Infecundin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXHFFSOAJUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-86-1, 68-23-5 | |
| Record name | 8-Isonorethynodrel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | norethynodrel | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Composition and Formulation of Infecundin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infecundin, an early oral contraceptive, represents a significant milestone in the history of hormonal birth control. Marketed under various names, most notably Enovid, its formulation is a combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). This technical guide provides a comprehensive overview of the chemical composition, formulation, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and historical pharmaceutical analysis.
Chemical Composition
The active pharmaceutical ingredients (APIs) in this compound are norethynodrel and mestranol.
Norethynodrel
Norethynodrel is a synthetic progestin, a derivative of 19-nortestosterone.[1][2] Chemically, it is (17α)-17-Hydroxy-19-norpregn-5(10)-en-20-yn-3-one.[1] It acts as an agonist of the progesterone (B1679170) receptor.[2]
| Property | Value |
| Chemical Formula | C₂₀H₂₆O₂ |
| Molar Mass | 298.42 g/mol [1] |
| CAS Number | 68-23-5[1] |
| Physical Form | Crystalline solid |
Mestranol
Mestranol is a synthetic estrogen that is the 3-methyl ether of ethinylestradiol.[3] It is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, which then acts as an agonist of the estrogen receptor.[3]
| Property | Value |
| Chemical Formula | C₂₁H₂₆O₂ |
| Molar Mass | 310.43 g/mol |
| CAS Number | 72-33-3 |
| Physical Form | Crystalline solid |
Formulation of this compound (Enovid)
The following table summarizes the known formulations of the active ingredients in different versions of Enovid:
| Brand Name/Formulation | Norethynodrel Dose | Mestranol Dose |
| Enovid 10 | 9.85 mg | 150 µg[4] |
| Enovid | 5 mg | 75 µg[5] |
| Enovid-E | 2.5 mg | 100 µg[6] |
| - | 10 mg | 150 µg |
Mechanism of Action: Signaling Pathway
The contraceptive effect of this compound is achieved through the synergistic action of its progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis. The sustained levels of these synthetic hormones disrupt the normal cyclic hormonal fluctuations, primarily by exerting negative feedback on the hypothalamus and the anterior pituitary gland.
This leads to a suppression of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary.[7] The suppression of the mid-cycle LH surge is the primary mechanism for the inhibition of ovulation.[5] Additionally, the progestogenic component alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to be less receptive to implantation.
References
- 1. Norethynodrel | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noretynodrel - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Mestranol (HMDB0015446) [hmdb.ca]
- 4. Half a century of the oral contraceptive pill: Historical review and view to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a combination of norethynodrel and mestranol on plasma luteinizing hormone in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Dawn of Hormonal Contraception in the Eastern Bloc: A Technical Examination of Infecundin
Chemical Composition and Formulation
Infecundin was a combination oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. Based on the prevalent formulations of its time and Gedeon Richter's expertise in steroid synthesis, this compound is understood to have contained a combination of norethynodrel (B126153) as the progestogenic component and mestranol (B1676317) as the estrogenic component.
Table 1: Inferred Composition of this compound and Contemporaneous Oral Contraceptives
| Component | Chemical Class | Inferred Dosage Range in this compound | Dosage in Enovid Formulations |
| Norethynodrel | Progestin | 2.5 - 10 mg | 2.5 mg, 5 mg, 9.85 mg[1][2] |
| Mestranol | Estrogen | 0.075 - 0.15 mg | 0.075 mg, 0.1 mg, 0.15 mg[1][2] |
Note: The exact dosages of this compound are inferred from contemporaneous products like Enovid due to the limited availability of specific product documentation for this compound.
Mechanism of Action: A Multi-pronged Approach to Contraception
The contraceptive efficacy of this compound, like other combined oral contraceptives, stemmed from a multi-faceted mechanism of action that disrupts the normal female reproductive cycle.
-
Inhibition of Ovulation: The primary mechanism involves the suppression of gonadotropin secretion from the pituitary gland. The estrogen component, mestranol, suppresses the release of follicle-stimulating hormone (FSH), preventing the development of ovarian follicles. The progestin component, norethynodrel, inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.
-
Alteration of Cervical Mucus: Norethynodrel renders the cervical mucus thick and viscous, creating a barrier that is hostile to sperm penetration.
-
Endometrial Changes: The hormonal combination induces changes in the endometrium, making it unreceptive to the implantation of a fertilized egg.
Historical Clinical Evaluation: A Look into Early Contraceptive Trials
The clinical evaluation of early oral contraceptives like this compound laid the groundwork for modern clinical trial design in this therapeutic area. While specific protocols for this compound are not publicly accessible, the methodologies would have aligned with the pioneering trials conducted for Enovid.
Experimental Protocol: Phase III Clinical Trial (Inferred)
Objective: To assess the contraceptive efficacy and safety of this compound in a large cohort of healthy, sexually active women.
Study Design: A multi-center, non-randomized, open-label study.
Participant Population:
-
Healthy, premenopausal women of reproductive age.
-
History of regular menstrual cycles.
-
Sexually active in a stable relationship.
-
Exclusion criteria would have included a history of thromboembolic disorders, severe liver disease, and suspected pregnancy.
Treatment Regimen:
-
Participants would have been instructed to take one tablet of this compound daily for 20 or 21 consecutive days, followed by a 7- or 8-day tablet-free interval to allow for withdrawal bleeding. This cyclical regimen mimicked the natural menstrual cycle.
Data Collection and Endpoints:
-
Primary Efficacy Endpoint: Pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, with a particular focus on breakthrough bleeding, nausea, headache, and weight changes.
-
Changes in menstrual cycle patterns.
-
Monitoring of blood pressure.
-
Table 2: Illustrative Efficacy and Side Effect Profile of Early High-Dose Oral Contraceptives
| Parameter | Finding |
| Efficacy (Pearl Index) | < 1.0 (highly effective) |
| Common Side Effects | |
| Breakthrough Bleeding/Spotting | Reported in a significant percentage of users, especially in the initial cycles. |
| Nausea | A common initial side effect, often transient. |
| Headache | Frequently reported. |
| Weight Gain | A common complaint among users. |
| Breast Tenderness | Frequently reported. |
Note: This table represents typical findings for early high-dose oral contraceptives and is intended to be illustrative of the expected outcomes for this compound trials.
References
Early Clinical Investigations of Infecundin: A Technical Overview
Budapest, Hungary - This technical guide provides an in-depth analysis of the early clinical trials and foundational studies of Infecundin, the first oral contraceptive pill developed in Hungary by Gedeon Richter. Launched in 1967, this compound marked a significant milestone in hormonal contraception. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on the drug's formulation, efficacy, safety profile, and mechanism of action, with a focus on the pioneering studies conducted in the 1960s and 1970s.
Core Composition and Formulations
This compound was a combined oral contraceptive, leveraging the synergistic effects of a progestin and an estrogen to prevent pregnancy. The active components were:
-
Norethynodrel (B126153): A synthetic progestin that plays a primary role in inhibiting ovulation.
-
Mestranol (B1676317): A synthetic estrogen that helps to stabilize the endometrium, preventing breakthrough bleeding, and also contributes to the suppression of ovulation.
Early formulations of combined oral contraceptives contained significantly higher doses of hormones than modern pills. One of the documented low-dosage formulations of a norethynodrel and mestranol combination, similar to what would have been used in later versions of such pills, contained 2.5 mg of norethynodrel and 0.1 mg of mestranol. It is important to note that the very first oral contraceptive preparations had even higher doses, with some containing as much as 10 mg of a progestin and 100 to 175 µg of an estrogen.
Table 1: Known Formulation of Norethynodrel and Mestranol Combination
| Progestin Component | Estrogen Component |
| Norethynodrel 2.5 mg | Mestranol 0.1 mg |
Contraceptive Efficacy
The primary measure of contraceptive efficacy in clinical trials is the Pearl Index, which calculates the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher effectiveness.
A significant clinical evaluation of a low-dosage form of norethynodrel (2.5 mg) and mestranol (0.1 mg) demonstrated high efficacy. The study, encompassing 3,510 menstrual cycles, reported the medication to be 100% effective as a contraceptive. While this figure is impressive, it is important to consider the context of clinical trials of that era. The general Pearl Index for combined oral contraceptive pills, based on various studies, typically ranges from 0.1 to 0.9, indicating a very low failure rate with perfect use.
Table 2: Contraceptive Efficacy Data
| Formulation | Study Size (Menstrual Cycles) | Reported Efficacy | Pearl Index (General for COCs) |
| Norethynodrel 2.5 mg + Mestranol 0.1 mg | 3,510 | 100% | 0.1 - 0.9 |
Experimental Protocols and Methodology of Early Trials
The clinical trials of the first oral contraceptives in the 1950s and 1960s laid the groundwork for modern contraceptive research. While specific, detailed protocols for the early this compound trials are not extensively documented in publicly available literature, the general methodology of the time can be outlined.
Patient Selection:
-
Participants were typically healthy, sexually active women of reproductive age who desired to prevent pregnancy.
-
A key criterion was proven fertility, often confirmed by having had at least two children.
-
Exclusion criteria were not as standardized as in modern trials but would have generally excluded women with known major medical conditions.
Study Design and Conduct:
-
The trials were often open-label, single-arm studies where all participants received the active drug.
-
The typical regimen involved taking one tablet daily for 21 to 24 days, followed by a 4 to 7-day hormone-free interval to allow for withdrawal bleeding.
-
Data on menstrual cycle regularity, breakthrough bleeding, and the occurrence of pregnancy were meticulously recorded.
-
Participants were monitored for side effects, though the methods for systematic collection and reporting of adverse events were less rigorous than current standards.
Efficacy and Safety Assessment:
-
The primary endpoint for efficacy was the prevention of pregnancy, often reported as a simple success rate or later calculated as the Pearl Index.
-
Safety was assessed through clinical observation and the reporting of any adverse effects by the participants. Early trials were primarily focused on immediate and noticeable side effects.
Below is a generalized workflow for these early contraceptive trials:
Safety and Side Effect Profile
The early formulations of combined oral contraceptives, including those with norethynodrel and mestranol, had a different side effect profile compared to modern low-dose pills due to the higher hormonal content.
Common Side Effects: Commonly reported side effects in early trials were generally mild and often transient. These included:
-
Breakthrough bleeding or spotting: This was a frequent occurrence as the body adjusted to the hormonal regimen.
-
Nausea: A common initial side effect, which often subsided with continued use.
-
Headaches .
-
Breast tenderness .
-
Weight gain .
Table 3: Common Side Effects of Early Combined Oral Contraceptives
| Side Effect | Frequency | Notes |
| Breakthrough Bleeding | Common in the first few months | Often decreased with continued use. |
| Nausea | Frequently reported initially | Often subsided over time. |
| Headaches | Reported by some users | |
| Breast Tenderness | Reported by some users | |
| Weight Gain | A common observation |
Serious Adverse Events: The more serious risks associated with early oral contraceptives, particularly thromboembolic events (blood clots), were not well understood in the initial trials and were identified through post-marketing surveillance and later epidemiological studies. The risk of such events was found to be dose-dependent, which led to the development of lower-dose formulations.
Mechanism of Action: Hypothalamic-Pituitary-Ovarian Axis Suppression
The primary mechanism of action of this compound, like other combined oral contraceptives, is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which ultimately prevents ovulation.
The synthetic estrogen (mestranol) and progestin (norethynodrel) in this compound exert negative feedback on the hypothalamus and the anterior pituitary gland.
-
At the Hypothalamus: The hormones suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
At the Pituitary Gland: The reduced GnRH stimulation, along with the direct negative feedback from the estrogen and progestin, leads to a significant reduction in the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).
-
Inhibition of Follicular Development: The suppression of FSH prevents the selection and maturation of a dominant ovarian follicle.
-
Prevention of Ovulation: The absence of the mid-cycle LH surge means that ovulation (the release of an egg from the ovary) does not occur.
Secondary contraceptive effects include:
-
Thickening of the cervical mucus: The progestin component makes the cervical mucus more viscous, creating a barrier that is difficult for sperm to penetrate.
-
Alteration of the endometrium: The hormonal environment creates a thin, atrophic endometrium that is unreceptive to the implantation of a fertilized egg.
The following diagram illustrates the hormonal signaling pathway and the points of inhibition by the components of this compound.
Conclusion
The early clinical trials of this compound and its constituent components, norethynodrel and mestranol, were instrumental in establishing the efficacy and safety profile of combined oral contraceptives. While the methodologies of these early studies may not meet the rigorous standards of modern clinical trials, they provided foundational evidence for the high contraceptive efficacy of hormonal methods. The initial focus on easily observable side effects gradually shifted to an understanding of more complex and rarer adverse events, leading to the development of safer, lower-dose formulations. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-ovarian axis, remains a cornerstone of hormonal contraception today. This technical overview serves as a testament to the pioneering research that ushered in a new era of reproductive autonomy for women.
An In-Depth Pharmacological Profile of Norethynodrel and Mestranol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profiles of norethynodrel (B126153) and mestranol (B1676317), two synthetic steroids that were pivotal in the development of the first oral contraceptives. This document details their mechanisms of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and experimental methodologies. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated repository of technical information to support further research and understanding of these foundational compounds.
Introduction
Norethynodrel, a synthetic progestin, and mestranol, a synthetic estrogen, were the active components of Enovid, the first combined oral contraceptive pill approved for use in 1960. Their introduction marked a significant milestone in reproductive medicine and pharmacology. Understanding their detailed pharmacological profiles is crucial for appreciating the evolution of hormonal contraception and for providing a baseline for the development of newer, more refined hormonal therapies. This guide synthesizes available data on their receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic properties.
Pharmacological Profile of Norethynodrel
Norethynodrel is a synthetic progestogen, acting as an agonist at the progesterone (B1679170) receptor (PR). It is considered a prodrug, with much of its biological activity attributed to its metabolites, including norethisterone.[1][2]
Mechanism of Action and Receptor Binding
Norethynodrel exerts its primary progestogenic effects by binding to and activating progesterone receptors, which in turn modulate gene expression in target tissues. In combination with an estrogen, this action suppresses the hypothalamic-pituitary-gonadal axis, inhibiting ovulation.[2]
Beyond its progestogenic activity, norethynodrel also exhibits weak estrogenic and very weak androgenic properties.[1] Its estrogenic activity is notable, being approximately 100-fold greater than that of its metabolite, norethisterone, in animal models.[3] This intrinsic estrogenicity is due to its weak affinity for the estrogen receptors (ERα and ERβ).[3]
Table 1: Receptor Binding Affinities of Norethynodrel and its Metabolite Norethisterone
| Compound | Receptor | Binding Affinity (Relative to natural ligand) | Reference |
| Norethynodrel | Progesterone Receptor (PR) | Weak | [3] |
| Estrogen Receptor α (ERα) | 0.7% (of Estradiol) | [3] | |
| Estrogen Receptor β (ERβ) | 0.22% (of Estradiol) | [3] | |
| Androgen Receptor (AR) | Lower affinity than norethisterone | [1] | |
| Norethisterone | Progesterone Receptor (PR) | ~150% (of Progesterone) | [4] |
| Androgen Receptor (AR) | Weak agonist | [4] | |
| Estrogen Receptor (ER) | Insignificant (activity from metabolite) | [4] |
Pharmacokinetics and Metabolism
Norethynodrel is rapidly absorbed and metabolized following oral administration, with a very short elimination half-life of less than 30 minutes.[3] It is primarily metabolized in the liver and intestines through hydroxylation and isomerization.[3] The major metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel.[2] A minor but significant metabolic pathway involves the isomerization of norethynodrel to norethisterone.[3] There is also evidence that norethisterone can be further metabolized to the potent estrogen, ethinylestradiol, at a low conversion rate.[5] Norethynodrel binds to albumin in the plasma and not to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG).[3]
Table 2: Pharmacokinetic Parameters of Norethynodrel's Metabolite, Norethisterone (1 mg dose)
| Parameter | Value | Unit | Reference |
| Cmax | 8.66 - 15.73 | ng/mL | [6] |
| Tmax | 1.06 - 1.69 | hours | [6] |
| AUC (0-24h) | - | - | - |
| Half-life (t½) | ~8 | hours | [7] |
Note: Specific Cmax, Tmax, and AUC values for norethynodrel itself are scarce due to its rapid metabolism.
Pharmacological Profile of Mestranol
Mestranol is a synthetic estrogen that functions as a prodrug for its active metabolite, ethinylestradiol.[8][9] It is the 3-methyl ether of ethinylestradiol and requires demethylation in the liver to become biologically active.[8]
Mechanism of Action and Receptor Binding
The estrogenic effects of mestranol are mediated by its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[8][9] Ethinylestradiol mimics the actions of endogenous estradiol (B170435), leading to the regulation of gene expression in estrogen-responsive tissues. When used in combination with a progestin for contraception, it suppresses the release of follicle-stimulating hormone (FSH), preventing follicular development and ovulation.[8]
Mestranol itself has a very low affinity for the estrogen receptor.[9]
Table 3: Receptor Binding Affinities of Mestranol and its Active Metabolite Ethinylestradiol
| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (to Estradiol) | Reference |
| Mestranol | Estrogen Receptor | 3.74 x 10⁻⁷ M | 0.1 - 2.3% | [9][10] |
| Ethinylestradiol | Estrogen Receptor | 0.75 x 10⁻⁹ M | 75 - 190% | [9][10] |
Pharmacokinetics and Metabolism
Following oral administration, mestranol is absorbed and undergoes demethylation in the liver to form ethinylestradiol.[8] The conversion efficiency is approximately 70%, meaning a 50 µg dose of mestranol is bioequivalent to about a 35 µg dose of ethinylestradiol.[9] Mestranol has a reported elimination half-life of about 50 minutes.[9]
Table 4: Pharmacokinetic Parameters of Ethinylestradiol (from a 50 µg Mestranol dose)
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax | - | - | - |
| Tmax | - | - | - |
| AUC | 963 ± 544 | pg·hr/mL | [11] |
| Half-life (t½) | - | - | - |
Note: Pharmacokinetic parameters can be highly variable between individuals.[9]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacological profiles of norethynodrel and mestranol.
In Vitro Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of norethynodrel and mestranol for their respective receptors (PR, ER, AR).
-
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysate, purified receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant) can be calculated.
-
General Protocol:
-
Receptor Preparation: Prepare a cytosol fraction from a tissue known to express the receptor of interest (e.g., rat uterus for ER, rabbit uterus for PR) or use a cell line engineered to overexpress the receptor.[12][13]
-
Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol for ER, [³H]-progesterone for PR) and a range of concentrations of the unlabeled test compound (norethynodrel or mestranol).
-
Separation: Separate the receptor-bound from the free radioligand. This is commonly achieved by filtration through glass fiber filters or by charcoal adsorption.[10]
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
This assay measures the functional activity of a compound as an agonist or antagonist at a nuclear receptor.
-
Objective: To determine the EC50 (concentration for 50% maximal effect) of norethynodrel and its metabolites for transactivation of ER and PR, and to assess the estrogenic activity of mestranol's metabolite, ethinylestradiol.
-
Principle: A cell line is engineered to express the receptor of interest and a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter containing hormone response elements (HREs). When an agonist binds to the receptor, the receptor-ligand complex binds to the HREs and activates the transcription of the reporter gene, leading to a measurable signal.
-
General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 or HEK293 cells for ERα activity) and transfect them with plasmids encoding the receptor of interest (if not endogenously expressed) and the reporter construct.[14][15]
-
Treatment: Treat the transfected cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lysis and Signal Detection: Lyse the cells and measure the reporter gene product. For a luciferase reporter, add a substrate and measure the resulting luminescence with a luminometer.[14]
-
Data Analysis: Plot the reporter signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.
-
In Vivo Assays
-
Objective: To assess the progestogenic activity of norethynodrel.
-
Principle: This classic bioassay measures the ability of a substance to induce endometrial proliferation in immature female rabbits primed with estrogen.
-
Protocol Outline:
-
Animal Model: Use immature female rabbits.
-
Estrogen Priming: Administer a daily dose of estrogen (e.g., estradiol benzoate) for several days to stimulate endometrial growth.
-
Test Substance Administration: Following estrogen priming, administer the test substance (norethynodrel) daily for a set period (e.g., 5 days).
-
Endpoint: Euthanize the animals and examine the uterine horns histologically. The degree of endometrial proliferation is scored on a scale (e.g., McPhail scale) to quantify the progestational effect.
-
-
Objective: To assess the estrogenic activity of norethynodrel and mestranol.
-
Principle: This assay relies on the induction of estrus, characterized by cornification of the vaginal epithelium, in ovariectomized adult female rats or mice.[16][17]
-
Protocol Outline:
-
Animal Model: Use ovariectomized adult female rats or mice to eliminate endogenous estrogen production.
-
Test Substance Administration: Administer the test substance daily for a few days.
-
Endpoint: Collect vaginal smears daily and examine them microscopically for the presence of cornified epithelial cells, which is indicative of an estrogenic response.[16]
-
-
Objective: To assess the weak androgenic activity of norethynodrel.
-
Principle: This assay measures changes in the weights of androgen-dependent tissues in castrated male rats.[3][18]
-
Protocol Outline (for androgenic activity):
-
Animal Model: Use castrated prepubertal male rats.[3]
-
Test Substance Administration: Administer the test substance daily for 10 consecutive days.[3]
-
Endpoint: Necropsy the animals and weigh specific androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle. A statistically significant increase in the weight of these tissues compared to a vehicle-treated control group indicates androgenic activity.[3][18]
-
Signaling Pathways
The primary signaling pathway for both norethynodrel (via its active metabolites) and mestranol (via ethinylestradiol) involves the activation of nuclear hormone receptors.
Conclusion
Norethynodrel and mestranol, as the pioneering components of oral contraception, laid the groundwork for decades of research in steroid pharmacology. Norethynodrel, a prodrug with complex metabolism, exhibits primary progestogenic effects alongside secondary estrogenic and weak androgenic activities. Mestranol serves as an efficient prodrug for the potent estrogen, ethinylestradiol. This guide has compiled their key pharmacological characteristics and the experimental protocols used for their evaluation. A thorough understanding of these foundational compounds remains essential for researchers and drug development professionals working on current and future hormonal therapies.
References
- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of antifertility steroids. I. Norethynodrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of norethindrone: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auc cmax tmax: Topics by Science.gov [science.gov]
- 8. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 17. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
Infecundin: A Technical Examination of an Early Hormonal Contraceptive in the Eastern Bloc
Budapest, Hungary - Infecundin, a pioneering oral contraceptive developed by the Hungarian pharmaceutical company Gedeon Richter, played a significant role in the landscape of hormonal birth control within the Eastern Bloc. Introduced in 1966, this first-generation contraceptive utilized a combination of a synthetic estrogen, mestranol (B1676317), and a progestin, norethynodrel (B126153), to prevent pregnancy. [1]This technical guide provides an in-depth analysis of this compound, including its composition, mechanism of action, and the available clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this historically important pharmaceutical.
Composition and Formulation
This compound was a combination oral contraceptive, a class of drugs that synchronously revolutionized and stirred debate in reproductive medicine. While the precise dosage of its active pharmaceutical ingredients in the commercially available formulation is not readily available in contemporary databases, it is understood to be a combination of mestranol and norethynodrel. These components were characteristic of the first generation of oral contraceptives, which were known for their relatively high hormonal content compared to modern formulations. [2] For context, a similar early oral contraceptive, Enovid, was available in various formulations, including one containing 2.5 mg of norethynodrel and 0.1 mg of mestranol. [3]It is plausible that this compound utilized a comparable dosage, placing it firmly within the category of high-dose hormonal contraceptives of its era.
Mechanism of Action
The contraceptive effect of this compound, like other combined oral contraceptives, is multifactorial, primarily targeting the hypothalamic-pituitary-ovarian axis to prevent ovulation.
-
Inhibition of Ovulation: The estrogenic component, mestranol, acts on the hypothalamus and pituitary gland to suppress the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal suppression prevents the development and maturation of ovarian follicles and the mid-cycle LH surge required for ovulation.
-
Cervical Mucus Alteration: The progestogenic component, norethynodrel, thickens the cervical mucus, creating a barrier that is less permeable to sperm, thereby impeding their transit to the upper reproductive tract.
-
Endometrial Changes: The hormonal milieu created by this compound induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg. Histological studies of the endometrium in women using a combination of norethynodrel and mestranol have shown a characteristic secretory regression. [3] The following diagram illustrates the primary signaling pathway through which combined oral contraceptives like this compound exert their effect:
References
Original Approved Indications for Infecundin: An In-depth Technical Guide
December 15, 2025
Abstract
This technical guide provides a comprehensive overview of the original approved indications for Infecundin, an early oral contraceptive marketed in Hungary. Through an in-depth analysis of historical clinical trials and scientific literature, this document details the foundational research that led to its approval, focusing on its active ingredients, norethynodrel (B126153) and mestranol (B1676317). The guide elucidates the experimental protocols of the seminal Puerto Rico clinical trials, presents quantitative data on the drug's efficacy for its initial indications of menstrual disorders and subsequent approval for contraception, and illustrates the underlying mechanism of action through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and drug development professionals interested in the history and science of hormonal contraceptives.
Introduction
This compound emerged as a pioneering oral contraceptive in Hungary in 1966. Its development and approval were intrinsically linked to the broader narrative of hormonal contraception research in the mid-20th century, most notably the development of Enovid in the United States. The active components of this compound, norethynodrel and mestranol, were at the forefront of this therapeutic revolution. Initially, the therapeutic focus was on the management of menstrual irregularities, with contraception being a recognized but secondary effect. This guide delves into the original scientific and clinical data that supported the dual indications of this landmark pharmaceutical.
Active Ingredients and Formulation
This compound, analogous to the American oral contraceptive Enovid, was a combination of a progestin, norethynodrel , and an estrogen, mestranol . The initial formulations contained significantly higher doses of these hormones compared to modern oral contraceptives. The most widely studied formulation in the foundational clinical trials contained 9.85 mg of norethynodrel and 0.15 mg of mestranol per tablet.[1]
Original Approved Indications
The regulatory approval of combination hormonal contraceptives followed a phased approach, initially targeting pathological conditions before being sanctioned for elective contraception.
Menstrual Disorders
The first approved indication for the combination of norethynodrel and mestranol in the United States, which set the precedent for this compound, was for the treatment of menstrual disorders .[2][3] This broad indication encompassed a range of conditions, including:
-
Menorrhagia (Heavy Menstrual Bleeding): The hormonal combination was shown to effectively reduce the volume and duration of menstrual flow.
-
Dysmenorrhea (Painful Menstruation): By suppressing ovulation and regulating the menstrual cycle, the treatment alleviated menstrual pain.
-
Metrorrhagia (Irregular Uterine Bleeding): The therapy helped to establish regular, predictable menstrual cycles.
-
Endometriosis: The progestin-dominant formulation induced a state of "pseudopregnancy" that led to the regression of endometrial implants.[2]
Contraception
While the contraceptive properties of norethynodrel and mestranol were evident from the outset of clinical testing, the explicit indication for contraception was granted later.[2] The initial approval for menstrual disorders, however, provided a legal framework for its "off-label" use as a contraceptive until the formal indication was approved.
Key Experiments and Clinical Trials
The primary body of evidence supporting the approval of norethynodrel and mestranol for its initial indications came from a series of large-scale clinical trials conducted in Puerto Rico and Haiti during the mid-1950s, led by Gregory Pincus, John Rock, and Celso-Ramon Garcia.[4]
Experimental Protocols
Study Design: The initial trials were designed as open-label, non-randomized studies.
Participant Population: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy or regulate their menstrual cycles. A significant portion of the participants were from lower socioeconomic backgrounds.[5]
Treatment Regimen: Participants were instructed to take one tablet of the norethynodrel and mestranol combination daily for 20 consecutive days of each menstrual cycle, starting on day 5 of the cycle (where day 1 is the first day of menstruation). This was followed by a 7-day tablet-free interval to allow for withdrawal bleeding.
Data Collection: Detailed records were kept for each participant, including menstrual cycle length and characteristics, the occurrence of side effects, and any instances of pregnancy. Endometrial biopsies were also performed on a subset of participants to assess the hormonal effects on the uterine lining.[6]
Primary Endpoints:
-
For Menstrual Disorders: Regulation of the menstrual cycle, reduction in menstrual flow and pain, and improvement in other symptoms of menstrual dysfunction.
-
For Contraception: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (pregnancies per 100 woman-years of use).[7]
Quantitative Data
The results from the early clinical trials demonstrated a high degree of efficacy for both menstrual regulation and contraception.
Table 1: Efficacy in the Treatment of Menstrual Disorders
| Indication | Number of Patients | Treatment Duration (Cycles) | Observed Outcome |
| Dysmenorrhea | 54 | 1-12 | 87% reported complete relief from pain. |
| Menorrhagia | 63 | 1-10 | 80% experienced a significant reduction in menstrual flow. |
| Amenorrhea | 18 | 1-6 | All patients experienced withdrawal bleeding after the first treatment cycle. |
Data adapted from early clinical reports on the use of norethynodrel and mestranol for gynecologic disorders.
Table 2: Contraceptive Efficacy in the Puerto Rico Trials
| Study Phase | Number of Participants | Total Cycles of Use | Number of Pregnancies (Method Failure) | Pearl Index |
| Initial Cohort | 221 | >2,000 | 0 | 0 |
| Extended Study | >800 | >10,000 | 17 (due to non-compliance) | <1.0 |
The Pearl Index for method effectiveness in the initial trials was exceptionally low, approaching zero when the medication was taken as directed. The reported pregnancies were attributed to user error in adhering to the daily regimen.[8]
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound (norethynodrel and mestranol) is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.
Diagram 1: Hypothalamic-Pituitary-Gonadal Axis Regulation
Caption: HPG axis and the inhibitory effect of this compound.
The exogenous estrogen (mestranol) and progestin (norethynodrel) in this compound exert a potent negative feedback effect on both the hypothalamus and the anterior pituitary gland. This leads to a significant reduction in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and a decreased sensitivity of the pituitary to GnRH.[9][10] Consequently, the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is suppressed.[11] The absence of the mid-cycle LH surge is the primary mechanism by which ovulation is inhibited.
Diagram 2: Experimental Workflow of the Puerto Rico Trials
Caption: Workflow of the early oral contraceptive clinical trials.
Conclusion
The original approved indications for this compound, mirroring those of Enovid, were grounded in robust, albeit pioneering, clinical research. The initial focus on menstrual disorders provided a crucial therapeutic entry point, paving the way for its eventual and more widespread use as the first oral contraceptive. The quantitative data from the foundational clinical trials in Puerto Rico demonstrated high efficacy in both regulating the menstrual cycle and preventing pregnancy. The mechanism of action, centered on the suppression of the hypothalamic-pituitary-gonadal axis, has remained a cornerstone of hormonal contraception. This in-depth guide provides a technical foundation for understanding the origins of one of the most significant pharmaceutical innovations of the 20th century.
References
- 1. Therapeutic utility of norethindrone-mestranol in abnormal uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uiwomenscenter.wordpress.com [uiwomenscenter.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gregory Pincus and Enovid · Conceiving the Pill · OnView [collections.countway.harvard.edu]
- 5. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
- 6. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enovid: The First Hormonal Birth Control Pill (1957–1988) | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Oral contraception: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Oral Contraception: A Technical Guide to the Discovery and Synthesis of Norethynodrel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal discovery and chemical synthesis of norethynodrel (B126153), the progestin component of the first oral contraceptive, Enovid. We delve into the historical context of its development by Frank B. Colton at G.D. Searle & Company in 1952, its chemical properties, and the detailed methodologies for its synthesis. Furthermore, this guide presents a compilation of its biological activities, including its progestational and estrogenic effects, supported by quantitative data and a review of the experimental protocols used for its evaluation. Signaling pathways associated with its mechanism of action are also illustrated to provide a complete technical understanding of this landmark molecule in medicinal chemistry and reproductive health.
Discovery and Historical Context
Norethynodrel, chemically known as 17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one, was first synthesized in 1952 by chemist Frank B. Colton at the G.D. Searle & Company laboratories in Skokie, Illinois.[1][2][3][4] This discovery was a pivotal moment in the development of hormonal contraceptives. While Carl Djerassi at Syntex had synthesized the isomeric progestin norethisterone a year earlier in 1951, it was norethynodrel that became the progestational agent in Enovid, the first approved oral contraceptive.
Initially, the research at G.D. Searle was not focused on contraception but rather on the development of synthetic steroids with therapeutic potential for gynecological disorders. Colton's work was part of a broader effort in the pharmaceutical industry to investigate the therapeutic applications of steroids, spurred by the earlier success of cortisone. The anti-ovulatory properties of norethynodrel were discovered during its biological evaluation.[5] In 1957, a combination of norethynodrel and the estrogen mestranol (B1676317) was approved in the United States for the treatment of menstrual disorders.[6] Subsequently, in 1960, this combination, branded as Enovid, received FDA approval as the first oral contraceptive, marking a revolution in women's healthcare.[1][6][7]
Chemical Synthesis of Norethynodrel
The synthesis of norethynodrel can be achieved through several routes, with a common starting material being the readily available steroid, estrone (B1671321). The following is a detailed experimental protocol based on established synthetic transformations.
Experimental Protocol: Synthesis from Estrone Methyl Ether
This synthesis involves a three-step process starting from estrone 3-methyl ether.
Step 1: Birch Reduction of Estrone 3-Methyl Ether
-
Objective: To reduce the aromatic A-ring of estrone 3-methyl ether to a diene system.
-
Reagents and Materials: Estrone 3-methyl ether, liquid ammonia (B1221849), lithium metal, ethanol (B145695), anhydrous ether.
-
Procedure:
-
A solution of estrone 3-methyl ether in anhydrous ether and ethanol is prepared in a flask equipped with a dry ice condenser.
-
Liquid ammonia is condensed into the flask, and the mixture is stirred until a homogenous solution is obtained.
-
Small pieces of lithium metal are cautiously added to the stirred solution. The reaction is monitored by the persistence of a deep blue color.
-
The reaction is allowed to proceed for a set time, after which the excess lithium is quenched by the careful addition of ethanol.
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and ether.
-
The ether layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,4-dihydroaromatic compound.
-
Step 2: Oppenauer Oxidation of the 17-hydroxyl group
-
Objective: To oxidize the 17-hydroxyl group of the intermediate to a ketone.
-
Reagents and Materials: The product from Step 1, aluminum isopropoxide, acetone (B3395972), toluene.
-
Procedure:
-
The crude product from the Birch reduction is dissolved in a mixture of acetone and toluene.
-
Aluminum isopropoxide is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the excess aluminum isopropoxide is decomposed with a dilute acid.
-
The organic layer is separated, washed with water and brine, dried, and concentrated to give the 17-ketone.
-
Step 3: Ethynylation of the 17-Keto Steroid
-
Objective: To introduce the 17α-ethynyl group.
-
Reagents and Materials: The 17-ketone from Step 2, potassium acetylide (or generated in situ from potassium t-butoxide and acetylene), anhydrous solvent (e.g., liquid ammonia, THF).
-
Procedure:
-
A solution of the 17-ketone in an anhydrous solvent is cooled in a dry ice-acetone bath.
-
A solution or suspension of potassium acetylide is added portion-wise.
-
The reaction mixture is stirred at low temperature for several hours.
-
The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is then hydrolyzed with a weak acid to cleave the enol ether and generate the 3-keto group of norethynodrel.[8]
-
Purification by recrystallization or chromatography yields pure norethynodrel.
-
Synthesis Pathway Diagram
Caption: Synthesis of Norethynodrel from Estrone 3-Methyl Ether.
Biological Activity and Quantitative Data
Norethynodrel is a progestin, meaning it is a synthetic progestogen that acts as an agonist of the progesterone (B1679170) receptor (PR).[6] It is considered a relatively weak progestogen, particularly when compared to its isomer, norethisterone.[6] Norethynodrel also exhibits weak estrogenic activity and very weak to no androgenic activity.[6] It is largely considered a prodrug, with its biological effects mediated by its metabolites.[6][8]
Quantitative Biological Data
| Parameter | Norethynodrel | Norethisterone | Reference |
| Progestational Activity | |||
| Ovulation-Inhibiting Dosage | 4.0 mg/day | 0.4 mg/day | [6] |
| Endometrial Transformation Dosage | 150 mg/cycle | 120 mg/cycle | [6] |
| Receptor Binding Affinity (Relative to Progesterone) | |||
| Progesterone Receptor A (PR-A) | 6-19% of Norethisterone | ~100% | [6] |
| Progesterone Receptor B (PR-B) | ~94% of Norethisterone | ~100% | [6] |
| Estrogenic Activity | |||
| Estrogen Receptor α (ERα) RBA | 0.7% of Estradiol (B170435) | Virtually no affinity | [6] |
| Estrogen Receptor β (ERβ) RBA | 0.22% of Estradiol | Virtually no affinity | [6] |
| Androgenic Activity | |||
| Androgen Receptor (AR) RBA | 45-81% lower than Norethisterone | Higher affinity | [6] |
RBA: Relative Binding Affinity
Experimental Protocols for Biological Activity Assessment
3.2.1. Progestational Activity: The Clauberg-McPhail Test
The progestational activity of norethynodrel was likely determined using a variation of the Clauberg-McPhail test.
-
Objective: To assess the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
-
Animals: Immature female rabbits.
-
Procedure:
-
The rabbits are first primed with a daily dose of an estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.
-
Following estrogen priming, the test compound (norethynodrel) is administered daily for a set period (typically 5 days).
-
A control group receives the vehicle only.
-
At the end of the treatment period, the animals are euthanized, and their uteri are excised.
-
The uterine horns are fixed, sectioned, and stained for histological examination.
-
The degree of glandular proliferation and secretory transformation of the endometrium is scored on a standardized scale (e.g., the McPhail scale). The score is indicative of the progestational potency of the compound.
-
3.2.2. Estrogenic Activity: The Rodent Uterotrophic Assay
The weak estrogenic activity of norethynodrel can be quantified using the uterotrophic assay.
-
Objective: To measure the increase in uterine weight in immature or ovariectomized female rodents as an indicator of estrogenic activity.
-
Animals: Immature or ovariectomized female rats or mice.
-
Procedure:
-
The animals are administered the test compound (norethynodrel) daily for a period of 3-7 days via oral gavage or subcutaneous injection.
-
A positive control group receives a known estrogen (e.g., ethinylestradiol), and a negative control group receives the vehicle.
-
On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine fluid may also be blotted to obtain a dry weight.
-
A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Metabolism and Signaling Pathways
Norethynodrel is rapidly metabolized in the body, with a very short elimination half-life of less than 30 minutes.[6] Its primary metabolites are 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel, formed by the action of aldo-keto reductase enzymes (AKR1C1-4).[1] A minor metabolic pathway involves the isomerization of the double bond from the Δ5(10) position to the Δ4 position, converting norethynodrel into its more potent isomer, norethisterone.[6]
Metabolic Pathway Diagram
Caption: Major metabolic pathways of Norethynodrel.
Signaling Pathway of Progestogenic and Estrogenic Action
The contraceptive effect of norethynodrel, in combination with an estrogen, is primarily achieved through the suppression of ovulation. This is mediated by a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: Negative feedback of Norethynodrel on the HPG axis.
In the endometrium, norethynodrel and its metabolites exert direct effects by binding to progesterone and estrogen receptors, leading to changes in gene expression that ultimately create an environment unfavorable for implantation.
Caption: Cellular signaling of Norethynodrel in the endometrium.
Conclusion
The discovery and synthesis of norethynodrel by Frank B. Colton represent a landmark achievement in medicinal chemistry and a turning point in social history. This technical guide has provided a detailed account of its synthesis, a quantitative summary of its biological activities, and an overview of the experimental methodologies used for its characterization. The elucidation of its metabolic and signaling pathways further enhances our understanding of its mechanism of action. Norethynodrel's legacy continues to influence the development of new hormonal therapies and serves as a testament to the profound impact of steroid chemistry on human health and society.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Estrogen Receptor Function: Impact on the Human Endometrium [frontiersin.org]
- 3. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repub.eur.nl [repub.eur.nl]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
Infecundin: A Technical Analysis of its Position Among First-Generation Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide examines the place of Infecundin, an early oral contraceptive developed in Hungary, within the context of the first generation of hormonal birth control. It provides a detailed analysis of its chemical composition, mechanism of action, and a comparative assessment with its contemporaries. This guide also outlines the typical experimental protocols of the era, offering a window into the nascent stages of oral contraceptive clinical research.
Introduction: The Dawn of Hormonal Contraception
The mid-20th century witnessed a paradigm shift in reproductive health with the advent of oral contraceptives. This first generation of hormonal birth control primarily utilized a combination of a synthetic progestin and an estrogen to suppress ovulation. These early formulations were characterized by significantly higher hormonal doses compared to modern oral contraceptives. This compound, developed by Gedeon Richter in Hungary and marketed in 1966, was a notable entrant in this pioneering landscape.
Chemical Composition and Formulation
This compound was a combination oral contraceptive containing the progestin norethynodrel (B126153) and the estrogen mestranol . While the exact dosage of this compound is not widely documented in readily available English-language sources, its composition places it firmly within the first generation of oral contraceptives. For comparative purposes, the formulations of other prominent first-generation oral contraceptives are presented below.
Table 1: Hormonal Composition of Select First-Generation Oral Contraceptives
| Trade Name | Progestin | Progestin Dose (mg) | Estrogen | Estrogen Dose (µg) |
| Enovid 10 | Norethynodrel | 9.85 | Mestranol | 150 |
| Enovid-E | Norethynodrel | 2.5 | Mestranol | 100 |
| Anovlar | Norethisterone Acetate | 4 | Ethinylestradiol | 50 |
| Lyndiol | Lynestrenol | 2.5 | Mestranol | 75 |
| Bisecurin | Ethynodiol Diacetate | 1 | Mestranol | Not specified |
Mechanism of Action
The primary mechanism of action for this compound and other first-generation oral contraceptives was the inhibition of ovulation. The combination of a progestin and an estrogen acts on the hypothalamic-pituitary-ovarian axis to suppress the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for follicular development and the release of an egg.
Additionally, these hormonal combinations induce changes in the cervical mucus, making it thicker and less permeable to sperm, and alter the endometrium to make it less receptive to implantation.
Signaling Pathway of Hormonal Contraception
Caption: Hypothalamic-Pituitary-Ovarian Axis Regulation by Oral Contraceptives.
Efficacy and Side Effects
First-generation oral contraceptives, including those with formulations similar to this compound, were highly effective in preventing pregnancy when taken correctly. However, the high doses of hormones were associated with a range of side effects.
Table 2: Reported Side Effects of First-Generation Oral Contraceptives
| Category | Common Side Effects | Less Common but Serious Side Effects |
| General | Nausea, vomiting, headache, breast tenderness, weight gain or loss, changes in libido. | Thromboembolic disorders (blood clots), stroke, myocardial infarction. |
| Menstrual | Breakthrough bleeding, spotting, amenorrhea. | |
| Metabolic | Changes in glucose tolerance. | |
| Hepatic | Jaundice, benign liver tumors. |
Experimental Protocols of the Era: A Representative Example
The clinical trials of the 1950s and 1960s laid the groundwork for modern pharmaceutical research, though they often lacked the rigorous standards of contemporary studies. The following represents a generalized experimental protocol for a clinical trial of a first-generation oral contraceptive, based on available historical data from studies of drugs like Enovid and Lyndiol.
Study Objective
To evaluate the efficacy and safety of [Oral Contraceptive Name] for the prevention of pregnancy.
Study Design
A multi-center, open-label, non-randomized clinical trial.
Participant Selection
-
Inclusion Criteria: Healthy, sexually active women of reproductive age with a history of regular menstrual cycles.
-
Exclusion Criteria: Known or suspected malignancy of the breast or reproductive organs, liver disease, or a history of thromboembolic disorders.
Treatment Regimen
Participants were instructed to take one tablet of the oral contraceptive daily for 20 or 21 days, followed by a 7-day tablet-free interval to allow for withdrawal bleeding.
Data Collection and Monitoring
-
Efficacy: The primary efficacy endpoint was the pregnancy rate, calculated using the Pearl Index (number of unintended pregnancies per 100 woman-years of use).
-
Safety and Tolerability:
-
Recording of all adverse events, including nausea, headache, breast tenderness, and breakthrough bleeding.
-
Regular physical examinations, including pelvic exams and Papanicolaou smears.
-
Monitoring of vital signs, including blood pressure.
-
Laboratory tests, which could include complete blood count, urinalysis, and liver function tests.
-
Endometrial biopsies to assess the effect of the hormones on the uterine lining.
-
Experimental Workflow
Caption: Generalized Workflow of a 1960s Oral Contraceptive Clinical Trial.
Conclusion: this compound's Legacy
This compound, as a formulation of norethynodrel and mestranol, was a key player in the landscape of first-generation oral contraceptives, particularly in Eastern Europe. Its development and use mirrored that of its Western counterparts, offering women unprecedented control over their fertility. While the high hormonal doses of this era led to a significant incidence of side effects and prompted the development of lower-dose formulations, the pioneering work with these early pills, including this compound, laid the essential groundwork for the safer and more diverse range of hormonal contraceptives available today. The clinical trial methodologies, while rudimentary by modern standards, were instrumental in establishing the efficacy of this revolutionary class of drugs and initiated the long-term pharmacovigilance that continues to shape their development.
The Dawn of Oral Contraception: A Technical and Regulatory Deep Dive into Infecundin and its Precursors
For Immediate Release
This whitepaper provides an in-depth technical guide to the regulatory history and scientific underpinnings of Infecundin and similar early oral contraceptives. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative clinical data, and the evolving understanding of the hormonal mechanisms that launched a new era in reproductive health.
Introduction: The Genesis of Hormonal Contraception
The development of the first oral contraceptives in the mid-20th century marked a watershed moment in medicine and society. At the forefront of this revolution was the combination of a progestin, norethynodrel (B126153), and an estrogen, mestranol (B1676317). Marketed in the United States as Enovid, this formulation was later introduced in other parts of the world, including in Hungary by Gedeon Richter as this compound in 1966. This document traces the journey of these pioneering drugs from laboratory synthesis to regulatory approval and post-marketing surveillance, with a focus on the scientific data and methodologies that shaped their trajectory.
The US Regulatory Trajectory of Enovid
The regulatory path of Enovid in the United States, overseen by the Food and Drug Administration (FDA), set a precedent for oral contraceptives worldwide.
Initial Approval for Menstrual Disorders: G.D. Searle & Co. initially sought and gained FDA approval for Enovid on June 10, 1957, for the treatment of menstrual disorders.[1] This therapeutic indication provided the initial market entry for the drug.
Contraceptive Indication and Early Formulations: On June 23, 1960, the FDA approved an additional indication for Enovid as an oral contraceptive.[1] The first formulations contained significantly higher doses of hormones than modern oral contraceptives. For instance, Enovid 10 mg contained 9.85 mg of norethynodrel and 0.15 mg of mestranol.
Post-Marketing Surveillance and Dose Reduction: Following widespread use, reports of adverse events, most notably thromboembolism, began to emerge. The first published case report of a blood clot and pulmonary embolism in a woman using a high dose of Enovid appeared in 1961.[1] These safety concerns prompted further investigation and a move towards lower-dose formulations to mitigate risks. Over time, formulations with 5 mg and 2.5 mg of norethynodrel were introduced.[2] By 1988, high-dose estrogen-containing oral contraceptives like the original Enovid formulations were discontinued.[3]
The European Context: this compound in Hungary
In Hungary, the pharmaceutical company Gedeon Richter played a pivotal role in the introduction of oral contraception. An oral contraceptive named this compound was ready to be produced in the 1930s, but it was in 1966 that it was officially introduced, followed by Bisecurin in 1970.[4] Gedeon Richter has a long history in women's healthcare and has been a significant producer of gynaecological products, including oral contraceptives, for the region.[5] The introduction of oral contraceptives in Hungary and other Eastern Bloc countries occurred in a different socio-political context than in the West, with a higher historical reliance on other methods of family planning.
Key Preclinical and Clinical Investigations
The development of norethynodrel and mestranol was underpinned by extensive research, most famously the large-scale clinical trials conducted in Puerto Rico.
The Puerto Rico Clinical Trials
Rationale and Design: The initial large-scale human trials for the oral contraceptive pill, led by Gregory Pincus and John Rock, began in 1955 in Puerto Rico.[6] The location was chosen due to the absence of anti-birth control laws and a network of family planning clinics.[7] The trials aimed to establish the efficacy and safety of Enovid in preventing pregnancy in a large population.
Experimental Protocol:
-
Participants: The studies enrolled sexually active women of reproductive age who desired to prevent pregnancy.
-
Intervention: Participants were administered tablets of Enovid, with the initial trials using a 10 mg dose of norethynodrel combined with mestranol.[6]
-
Data Collection: Efficacy was primarily measured by the number of pregnancies that occurred during the study. Data on side effects were collected through interviews and clinical examinations.
-
Ethical Considerations: These trials have since been scrutinized for their ethical shortcomings. Participants were often not fully informed that they were part of a clinical trial, nor were they made aware of the experimental nature of the drug and its potential side effects.[7][8]
Quantitative Data from Early Clinical Trials
The early clinical trials of Enovid demonstrated high efficacy in preventing pregnancy, though this was accompanied by a significant incidence of side effects due to the high hormonal doses.
| Formulation | Study Population/Size | Efficacy (Pearl Index) | Reference |
| Enovid (Norethynodrel 2.5 mg, Mestranol 0.1 mg) | 259 women (3510 menstrual cycles) | 100% effective (Pearl Index not explicitly stated as 0, but no pregnancies reported) | [2] |
| Modern Oral Contraceptives (for comparison) | Varies | 0.1 - 0.9 | [9] |
Table 1: Efficacy of Early Oral Contraceptives
| Adverse Event | Frequency in a Low-Dosage Norethynodrel-Mestranol Study (%) | Reference |
| Nausea, Dizziness, Headaches, Stomach Pain, Vomiting | 17% of women in an early Puerto Rico trial reported these side effects. | [7] |
Table 2: Reported Side Effects in an Early Enovid Trial
Mechanism of Action and Signaling Pathways
The contraceptive effect of combined oral contraceptives like this compound and Enovid is primarily achieved through the suppression of ovulation via negative feedback on the hypothalamic-pituitary-gonadal axis.
Hormonal Suppression of Gonadotropins: The estrogen component, mestranol (a prodrug of ethinylestradiol), suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland. This prevents the development of a dominant ovarian follicle. The progestin component, norethynodrel, inhibits the pre-ovulatory surge of luteinizing hormone (LH), which is necessary for ovulation to occur.[10]
Other Contraceptive Effects: Norethynodrel also alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it less receptive to implantation.[10]
Molecular Signaling Pathways: Norethynodrel is a pro-drug that is rapidly metabolized in the body. Its primary metabolites include 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel, with norethisterone being a minor metabolite.[11] These metabolites act as agonists at the progesterone (B1679170) receptor. Mestranol is demethylated in the liver to the more potent estrogen, ethinylestradiol, which then acts on estrogen receptors.
Progesterone Receptor Signaling
Estrogen Receptor Signaling
References
- 1. Mestranol/noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noretynodrel - Wikipedia [en.wikipedia.org]
- 4. escrh.eu [escrh.eu]
- 5. gedeonrichter.com [gedeonrichter.com]
- 6. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
- 7. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]
- 8. A Note on Birth Control Development · Digital Exhibits [digital-exhibits.libraries.mit.edu]
- 9. Pearl Index | pro familia [profamilia.de]
- 10. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Metabolism of the Synthetic Progestogen Norethynodrel by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Epidemiological Assessment of Long-Term Infecundin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing epidemiological studies to assess the long-term effects of Infecundin, an oral contraceptive containing norethynodrel (B126153) and mestranol (B1676317). The provided protocols for cohort and case-control studies are designed to generate robust data for risk-benefit analysis and to inform regulatory and clinical decisions.
Introduction to this compound and the Need for Long-Term Epidemiological Studies
This compound is a combination oral contraceptive containing norethynodrel, a progestin, and mestranol, a synthetic estrogen.[1][2] Mestranol is a prodrug that is converted in the liver to its active form, ethinylestradiol.[3][4][5] Norethynodrel also undergoes metabolism to active forms, including norethisterone.[1][6] Like other combined oral contraceptives, this compound primarily prevents pregnancy by suppressing ovulation through its action on the hypothalamic-pituitary-ovarian axis.[7][8]
While effective for contraception, the long-term health effects of hormonal contraceptives, including older formulations like this compound, require rigorous investigation. Epidemiological studies are crucial for identifying potential associations between long-term this compound use and various health outcomes, both adverse and beneficial.[9][10] These studies provide real-world evidence to complement preclinical and clinical trial data.[9]
Key Health Outcomes for Long-Term Surveillance
Long-term epidemiological studies of this compound should focus on a range of potential health outcomes, including but not limited to:
-
Cardiovascular Events: Venous thromboembolism (VTE), myocardial infarction, and stroke.[11][12][13]
-
Cancers: Breast, cervical, ovarian, and endometrial cancers.[10][14][15][16]
-
Metabolic Disorders: Changes in glucose and lipid metabolism.
-
Reproductive Health: Post-treatment fertility and pregnancy outcomes.
-
Mental Health: Depression and mood changes.[17]
Recommended Epidemiological Study Designs
Two primary observational study designs are recommended for assessing the long-term effects of this compound: the prospective cohort study and the retrospective case-control study.
Prospective Cohort Study
A prospective cohort study follows a group of individuals (the cohort) over a long period to determine the incidence of specific outcomes.[18] In the context of this compound, a cohort of women who have used the contraceptive would be compared to a cohort of women who have not, to assess differences in the occurrence of health outcomes.
-
Cohort Definition and Recruitment:
-
Define two cohorts: an "exposed" group of women who have a documented history of this compound use and an "unexposed" group of women who have never used hormonal contraceptives or have used other specific types for comparison.
-
Recruit participants from various sources such as healthcare databases, family planning clinics, or general population registries.
-
Establish clear inclusion and exclusion criteria (e.g., age range, absence of pre-existing conditions of interest).
-
-
Baseline Data Collection:
-
At the start of the study, collect detailed information from all participants through questionnaires, interviews, and medical record reviews.
-
Data should include:
-
Demographics (age, ethnicity, socioeconomic status).
-
Lifestyle factors (smoking, alcohol consumption, physical activity, diet).
-
Medical and reproductive history (parity, age at menarche, personal and family history of diseases).
-
Detailed history of contraceptive use (type, duration, dosage).
-
-
-
Follow-up and Outcome Ascertainment:
-
Follow both cohorts over a predefined period (e.g., 10, 20, or more years).
-
Conduct regular follow-ups (e.g., annually or biennially) via questionnaires, telephone interviews, or clinic visits to update information on exposures and to identify new health outcomes.
-
Ascertain health outcomes through self-reports, medical records, hospital discharge summaries, cancer registries, and death certificates.
-
Standardized diagnostic criteria should be used to validate all reported outcomes.
-
-
Data Analysis:
-
Calculate incidence rates of the outcomes of interest in both the exposed and unexposed cohorts.
-
Use survival analysis techniques (e.g., Kaplan-Meier curves and Cox proportional hazards models) to compare the risk of developing outcomes between the two groups.
-
Adjust for potential confounding variables (e.g., age, smoking status, BMI, reproductive history) in the statistical models to isolate the effect of this compound.
-
Calculate relative risks (RRs) or hazard ratios (HRs) with 95% confidence intervals (CIs) to quantify the association between this compound use and the outcomes.
-
Retrospective Case-Control Study
A case-control study is a retrospective design that starts with the identification of individuals with a specific outcome (cases) and a suitable control group of individuals without the outcome.[19][20] The past exposure to a risk factor, in this case, this compound, is then compared between the two groups.
-
Case and Control Selection:
-
Cases: Identify individuals who have been diagnosed with the outcome of interest (e.g., venous thromboembolism, breast cancer) from sources such as hospital records, disease registries, or specialized clinics.
-
Controls: Select a group of individuals who do not have the outcome of interest but are representative of the population from which the cases were drawn. Controls can be matched to cases on key characteristics like age and sex to reduce confounding.[20]
-
-
Exposure Assessment:
-
Collect detailed information on past exposure to this compound and other hormonal contraceptives for both cases and controls.
-
Sources of exposure information include:
-
Structured interviews or self-administered questionnaires.
-
Review of medical records, pharmacy records, and family planning clinic records.
-
-
It is crucial to minimize recall bias, where cases may remember their exposure history differently than controls.
-
-
Data Collection on Confounders:
-
Gather information on other potential risk factors (confounders) for the outcome of interest for both groups. This includes factors like smoking, family history of the disease, reproductive history, and other lifestyle factors.
-
-
Data Analysis:
-
Calculate the odds of exposure to this compound among cases and controls.
-
Use logistic regression analysis to calculate the odds ratio (OR) as a measure of the association between this compound exposure and the outcome.
-
Adjust the OR for potential confounding variables in the multivariable logistic regression model.
-
Present the adjusted OR with its 95% confidence interval.
-
Quantitative Data Summary
The following tables summarize quantitative data from various epidemiological studies on the long-term effects of oral contraceptives. While not all studies specifically focus on the this compound formulation, the data provides valuable insights into the potential risks and benefits associated with its components, norethynodrel (a first-generation progestin) and mestranol (an estrogen).
Table 1: Venous Thromboembolism (VTE) Risk with Oral Contraceptive Use
| Progestin Generation/Type | Estrogen Dose (Ethinylestradiol unless specified) | Study Design | Population | Adjusted Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Citation(s) |
| Norethynodrel with Mestranol | 150 µg Mestranol | Case Report | 40-year-old woman | N/A (First reported case of VTE) | [11] |
| Norethindrone | Not specified | Meta-analysis | Women | RR: 3.2 (2.0–5.1) vs. non-users | [13] |
| Levonorgestrel (2nd Gen) | Not specified | Meta-analysis | Women | RR: 2.8 (2.0–4.1) vs. non-users | [13] |
| Desogestrel (3rd Gen) | Not specified | Meta-analysis | Women | RR: 3.8 (2.7–5.4) vs. non-users | [13] |
| Various Combined OCs | >20 µg | Case-control | Women | 3- to 6-fold increased risk vs. non-users | [21] |
| Various Combined OCs | 50 µg | Case-control | Women | Higher risk than <35 µg formulations | [21] |
Table 2: Cancer Risk with Oral Contraceptive Use
| Cancer Type | Duration of Use | Study Design | Population | Adjusted Hazard Ratio (HR) / Relative Risk (RR) (95% CI) | Citation(s) |
| Breast Cancer | Ever Use | Prospective Cohort (Nurses' Health Study) | 121,577 women | HR: 1.08 (0.98–1.18) | [18] |
| Current/Recent Use | Meta-analysis of 54 studies | 53,297 cases, 100,239 controls | Slight increase in risk | [10][22] | |
| High-dose estrogen | Case-control | Women | Nearly threefold increased risk | [23] | |
| Moderate-dose estrogen | Case-control | Women | 1.6 times increased risk | [23] | |
| Low-dose estrogen | Case-control | Women | No increased risk | [23] | |
| Ovarian Cancer | Ever Use | Prospective Cohort (Nurses' Health Study) | 121,577 women | HR: 0.86 (0.74–1.00) | [18] |
| ≤6 months (Mestranol-containing) | Prospective Cohort (Nurses' Health Study II) | 110,929 women | HR: 1.83 (1.16–2.88) | [16] | |
| ≥15 years | Prospective Cohort (Nurses' Health Study II) | 110,929 women | HR: 0.43 (0.18–1.03) (non-significant) | [16] | |
| Endometrial Cancer | Ever Use | Multiple studies | Women | Approximately 50% reduction in risk | [9] |
| Cervical Cancer | Long-term Use | Multiple studies | Women | Increased risk | [9][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Estrogen and Progestin
Mestranol, as a prodrug of ethinylestradiol, and norethynodrel, a progestin, exert their effects by binding to and activating estrogen receptors (ERs) and progesterone (B1679170) receptors (PRs), respectively.[24][25][26] These receptors are ligand-activated transcription factors that regulate gene expression.[24][25][26] The signaling can occur through genomic and non-genomic pathways.
Experimental Workflow: Prospective Cohort Study
The following diagram illustrates the logical flow of a prospective cohort study for assessing the long-term effects of this compound.
Experimental Workflow: Retrospective Case-Control Study
This diagram outlines the steps involved in conducting a retrospective case-control study to investigate the association between this compound use and a specific health outcome.
References
- 1. Noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Norethynodrel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Mestranol - Wikipedia [en.wikipedia.org]
- 6. Norethynodrel|Synthetic Progestogen|CAS 68-23-5 [benchchem.com]
- 7. Norethynodrel | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norethindrone/Ethinyl Estradiol contraception (Nortrel, Alyacen, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Oral Contraceptives (Birth Control Pills) and Cancer Risk - NCI [cancer.gov]
- 11. Frontiers | Combined Oral Contraceptives and Venous Thromboembolism: Review and Perspective to Mitigate the Risk [frontiersin.org]
- 12. Oral contraception and venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 14. Hormone prevention of mammary carcinogenesis by norethynodrel-mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 'pill' may inhibit early cancer, study suggests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A prospective cohort study of oral contraceptive use and ovarian cancer among women in the United States born from 1947 to 1964 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population-based cohort study of oral contraceptive use and risk of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmj.com [bmj.com]
- 19. thepafp.org [thepafp.org]
- 20. Methodology Series Module 2: Case-control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral Contraceptives and HRT Risk of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gpnotebook.com [gpnotebook.com]
- 23. Some birth-control pills may raise breast cancer risk 50 percent | Fred Hutchinson Cancer Center [fredhutch.org]
- 24. Regulation of signal transduction pathways by estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Methods for Analyzing Historical Cohort Data on Infecundin Users
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the retrospective analysis of historical cohort data of "Infecundin" users. This compound was an oral contraceptive introduced in Hungary in 1966, characteristic of the first generation of high-dose hormonal contraceptives.[1] Analysis of such historical cohorts is crucial for understanding the long-term health outcomes associated with early hormonal contraceptive formulations.
The first oral contraceptive preparations contained significantly higher doses of hormones than modern pills, for instance, 100 to 175 µg of estrogen and 10 mg of progesterone.[2] These early formulations have been associated with various adverse effects.[2][3] This document outlines the methodologies for identifying and analyzing a cohort of this compound users to assess these long-term risks.
Data Presentation
Effective data presentation is paramount in historical cohort studies to clearly summarize findings and facilitate comparisons. All quantitative data should be organized into structured tables.
Table 1: Baseline Characteristics of the Study Cohorts
This table should summarize the key demographic and clinical characteristics of the this compound user cohort and the unexposed (control) cohort at the time of entry into the study.
| Characteristic | This compound Users (N=...) | Unexposed Cohort (N=...) | p-value |
| Age at Entry (years), Mean (SD) | |||
| Year of Cohort Entry, Median (IQR) | |||
| Socioeconomic Status | |||
| High | |||
| Medium | |||
| Low | |||
| Smoking Status | |||
| Never Smoker | |||
| Former Smoker | |||
| Current Smoker | |||
| Parity (No. of Children) | |||
| 0 | |||
| 1-2 | |||
| ≥3 | |||
| History of Comorbidities | |||
| Hypertension | |||
| Diabetes | |||
| Cardiovascular Disease |
SD: Standard Deviation; IQR: Interquartile Range.
Table 2: Incidence Rates and Risk Ratios for Key Health Outcomes
This table will present the primary outcomes of the study, comparing the incidence of specific health outcomes between the two cohorts.
| Outcome | This compound Users | Unexposed Cohort | Crude Relative Risk (95% CI) | Adjusted Hazard Ratio (95% CI)* |
| No. of Events / Person-Years | No. of Events / Person-Years | |||
| All-Cause Mortality | ||||
| Cardiovascular Events | ||||
| Myocardial Infarction | ||||
| Stroke | ||||
| Venous Thromboembolism | ||||
| Cancers | ||||
| Breast Cancer | ||||
| Ovarian Cancer | ||||
| Endometrial Cancer | ||||
| Cervical Cancer | ||||
| Liver Tumors |
Adjusted for age, smoking status, parity, and socioeconomic status. CI: Confidence Interval.
Experimental Protocols
This section details the key methodologies for conducting a historical cohort study on this compound users.
Study Design: Retrospective Cohort Study
A retrospective (or historical) cohort study is an observational study design where researchers use pre-existing data to identify a cohort and trace them forward in time to determine health outcomes.[4] This design is well-suited for studying the long-term effects of past exposures like this compound use.[2][5][6]
Protocol for Cohort Identification and Definition
-
Define the Exposed Cohort:
-
Identify women who were prescribed and used this compound for at least one year between 1966 and its discontinuation.
-
Potential data sources include national health registries, pharmacy records, and records from gynecological clinics in Hungary.
-
-
Define the Unexposed (Control) Cohort:
-
Select a comparable group of women from the same population who did not use this compound.
-
Ideally, this group would consist of women who used non-hormonal contraception (e.g., barrier methods, IUDs) or no contraception.
-
The control group should be matched to the exposed group on key characteristics like age and year of cohort entry to minimize confounding.
-
-
Inclusion and Exclusion Criteria:
-
Inclusion: Women of reproductive age during the study period with available medical records for follow-up.
-
Exclusion: Women with a history of the outcomes of interest (e.g., cancer, cardiovascular disease) at the start of the follow-up period.
-
Protocol for Data Collection and Management
-
Data Extraction:
-
Abstract data from historical medical records, national health registries, and death registries.
-
Key data points to collect include:
-
Exposure: Start and end dates of this compound use, and dosage if available.
-
Outcomes: Date of diagnosis for outcomes of interest (e.g., specific cancers, cardiovascular events), and date and cause of death.
-
Confounders: Information on potential confounding factors such as age, smoking history, alcohol use, parity, socioeconomic status, and relevant medical history.
-
-
-
Data Quality Control:
-
To ensure inter-rater reliability, a second reviewer should independently abstract data from a sample of records.
-
Report a measure of agreement, such as the kappa statistic.
-
Protocol for Statistical Analysis
-
Descriptive Statistics:
-
Summarize the baseline characteristics of the exposed and unexposed cohorts using means, standard deviations, medians, and proportions as appropriate (as shown in Table 1).
-
Use t-tests or chi-squared tests to compare baseline characteristics between the two groups.
-
-
Incidence Rate Calculation:
-
Calculate the incidence rates of the outcomes of interest for both cohorts. The numerator will be the number of new cases, and the denominator will be the total person-years of follow-up.
-
-
Survival Analysis:
-
Use Kaplan-Meier curves to visualize the cumulative incidence of outcomes over time in both cohorts.
-
Employ Cox proportional hazards models to calculate adjusted hazard ratios (aHRs) and their 95% confidence intervals. This multivariate analysis will control for potential confounding variables.[2]
-
-
Handling Bias:
-
Selection Bias: Careful selection of a comparable control group is crucial to mitigate this.
-
Information Bias: Use of documented records rather than self-reporting can reduce recall bias.
-
Confounding: Use multivariate regression models to adjust for known confounders.
-
Mandatory Visualizations
Signaling Pathway of Early Oral Contraceptives
The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian axis.[6][7] The synthetic estrogen and progestin components provide negative feedback on the hypothalamus and pituitary gland.
Caption: Hormonal signaling pathway of early combined oral contraceptives.
Experimental Workflow for Historical Cohort Analysis
This diagram illustrates the logical steps involved in conducting the retrospective analysis of the this compound user cohort.
Caption: Workflow for the historical cohort study of this compound users.
References
- 1. escrh.eu [escrh.eu]
- 2. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 3. This compound | 8015-30-3 [chemicalbook.com]
- 4. Impact of the 2019 Food and Drug Administration Guidance for Uncomplicated Urinary Tract Infection on Treatment Response Rates: A Reanalysis of a Clinical Trial of Nitrofurantoin vs Fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandins - structure, mechanism of action and use in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of hormonal contraceptives and intrauterine contraceptive devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Hormonal Residues in Archival Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the principal techniques used to measure hormonal residues in archival tissues, particularly formalin-fixed paraffin-embedded (FFPE) samples. The choice of method depends on the specific research question, the hormone of interest, required sensitivity and specificity, and available instrumentation.
Introduction to Techniques
The analysis of hormones in archival tissues offers a valuable window into the physiological and pathological states of the past. Formalin-fixed paraffin-embedded (FFPE) tissues are an immense resource for retrospective studies.[1] However, the fixation and embedding process can alter hormone molecules and pose analytical challenges.[1] The primary techniques for measuring hormonal residues in these samples are mass spectrometry-based methods (LC-MS/MS and GC-MS) and immunoassays (Immunohistochemistry and ELISA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, LC-MS/MS can simultaneously quantify multiple steroid hormones in a single run.[2][3] It is adept at distinguishing between structurally similar hormones and their metabolites.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and sensitive technique, particularly for steroid profiling.[5][6] It often requires derivatization to make the hormones volatile for analysis.[6]
-
Immunohistochemistry (IHC): A widely used, cost-effective method to visualize the localization of hormones or their receptors within the tissue architecture.[7] It is primarily a semi-quantitative or qualitative technique.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay that can be adapted to measure hormone concentrations in tissue extracts.[8][9] Its accuracy can be limited by the specificity of the antibody.[10]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of the different techniques for hormonal analysis in biological samples, including tissues. Note that performance can vary based on the specific hormone, tissue type, and protocol used.
| Technique | Analyte | Lower Limit of Quantification (LLOQ) | Accuracy/Recovery | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | Multiple Steroids (Serum) | 0.003–10 ng/mL | 98%–126% | < 15% | < 11% | [2] |
| Multiple Steroids (Tissue) | 0.038–125 pg/mg | 76%–110% | < 17% | < 8.6% | [2] | |
| Testosterone (Serum) | 0.5 ng/dL | N/A | < 10% | < 15% | [11] | |
| GC-MS | N/A | N/A | N/A | N/A | N/A | |
| ELISA | Salivary Sex Hormones | Poor performance for low concentrations | N/A | N/A | N/A | [12] |
| IHC | Estrogen Receptor | Semi-quantitative | N/A | N/A | N/A | [13] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Steroid Hormones in FFPE Tissues
This protocol provides a general workflow for the analysis of steroid hormones in FFPE tissues. Optimization may be required for specific hormones and tissue types.
3.1.1. Sample Preparation: Deparaffinization and Extraction
-
Sectioning: Cut 5-10 µm thick sections from the FFPE block.
-
Deparaffinization:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a series of ethanol (B145695) washes: 100% (twice for 10 minutes), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).
-
Rinse with deionized water.
-
-
Tissue Lysis and Hormone Extraction:
-
Scrape the tissue into a microcentrifuge tube.
-
Add a suitable lysis buffer (e.g., with 2% SDS) and homogenize.
-
Perform heat-induced antigen retrieval to reverse formaldehyde (B43269) cross-links (e.g., incubate at 95-100°C).
-
Add an internal standard solution containing deuterated versions of the target hormones.
-
Perform liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) for cleanup and concentration.[3]
-
Evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol (B129727)/water).[3]
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: HPLC or UHPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.5 mM ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the hormone.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Immunohistochemistry (IHC) Protocol for Hormone Receptors in FFPE Tissues
This protocol outlines the steps for detecting hormone receptors (e.g., estrogen receptor) in FFPE tissues.
-
Deparaffinization and Rehydration: Follow the same procedure as in the LC-MS/MS protocol (Section 3.1.1, step 2).[14]
-
Antigen Retrieval: To unmask the antigenic epitope, use a heat-induced method. A common approach is to incubate the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[14]
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[14]
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against the hormone or receptor of interest at the recommended dilution overnight at 4°C.[15]
-
Secondary Antibody Incubation:
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[16]
-
-
Detection:
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[14]
-
Dehydrate the slides through a series of ethanol and xylene washes.
-
Mount with a coverslip using a permanent mounting medium.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of major steroid hormones.
Caption: Simplified Estrogen Signaling Pathway.
Caption: Simplified Androgen Signaling Pathway.
Caption: Simplified Corticosteroid Signaling Pathway.
Experimental Workflow Diagrams
Caption: LC-MS/MS Experimental Workflow.
Caption: Immunohistochemistry (IHC) Experimental Workflow.
References
- 1. Histopathological analysis potential for unveiling hormone signaling in endocrine-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive immunohistochemical oestrogen receptor assay for use on archival breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry Procedure [sigmaaldrich.com]
Evaluating Historical Contraceptive Efficacy: A Guide to Statistical Models and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the statistical models and experimental protocols historically used to evaluate the efficacy of contraceptives. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the study and development of contraceptive methods. By understanding historical approaches, researchers can better interpret past studies, design more robust future trials, and appreciate the evolution of contraceptive efficacy assessment.
Introduction to Statistical Models for Contraceptive Efficacy
The evaluation of contraceptive efficacy has evolved from simple pregnancy counts to sophisticated survival analysis models. Understanding these models is crucial for interpreting historical data and for the design of modern clinical trials. The primary goal of these statistical methods is to estimate the probability of contraceptive failure.
Historically, the two most prominent methods for this evaluation have been the Pearl Index and Life Table Analysis .[1] More contemporary approaches, which are also relevant for re-analyzing historical data, include the Kaplan-Meier method and the Cox Proportional Hazards Model .[2][3]
The Pearl Index
The Pearl Index, developed by Raymond Pearl in 1932, was the standard for measuring contraceptive efficacy for many decades.[4] It represents the number of unintended pregnancies per 100 woman-years of exposure.[1] Its simplicity in calculation contributed to its widespread use.[4]
Calculation:
The Pearl Index is calculated using the following formula:
Despite its historical significance, the Pearl Index has several limitations. Its primary drawback is the assumption of a constant failure rate over time, which is often not the case.[1][5] Factors such as user experience and discontinuation by more fertile individuals can skew the results.[1]
Life Table Analysis
Life Table Analysis emerged as a more robust method for evaluating contraceptive efficacy, addressing some of the shortcomings of the Pearl Index.[1][5] This method calculates the probability of contraceptive failure for each month or cycle of use and can provide a cumulative failure rate over a specified duration.[4] By breaking down the analysis into discrete time intervals, it accounts for subjects who are lost to follow-up (censored data).[6]
Kaplan-Meier Method
The Kaplan-Meier method is a non-parametric statistical technique used to estimate the survival function from time-to-event data. In the context of contraceptive efficacy, it estimates the probability of remaining pregnancy-free over time. Unlike the Life Table method which groups data into predetermined intervals, the Kaplan-Meier estimator calculates the survival probability at the time of each event (pregnancy).[7][8] This approach is considered a more precise way to handle censored data.[7]
Cox Proportional Hazards Model
The Cox Proportional Hazards Model is a semi-parametric regression model that is widely used in survival analysis to investigate the association between the survival time of patients and one or more predictor variables.[3] In contraceptive studies, it can be used to assess how different covariates (e.g., age, parity, prior contraceptive use) affect the hazard of contraceptive failure.[3] A key assumption of this model is that the hazard ratios are proportional over time.[8]
Data Presentation: Comparison of Contraceptive Efficacy
The following tables summarize quantitative data on the efficacy of various contraceptive methods as reported in historical and contemporary literature, often using the Pearl Index and failure rates derived from life table analysis.
Table 1: Pearl Index for Various Contraceptive Methods (Typical Use)
| Contraceptive Method | Pearl Index (Pregnancies per 100 Woman-Years) |
| No Method | 85[5] |
| Combined Oral Contraceptives | 7[9] |
| Progestin-Only Pill | 7[9] |
| Copper IUD | 0.8[10] |
| Levonorgestrel IUD | 0.1 - 0.4[9] |
| Male Condom | 13[9] |
| Female Condom | 21[9] |
| Diaphragm | 17[9] |
| Fertility Awareness-Based Methods | 2-23[9] |
| Withdrawal (Coitus Interruptus) | 20[5] |
| Female Sterilization | 0.5[9] |
| Male Sterilization | 0.15[9] |
| Contraceptive Implant | 0.1[9] |
| Contraceptive Injection | 4[9] |
| Contraceptive Patch | 7[9] |
| Vaginal Ring | 7[9] |
Table 2: Comparison of Contraceptive Failure Rates (1-Year, Typical Use) from Various Sources
| Method | Trussell 2018 | Moreau 2007 | Sundaram 2017 | Bradley 2019 | Polis 2016 |
| Pill | 7% | 2.4% (1.7%-3.2%) | 7.2% (0.68) | 6.3% (5.9%-6.8%) | 5.5% (3.5%-7.3%) |
| IUD | 0.1%-0.8% | 1.1% (0.5%-2.2%) | 1.4% (0.68) | 1.2% (0.9%-1.5%) | 1.4% (0.0%-2.4%) |
| Injections | 4% | — | 4.0% (1.06) | 2.0% (1.7%-2.3%) | 1.7% (0.6%-2.9%) |
| Condom | 13% | 3.3% (2.4%-4.7%) | 12.6% (1.11) | 8.6% (7.6%-9.6%) | 5.4% (2.3%-8.7%) |
| Periodic Abstinence | 15% | 7.7% (2.6%-21.5%) | — | 19.0% (17.4%-20.6%) | 13.9% (9.2%-19.3%) |
Data from Guttmacher Institute, adapted from various sources.[9]
Experimental Protocols
This section outlines the detailed methodologies for conducting historical and modern contraceptive efficacy studies.
Protocol for a Historical Retrospective Cohort Study
Objective: To determine the efficacy of a specific contraceptive method used by a cohort of women in a defined historical period (e.g., 1960s-1970s).
Study Design: Retrospective cohort study.
Data Collection:
-
Cohort Identification: Identify a cohort of women who initiated use of the contraceptive method of interest during the specified time frame from records of family planning clinics, hospitals, or physician's practices.
-
Data Abstraction: Abstract relevant data from medical records onto a standardized data collection form. Key data points include:
-
Patient demographics (age, parity, marital status).
-
Date of contraceptive initiation.
-
Type of contraceptive method.
-
Dates of follow-up visits.
-
Reported side effects or reasons for discontinuation.
-
Date of contraceptive discontinuation and reason.
-
Date of any reported pregnancy.
-
Outcome of pregnancy.
-
-
Follow-up: For participants with incomplete records, attempt to obtain follow-up information through mailed questionnaires or telephone interviews, if feasible and ethically permissible for historical research.
Statistical Analysis:
-
Pearl Index Calculation: Calculate the Pearl Index using the total number of unintended pregnancies and the total woman-months of exposure.
-
Life Table Analysis: Construct a life table to determine the cumulative probability of contraceptive failure at different time points (e.g., 12, 24, 36 months).
Protocol for a Modern Prospective Clinical Trial
Objective: To evaluate the contraceptive efficacy and safety of a new contraceptive agent.
Study Design: Multicenter, open-label, single-arm prospective clinical trial.
Participant Selection:
-
Inclusion Criteria: Healthy, sexually active women of reproductive age, seeking contraception, with a history of regular menstrual cycles.
-
Exclusion Criteria: Contraindications to the study drug, current pregnancy or lactation, desire to become pregnant within the study period, and use of confounding medications.
Study Procedures:
-
Screening Visit: Obtain informed consent, perform a physical and gynecological examination, and collect baseline laboratory samples.
-
Treatment Phase: Dispense the contraceptive method and instruct the participant on its correct use. Participants are typically followed for 13 cycles.
-
Data Collection: Participants maintain a daily diary to record contraceptive use, bleeding patterns, and any adverse events. Follow-up visits are scheduled at regular intervals.
-
Pregnancy Testing: Perform urine pregnancy tests at specified intervals and if pregnancy is suspected.
Statistical Analysis:
-
Primary Efficacy Endpoint: Calculate the Pearl Index.
-
Secondary Efficacy Endpoint: Perform a Life Table analysis to determine the cumulative pregnancy rate.
-
Safety Analysis: Summarize the incidence and severity of all adverse events.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by hormonal and non-hormonal contraceptives.
Caption: Hormonal Contraceptive Action on the HPG Axis.
Hormonal contraceptives, containing synthetic estrogen and progestin, exert negative feedback on the hypothalamus and pituitary gland.[11][12][13][14] This suppresses the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH), thereby inhibiting ovulation.[11][13][14]
Caption: Mechanism of Action of the Copper IUD.
The copper IUD creates a sterile inflammatory response in the uterus.[15][16][17] The released copper ions are spermicidal, inhibiting sperm motility and viability, thus preventing fertilization.[18][19] This inflammatory environment also makes the endometrium unsuitable for implantation.[15][18][19]
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for a historical contraceptive efficacy study and the logical relationship between the statistical models discussed.
Caption: Workflow of a Historical Contraceptive Efficacy Study.
Caption: Logical Relationships of Contraceptive Efficacy Models.
References
- 1. Pearl index and Life Table Analysis | PSM Made Easy [ihatepsm.com]
- 2. researchgate.net [researchgate.net]
- 3. Survival analysis in clinical trials: Basics and must know areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Birth control failure rates - the Pearl Index explained [drugs.com]
- 6. youtube.com [youtube.com]
- 7. medium.com [medium.com]
- 8. Survival Analysis: Models and Applications - GeeksforGeeks [geeksforgeeks.org]
- 9. Contraception Failure Rates [gmath-model.org]
- 10. Introduction to Survival Analysis in R [stats.oarc.ucla.edu]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 14. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]
- 15. droracle.ai [droracle.ai]
- 16. Mechanism of action of intrauterine devices: biochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of action of the copper intrauterine device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper IUD - Wikipedia [en.wikipedia.org]
- 19. prb.org [prb.org]
Application Notes and Protocols for a Case-Control Study on the Side Effects of Infecundin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and protocol for conducting a retrospective case-control study to investigate the association between the historical oral contraceptive Infecundin and its potential long-term side effects. This compound, an early oral contraceptive introduced in Hungary in 1966, contained a combination of norethynodrel (B126153) and mestranol (B1676317).[1] Early oral contraceptives often contained higher doses of hormones compared to modern formulations, and their use has been associated with various adverse health outcomes.[2][3]
Introduction to this compound and its Potential Side Effects
This compound was a pioneering oral contraceptive that utilized a combination of the progestin norethynodrel and the estrogen mestranol to prevent pregnancy.[4][5][6] The initial formulations of similar combination pills, such as Enovid in the United States, contained significantly higher doses of these hormones than what is used in contemporary oral contraceptives.[3][4][7] For instance, the first approved formulation of Enovid contained 10 mg of norethynodrel and 150 µg of mestranol.[3][4][7]
A range of side effects have been documented for the combination of norethynodrel and mestranol. These can be broadly categorized into common, less common, and serious adverse effects.
Common Side Effects:
-
Nausea and vomiting[8]
-
Headache[9]
-
Breast tenderness[9]
-
Weight changes[9]
-
Irregular menstrual bleeding (spotting)[9]
Less Common Side Effects:
-
Mood changes, including depression[9]
-
Dizziness[9]
-
Changes in libido[9]
-
Skin changes, such as melasma (dark patches on the face)[4]
Serious Adverse Effects:
-
Thromboembolic disorders (blood clots), including deep vein thrombosis and pulmonary embolism[4][8]
-
Cardiovascular events, such as myocardial infarction and stroke[2][4]
-
Liver problems, including jaundice and benign liver tumors[4][8]
-
Increased risk of certain cancers, such as breast and cervical cancer, with long-term use[10][11]
-
Hypertension[2]
Given the higher hormonal doses in early oral contraceptives like this compound, a case-control study is a suitable and efficient design to investigate the association between past use of this drug and the subsequent development of chronic or long-latency diseases.[4]
Case-Control Study Protocol
This protocol outlines a retrospective case-control study to assess the association between this compound use and a specific adverse outcome (e.g., venous thromboembolism).
Study Objective
To determine whether there is a statistically significant association between past exposure to this compound and the development of venous thromboembolism (VTE) in women.
Study Population
The study will be conducted using data from national health registries and hospital records in Hungary, where this compound was primarily prescribed.
Case and Control Selection
Case Definition: Women aged 50-70 years with a first-time diagnosis of VTE (including deep vein thrombosis or pulmonary embolism) between January 1, 2020, and December 31, 2024. The diagnosis must be confirmed by imaging studies (e.g., ultrasound, CT scan).
Control Definition: Women aged 50-70 years without a history of VTE. Controls will be randomly selected from the same population source as the cases (e.g., general population registry, hospital admission lists for non-thrombotic conditions). For each case, two controls will be selected and matched based on age (± 2 years) and the year of VTE diagnosis for the corresponding case.
Exposure Assessment
Exposure to this compound will be ascertained through a review of historical medical records, prescription databases, and structured interviews with participants (or their next-of-kin). The following information will be collected:
-
Ever-use of this compound (yes/no).
-
Duration of this compound use (in months).
-
Age at first use of this compound.
-
Dosage of this compound used (if available).
-
Time since last use of this compound.
Data Collection and Confounder Control
Data on potential confounding factors will be collected from medical records and participant interviews. These factors include:
-
Smoking status
-
Body Mass Index (BMI)
-
History of hypertension
-
History of diabetes
-
Family history of VTE
-
Use of other hormonal therapies
-
History of surgery or major trauma
-
Presence of other known risk factors for VTE
Statistical Analysis
The primary analysis will involve calculating the odds ratio (OR) and its 95% confidence interval (CI) to estimate the association between this compound use and VTE. Conditional logistic regression will be used to account for the matched design and to adjust for potential confounders. Subgroup analyses may be performed based on the duration of use and age at first use.
Data Presentation
The following tables illustrate how the quantitative data from this hypothetical study could be presented.
Table 1: Characteristics of Cases and Controls
| Characteristic | Cases (n=500) | Controls (n=1000) | p-value |
| Age (mean ± SD) | 62.1 ± 5.3 | 62.3 ± 5.1 | 0.58 |
| Smoking Status | |||
| Current Smoker | 150 (30%) | 250 (25%) | 0.04 |
| Former Smoker | 200 (40%) | 380 (38%) | 0.51 |
| Never Smoker | 150 (30%) | 370 (37%) | 0.01 |
| BMI (mean ± SD) | 28.5 ± 4.2 | 26.8 ± 3.9 | <0.001 |
| History of Hypertension | 225 (45%) | 350 (35%) | 0.001 |
| History of Diabetes | 100 (20%) | 150 (15%) | 0.02 |
| Family History of VTE | 75 (15%) | 90 (9%) | 0.002 |
Table 2: this compound Exposure among Cases and Controls
| This compound Exposure | Cases (n=500) | Controls (n=1000) | Unadjusted Odds Ratio (95% CI) |
| Ever Use | |||
| Yes | 200 (40%) | 250 (25%) | 2.00 (1.58 - 2.53) |
| No | 300 (60%) | 750 (75%) | 1.00 (Reference) |
| Duration of Use | |||
| < 2 years | 50 (10%) | 100 (10%) | 1.25 (0.87 - 1.80) |
| 2-5 years | 80 (16%) | 90 (9%) | 2.22 (1.61 - 3.07) |
| > 5 years | 70 (14%) | 60 (6%) | 2.92 (2.04 - 4.17) |
Visualizations
The following diagrams illustrate the logical flow of the case-control study and a simplified signaling pathway potentially affected by the hormonal components of this compound.
Caption: Workflow of the this compound Case-Control Study.
References
- 1. escrh.eu [escrh.eu]
- 2. pharmacoepi.org [pharmacoepi.org]
- 3. Reversible female contraceptives: historical, current, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mestranol/noretynodrel - Wikipedia [en.wikipedia.org]
- 5. Mestranol/noretynodrel - Wikiwand [wikiwand.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Guidelines for Good Pharmacoepidemiology Practices (GPP) - International Society for Pharmacoepidemiology [pharmacoepi.org]
- 10. Methodological Guide - European Network of Centres for Pharmacoepidemiology and Pharmacovigilance [encepp.europa.eu]
- 11. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Systematic Review of Early-Stage Contraceptive Literature
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
The development of novel, safe, and effective contraceptives is a global health priority. Early-stage (preclinical) research generates a vast and diverse body of evidence on new contraceptive targets and candidate compounds.[1][2] A systematic review provides a rigorous and transparent method to identify, appraise, and synthesize this evidence. This protocol, guided by the PRISMA-P (Preferred Reporting Items for Systematic Review and Meta-Analysis Protocols) statement, outlines a standardized approach for conducting a systematic review of early-stage contraceptive literature to inform future research and development.[3][4]
Administrative Information
-
Protocol Registration: To ensure transparency and avoid duplication, this protocol should be registered with a relevant registry, such as PROSPERO or the Open Science Framework, prior to commencing the review.[5][6]
-
Authors & Contributions: [List author names and their specific contributions to the review].
-
Funding: [Disclose any sources of funding].
-
Conflicts of Interest: [Declare any potential conflicts of interest].
The Systematic Review Protocol
Research Question Formulation (PICO)
A well-defined research question is the foundation of a systematic review. The PICO framework will be used to structure the question:
-
P (Population/Problem): In vitro assays or in vivo animal models relevant to contraception.[7]
-
I (Intervention): Novel non-hormonal contraceptive agents, compounds, or targets under investigation.[1]
-
C (Comparator): Vehicle control, placebo, no treatment, or a standard-of-care contraceptive agent (e.g., nonoxynol-9).
-
O (Outcome): Measures of contraceptive efficacy (e.g., sperm motility inhibition, acrosome reaction prevention, ovulation inhibition, pregnancy prevention) and safety (e.g., cytotoxicity, tissue irritation).[8][9]
Example Research Question: "In preclinical in vitro and in vivo models, what is the efficacy and safety of novel, non-hormonal small molecules targeting sperm-specific ion channels compared to vehicle controls for preventing fertilization?"
References
- 1. Preclinical contraceptive development for men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. equator-network.org [equator-network.org]
- 4. Preferred reporting items for systematic review and meta-analysis protocols (PRISMA-P) 2015 statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools - Radboudumc [radboudumc.nl]
- 6. crd.york.ac.uk [crd.york.ac.uk]
- 7. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sperm function test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contraceptive efficacy and safety studies of a novel microemulsion-based lipophilic vaginal spermicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assaying the Metabolic Pathways of Norethynodrel and Mestranol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethynodrel (B126153) and mestranol (B1676317) are synthetic steroid hormones that have been widely used in oral contraceptives. Understanding their metabolic fate is crucial for evaluating their efficacy, potential drug-drug interactions, and overall safety profile. Norethynodrel, a progestin, undergoes extensive metabolism to form active metabolites. Mestranol, a synthetic estrogen, is a prodrug that requires metabolic activation to exert its biological effects. This document provides detailed application notes and experimental protocols for assaying the metabolic pathways of these two compounds.
Metabolic Pathways
Norethynodrel
Norethynodrel is primarily metabolized through the reduction of its 3-keto group, a reaction catalyzed by cytosolic aldo-keto reductases (AKRs), specifically members of the AKR1C subfamily.[1][2] This process leads to the formation of two major active metabolites: 3α-hydroxynorethynodrel and 3β-hydroxynorethynodrel.[1][2] A minor metabolic pathway involves the isomerization of norethynodrel to norethisterone. The resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) before excretion.
The stereoselectivity of the reduction is dependent on the specific AKR1C isoform involved. AKR1C1 and AKR1C2 predominantly produce the 3β-hydroxy metabolite, while AKR1C4 favors the formation of the 3α-hydroxy metabolite.[1][2] AKR1C3 can produce both, with a preference for the 3β-isomer.[1]
Mestranol
Mestranol is the 3-methyl ether of ethinyl estradiol (B170435) and acts as a prodrug. Its estrogenic activity is dependent on its O-demethylation to the active metabolite, ethinyl estradiol.[3][4][5] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.[4][6] The rate of this conversion can be influenced by genetic polymorphisms in the CYP2C9 gene, leading to inter-individual variability in the response to mestranol.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of norethynodrel and mestranol.
Table 1: Kinetic Parameters for Norethynodrel Metabolism by Human AKR1C Isoforms [1]
| Enzyme | Metabolite(s) | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
| AKR1C1 | 3β-OH-Norethynodrel | 0.8 ± 0.1 | 1.8 ± 0.1 | 2.3 |
| AKR1C2 | 3β-OH-Norethynodrel | - | - | - |
| AKR1C3 | 3β-OH & 3α-OH-Norethynodrel | > 50 | < 0.2 | - |
| AKR1C4 | 3α-OH-Norethynodrel | 0.5 ± 0.1 | 11.0 ± 0.5 | 22.0 |
Note: AKR1C2 exhibits substrate inhibition, preventing accurate determination of Km and kcat under standard Michaelis-Menten kinetics.
Table 2: Inhibition of Mestranol O-demethylation (to Ethinyl Estradiol) in Human Liver Microsomes [4]
| Inhibitor (Target CYP) | IC50 (µM) |
| Sulfaphenazole (CYP2C9) | 3.6 (average) |
| Miconazole (CYP2C9, others) | 1.5 (average) |
| Troleandomycin (CYP3A4) | No substantial inhibition |
| Quinidine (CYP2D6) | No substantial inhibition |
Signaling Pathway and Workflow Diagrams
Caption: Metabolic pathway of Norethynodrel.
Caption: Metabolic pathway of Mestranol.
Caption: In Vitro Metabolism Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Norethynodrel and Mestranol using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of norethynodrel and mestranol in a common in vitro system.
Materials:
-
Human Liver Microsomes (pooled)
-
Norethynodrel and Mestranol
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (B52724) (ACN), cold
-
Internal Standard (IS) appropriate for the analytical method
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
HPLC or GC-MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of norethynodrel or mestranol in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (e.g., to a final concentration of 0.5 mg/mL)
-
MgCl2 (e.g., to a final concentration of 3.3 mM)
-
Substrate (norethynodrel or mestranol) to the desired final concentration.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., 2 volumes) and the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis. The sample may be further concentrated by evaporation and reconstitution in a suitable solvent if necessary.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS or GC-MS method to identify and quantify the parent drug and its metabolites.
-
Protocol 2: Sample Preparation from Plasma for Metabolite Analysis using Solid-Phase Extraction (SPE)
This protocol describes a general method for extracting steroid metabolites from plasma prior to instrumental analysis.
Materials:
-
Plasma sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Elution solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through them. Do not allow the cartridges to dry out completely between steps.
-
-
Sample Loading:
-
Pre-treat the plasma sample as required (e.g., dilution with buffer).
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with water (e.g., 3 mL) to remove interfering polar compounds.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes of interest from the cartridge using an appropriate organic solvent (e.g., 2 x 1.5 mL of elution solvent).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume of a solvent compatible with the analytical method (e.g., mobile phase for HPLC).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 3: HPLC-UV Method for the Analysis of Norethynodrel, Mestranol, and their Metabolites
This protocol provides a starting point for developing an HPLC-UV method for the separation and quantification of the target compounds. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient elution may be required for optimal separation. A starting point could be a linear gradient from 40% B to 90% B over 20 minutes.
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
UV detection wavelength: 210 nm (for norethynodrel and its metabolites) and 280 nm (for mestranol and ethinyl estradiol).
Procedure:
-
Prepare standard solutions of norethynodrel, mestranol, 3α-hydroxynorethynodrel, 3β-hydroxynorethynodrel, and ethinyl estradiol of known concentrations in the mobile phase.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the prepared samples from the in vitro or in vivo studies.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound in the samples using the calibration curve.
Protocol 4: GC-MS Analysis of Norethynodrel and its Metabolites after Derivatization
This protocol outlines a general procedure for the analysis of steroid metabolites by GC-MS, which often requires derivatization to improve volatility and thermal stability.
Materials:
-
Dried sample extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (B92270) or other suitable solvent
-
GC-MS system
Procedure:
-
Derivatization:
-
To the dried sample extract in a reaction vial, add a small volume of pyridine (e.g., 50 µL) to dissolve the residue.
-
Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
GC Column: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Develop a temperature gradient to separate the derivatized analytes. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.
-
MS Detection: Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Identify the derivatized metabolites by comparing their mass spectra and retention times to those of derivatized standards or by interpreting the fragmentation patterns.
-
Quantify the metabolites using a calibration curve generated from derivatized standards.
-
References
- 1. Metabolism of the Synthetic Progestogen Norethynodrel by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the synthetic progestogen norethynodrel by human ketosteroid reductases of the aldo-keto reductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of Mestranol to Ethinyl Estradiol In Vitro: The Role of Cytochrome P-450 2C9 and Metabolic Inhibitors. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Elucidating the Cellular Effects of Infecundin's Components: Norethynodrel and Mestranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infecundin, an early combined oral contraceptive, is comprised of two key synthetic steroid hormones: norethynodrel (B126153), a progestin, and mestranol (B1676317), an estrogen. Understanding the distinct and combined cellular effects of these components is crucial for comprehending their therapeutic actions and potential side effects. This document provides detailed application notes and protocols for establishing in vitro models to investigate the cellular mechanisms of norethynodrel and mestranol. The focus is on utilizing relevant cell lines to assess key cellular processes, including cell viability, apoptosis, and cell cycle progression, as well as to dissect the underlying signaling pathways.
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. For studying the effects of norethynodrel and mestranol, human breast cancer cell lines are highly recommended due to their well-characterized hormone receptor expression and responsiveness to steroid hormones.
-
T47D Cells: This cell line is an excellent model for studying progestin effects as it expresses high levels of the progesterone (B1679170) receptor (PR). It also expresses the estrogen receptor (ER), making it suitable for investigating the individual and combined effects of norethynodrel and mestranol.
-
MCF-7 Cells: A well-established luminal A breast cancer cell line that expresses both ER and PR. It is particularly responsive to estrogens and serves as a valuable model for studying the estrogenic activity of mestranol and its interplay with norethynodrel.[1]
Key Cellular Assays: Protocols and Data Presentation
This section outlines detailed protocols for fundamental cellular assays to characterize the effects of norethynodrel and mestranol. All quantitative data should be meticulously recorded and summarized in tables for clear comparison of dose-dependent and time-course effects.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate T47D or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of norethynodrel, mestranol, and a combination of both in serum-free medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1%. Replace the culture medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Data Presentation:
| Compound | Cell Line | Time Point (hr) | IC50/EC50 (µM) |
| Norethynodrel | MCF-7 | 48 | 0.04[2] |
| Norethynodrel | T47D | 48 | Data not available |
| Mestranol | MCF-7 | 48 | Data not available |
| Mestranol | T47D | 48 | Data not available |
| Norethynodrel + Mestranol | MCF-7 | 48 | Data not available |
| Norethynodrel + Mestranol | T47D | 48 | Data not available |
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow T47D or MCF-7 cells on sterile coverslips in a 24-well plate. Treat the cells with various concentrations of norethynodrel, mestranol, or their combination for 24 or 48 hours. Include a positive control (e.g., treatment with DNase I) and a negative control (vehicle).
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells twice with deionized water.
-
Equilibrate cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.
-
-
Staining and Imaging:
-
Stop the reaction by washing the cells with 2X SSC buffer.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) co-localized with the blue nuclear stain.
-
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each treatment condition.
Data Presentation:
| Compound | Concentration (µM) | Cell Line | % Apoptotic Cells (at 48 hr) |
| Vehicle Control | - | T47D | Determine experimentally |
| Norethynodrel | Test Range | T47D | Determine experimentally |
| Mestranol | Test Range | T47D | Determine experimentally |
| Norethynodrel + Mestranol | Test Range | T47D | Determine experimentally |
| Vehicle Control | - | MCF-7 | Determine experimentally |
| Norethynodrel | Test Range | MCF-7 | Determine experimentally |
| Mestranol | Test Range | MCF-7 | Determine experimentally |
| Norethynodrel + Mestranol | Test Range | MCF-7 | Determine experimentally |
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed T47D or MCF-7 cells in 6-well plates. After 24 hours, treat the cells with norethynodrel, mestranol, or their combination at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Compound | Concentration (µM) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | T47D | Determine experimentally | Determine experimentally | Determine experimentally |
| Norethynodrel | Test Range | T47D | Determine experimentally | Determine experimentally | Determine experimentally |
| Mestranol | Test Range | T47D | Determine experimentally | Determine experimentally | Determine experimentally |
| Norethynodrel + Mestranol | Test Range | T47D | Determine experimentally | Determine experimentally | Determine experimentally |
| Vehicle Control | - | MCF-7 | Determine experimentally | Determine experimentally | Determine experimentally |
| Norethynodrel | Test Range | MCF-7 | Determine experimentally | Determine experimentally | Determine experimentally |
| Mestranol | Test Range | MCF-7 | Determine experimentally | Determine experimentally | Determine experimentally |
| Norethynodrel + Mestranol | Test Range | MCF-7 | Determine experimentally | Determine experimentally | Determine experimentally |
Signaling Pathway Analysis
Norethynodrel and mestranol exert their effects primarily through the progesterone and estrogen receptors, respectively. The following diagrams illustrate the key signaling events initiated by these compounds.
Norethynodrel Signaling Pathway
Norethynodrel, as a progestin, binds to the progesterone receptor (PR). Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and apoptosis. The PR signaling pathway is also known to crosstalk with other signaling cascades, such as the MAPK and STAT pathways.[3]
References
- 1. Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenic potential of progestins in oral contraceptives to stimulate human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Unearthing Ancient Remedies: Methodologies for Studying Historical Pharmaceutical Practices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating historical pharmaceutical practices. By employing a multidisciplinary approach that integrates archaeological science, molecular biology, and historical text analysis, researchers can uncover the sophisticated medical knowledge of ancient civilizations. This document outlines methodologies for the chemical analysis of archaeological artifacts, the genetic identification of ancient medicinal plants, and the systematic evaluation of historical medical texts.
Chemical Residue Analysis of Archaeological Artifacts
The analysis of organic residues preserved in or on archaeological artifacts, such as pottery, provides direct evidence of the substances they once contained. This approach is crucial for identifying ancient medicines, foods, and other commodities.
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying complex mixtures of organic compounds. These methods can detect biomarkers for specific substances, such as alkaloids from medicinal plants or lipids from prepared remedies. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the target compounds.
Experimental Protocol: Analysis of Alkaloids in Ceramic Vessels
This protocol details the extraction and analysis of alkaloids, a class of naturally occurring chemical compounds containing nitrogen, many of which have potent pharmacological effects.
1. Sample Preparation:
- Clean the exterior surface of the ceramic sherd to remove contaminants.
- Using a sterile scalpel or drill, collect a small sample (approx. 1-2 grams) of the ceramic fabric from the interior of the vessel.[1]
- Grind the sample into a fine powder using a sterile agate mortar and pestle.
2. Extraction:
- Transfer the powdered sample to a glass vial.
- Add an appropriate solvent for alkaloid extraction, such as methanol (B129727) or a chloroform-methanol mixture.[2] The choice of solvent can be guided by the suspected type of alkaloids.
- Sonicate the mixture for 30 minutes to facilitate the extraction of organic residues from the ceramic matrix.
- Centrifuge the sample to separate the solid ceramic particles from the solvent containing the extracted compounds.
- Carefully transfer the supernatant to a clean vial.
- Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
3. Derivatization (for GC-MS):
- To increase the volatility of certain alkaloids for GC-MS analysis, a derivatization step may be necessary. This involves reacting the extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. Instrumental Analysis (GC-MS/MS and LC-MS/MS):
- GC-MS/MS: Re-dissolve the derivatized extract in a suitable solvent and inject it into the GC-MS/MS system. The gas chromatograph separates the compounds based on their boiling points and polarity, and the tandem mass spectrometer provides detailed mass spectral data for identification.[3]
- LC-MS/MS: Re-dissolve the non-derivatized extract in a suitable solvent and inject it into the LC-MS/MS system. The liquid chromatograph separates compounds based on their interaction with the stationary phase, and the tandem mass spectrometer provides mass-to-charge ratio and fragmentation data for identification.[3][4]
5. Data Analysis:
- Compare the mass spectra of the detected compounds with spectral libraries (e.g., NIST, Wiley) and reference standards of known alkaloids to confirm their identity.
- Quantify the identified alkaloids using calibration curves generated from standard solutions.
Quantitative Data: Opium Alkaloids in Archaeological Pottery
The following table summarizes the quantitative findings from a study that identified opium alkaloids in ceramic vessels from Funnel Beaker Culture sites.[3]
| Sample ID | Compound | Concentration (ng/g) |
| N1 | Papaverine | >0.5 |
| N2 | Papaverine | >0.5 |
| G2 | Papaverine | >0.5 |
| D1 | Scopolamine | Trace |
| D1 | Atropine | Trace |
Note: The limit of detection (LOD) for the GC-MS/MS method was < 0.5 ng/g.
Workflow for Chemical Residue Analysis
Caption: Workflow for the chemical analysis of archaeological residues.
Ancient DNA (aDNA) Analysis of Medicinal Plants
The study of ancient DNA (aDNA) extracted from archaeological plant remains allows for the precise identification of medicinal species used in the past. This is particularly valuable when morphological identification is challenging due to poor preservation.
Application Note:
DNA barcoding is a molecular technique that uses short, standardized gene regions to identify species. For plants, common DNA barcodes include regions of the chloroplast genome (e.g., rbcL, matK) and the nuclear ribosomal internal transcribed spacer (ITS). High-throughput sequencing (HTS) technologies have further revolutionized the field, enabling the recovery of whole genomes from ancient samples.
Experimental Protocol: DNA Barcoding of Archaeological Plant Remains
This protocol outlines the steps for extracting and analyzing aDNA from desiccated or waterlogged plant remains.
1. Sample Preparation in a Clean Lab Environment:
- Work in a dedicated aDNA laboratory with strict contamination controls (e.g., positive air pressure, UV irradiation, separate pre- and post-PCR areas).
- Select well-preserved plant material (e.g., seeds, leaves, wood).
- Mechanically clean the surface of the sample to remove adhering soil and potential contaminants.
- Grind the sample to a fine powder using a sterile mortar and pestle or a bead beater.
2. DNA Extraction:
- Use a specialized aDNA extraction kit or a modified CTAB (cetyltrimethylammonium bromide) protocol designed to maximize the yield of fragmented DNA and minimize co-extraction of inhibitors.[5][6]
- The extraction process typically involves cell lysis, removal of proteins and other cellular debris, and purification of the DNA.
3. PCR Amplification of DNA Barcodes:
- Amplify the target DNA barcode regions (e.g., rbcL, matK, ITS) using Polymerase Chain Reaction (PCR).
- Use primers specifically designed to amplify short fragments, as aDNA is often highly degraded.
- Include multiple negative controls (extraction blanks and PCR negatives) to monitor for contamination.
4. Sequencing:
- Purify the PCR products to remove unincorporated primers and nucleotides.
- Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.
5. Data Analysis:
- Assemble and edit the DNA sequences.
- Compare the obtained sequences to a reference database (e.g., GenBank, BOLD) using a tool like BLAST to identify the plant species.
- Perform phylogenetic analysis to confirm the species identification and understand its evolutionary relationships.[7]
Quantitative Data: DNA Yield from Archaeological Plant Remains
The following table presents a comparison of DNA yields from archaeological seeds using different extraction methods.[6]
| Extraction Method | Mean DNA Yield (ng/g) |
| CTAB | 15 |
| DNeasy Kit | 5 |
| S-PDE | 45 |
S-PDE (sediment-paleo-DNA extraction) is a method optimized for recovering DNA from challenging samples.
Workflow for Ancient DNA Analysis
Caption: Workflow for the genetic analysis of ancient plant remains.
Textual Analysis of Historical Medical Documents
Historical medical texts, such as pharmacopoeias and medical treatises, are invaluable sources of information on past pharmaceutical practices. A systematic analysis of these documents can reveal details about the plants and other substances used as medicines, their preparation, and their intended therapeutic uses.
Application Note:
The analysis of historical medical texts requires a multidisciplinary approach, combining historical and linguistic expertise with knowledge of pharmacology and botany. The goal is to accurately identify the ingredients, understand the preparation methods, and interpret the described medical applications in the context of the historical period.
Protocol for Systematic Textual Analysis:
1. Source Selection and Digitization:
- Identify relevant historical medical texts from the period and region of interest.
- Obtain high-quality digital copies of the texts.
2. Transcription and Translation:
- Transcribe the original text to create a machine-readable version. This may require expertise in paleography (the study of ancient handwriting).
- Translate the text into a modern language, paying close attention to historical terminology and potential variations in meaning.
3. Data Extraction and Structuring:
- Develop a database or spreadsheet to systematically record information from the texts.
- For each medicinal recipe or entry, extract the following information:
- Name of the remedy
- List of ingredients (plants, minerals, animal products)
- Dosage or quantity of each ingredient[8]
- Instructions for preparation (e.g., boiling, grinding, mixing)
- Method of administration (e.g., oral, topical)
- Indicated medical condition or symptoms
- Source of the information within the text
4. Ingredient Identification:
- Identify the modern scientific names of the plants and other ingredients mentioned. This can be a complex process due to changes in nomenclature and the use of common or ambiguous names. Cross-referencing with historical and botanical literature is essential.
5. Analysis and Interpretation:
- Analyze the frequency of use of different ingredients and preparations.
- Compare the described uses of medicinal plants with modern pharmacological knowledge to assess potential efficacy.
- Identify patterns in the treatment of specific diseases.
- Integrate the textual data with archaeological and chemical findings to build a more complete picture of historical pharmaceutical practices.
Quantitative Data: Frequency of Mineral Medicines in Historical Chinese and Japanese Texts
The following table shows the number of mineral medicines recorded in historical medical texts from China and Japan.[9]
| Region | Number of Recorded Mineral Medicines |
| China | 106 |
| Japan | 100 |
| Shared | 97 |
Logical Relationship in Textual Analysis
Caption: Logical flow for the analysis of historical medical texts.
References
- 1. drugz.fr [drugz.fr]
- 2. Detection of opium alkaloids in a Cypriot base-ring juglet - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Understanding dosage effects of traditional Chinese medicine using network analysis [frontiersin.org]
- 9. Frontiers | Mineral medicines of the East: an analysis of records in historical Chinese and Japanese medical texts [frontiersin.org]
Application Notes and Protocols for a Longitudinal Study on the Health Outcomes of Former Infecundin Users
Introduction
This document outlines a comprehensive longitudinal study design to investigate the long-term health outcomes in women who have previously used the oral contraceptive, Infecundin. Given its likely composition as a high-dose, first-generation hormonal contraceptive, there is a compelling need to assess the potential for delayed adverse health effects. This study aims to provide robust data for researchers, clinicians, and drug development professionals on the long-term safety profile of such formulations.
The primary objectives of this longitudinal study are:
-
To determine the incidence of various cancers, including but not limited to, breast, cervical, endometrial, ovarian, and liver cancers, in former this compound users compared to a control group.
-
To evaluate the risk of cardiovascular events, such as venous thromboembolism (VTE), stroke, and myocardial infarction, in the cohort of former users.
-
To assess the prevalence of metabolic disorders, including type 2 diabetes and dyslipidemia.
-
To investigate the occurrence of reproductive health issues, such as infertility, uterine fibroids, and endometriosis.
-
To examine the impact on bone mineral density and the risk of osteoporotic fractures.
Study Design and Cohort Selection
A retrospective-prospective cohort study design will be employed.
-
Retrospective Component: Identification and recruitment of a cohort of women with documented use of this compound in the past. Historical medical records will be used to ascertain exposure details.
-
Prospective Component: Once the cohort is established, participants will be followed prospectively over an extended period (e.g., 20 years) to track the incidence of specified health outcomes.
Inclusion Criteria for this compound Cohort:
-
Women with documented proof of this compound use for at least one year.
-
Age at first use between 18 and 40 years.
-
Willingness to provide informed consent and participate in long-term follow-up.
Exclusion Criteria for this compound Cohort:
-
History of the primary health outcomes of interest (e.g., cancer, cardiovascular disease) prior to first use of this compound.
-
Inability to provide reliable historical data on this compound use.
Control Cohort:
A control group of women who have never used hormonal contraceptives, matched for age, socioeconomic status, and smoking habits, will be recruited. This will allow for a comparative analysis of health outcomes.
Data Collection and Management
A multi-faceted approach to data collection will be implemented to ensure comprehensive and accurate information.
| Data Category | Collection Method | Frequency |
| Baseline Data | ||
| Demographics and Lifestyle | Standardized Questionnaire | Once at enrollment |
| Medical and Reproductive History | Interview and Medical Record Review | Once at enrollment |
| This compound Exposure Details (Duration, Dosage if available) | Medical Record Review and Participant Recall | Once at enrollment |
| Follow-up Data | ||
| Health Status Updates | Annual Health Questionnaire (Online or Mail) | Annually |
| Incidence of Health Outcomes | Biennial Clinical Assessment, Self-report with Medical Record Verification | Every 2 years |
| Blood Pressure and Anthropometry | Biennial Clinical Assessment | Every 2 years |
| Blood Samples (for biomarker analysis) | Biennial Clinical Assessment | Every 2 years |
| Imaging (Mammograms, DEXA scans) | As per standard clinical guidelines | As required |
Experimental Protocols
Biennial Clinical Assessment
Participants will be invited for a clinical assessment every two years. This will include:
-
Physical Examination: Measurement of blood pressure, weight, height, and waist circumference.
-
Blood Sample Collection: A fasting blood sample will be collected for the analysis of:
-
Lipid profile (Total cholesterol, LDL, HDL, Triglycerides)
-
Glycemic markers (Fasting glucose, HbA1c)
-
Hormonal profile (as relevant)
-
Liver function tests
-
Inflammatory markers (e.g., hs-CRP)
-
-
Data Update: A trained research nurse will conduct a structured interview to update information on lifestyle factors, new medical diagnoses, and medication use.
Adjudication of Health Outcomes
All reported health outcomes will be verified through a rigorous adjudication process. A committee of independent clinical experts will review medical records, pathology reports, and imaging results to confirm diagnoses according to pre-defined criteria.
Statistical Analysis
Longitudinal data analysis techniques will be employed to assess the association between this compound use and health outcomes.
-
Incidence Rates: Incidence rates of the primary health outcomes will be calculated for both the this compound cohort and the control group.
-
Survival Analysis: Cox proportional hazards models will be used to estimate hazard ratios (HRs) and 95% confidence intervals (CIs) for the association between this compound exposure and the time to event for each health outcome, adjusting for potential confounders.
-
Longitudinal Data Models: Mixed-effects models will be used to analyze changes in continuous variables (e.g., blood pressure, lipid levels) over time.
Ethical Considerations
This study will be conducted in accordance with the Declaration of Helsinki. Key ethical considerations include:
-
Informed Consent: All participants will provide written informed consent after a thorough explanation of the study's purpose, procedures, potential risks, and benefits.
-
Confidentiality: All participant data will be de-identified and stored securely to protect confidentiality.
-
Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) will be established to periodically review the study's progress and safety data.
Visualizations
Hypothetical Signaling Pathway of a Combined Oral Contraceptive
Caption: Hormonal action of combined oral contraceptives.
Experimental Workflow for the Longitudinal Study
Caption: Longitudinal study experimental workflow.
Logical Relationship of the Cohort Study Design
Caption: Logical framework of the cohort study design.
Troubleshooting & Optimization
Technical Support Center: Retrospective Analysis of Infecundin Clinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the retrospective analysis of clinical data for the historical hormonal contraceptive, Infecundin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of historical this compound clinical data.
Q1: We are encountering a significant amount of missing data in the patient records from the original this compound trials. How should we handle this?
A1: Missing data is a common challenge when dealing with historical clinical trial data.[1][2] Several strategies can be employed, and the choice depends on the nature and extent of the missing information.
-
Identify the type of missingness: Determine if the data is missing completely at random (MCAR), at random (MAR), or not at random (MNAR). This will influence the appropriate imputation method.
-
For a small amount of missing data: If the percentage of missing data is minimal, you might consider complete case analysis (listwise deletion), where patients with any missing data are excluded. However, be aware that this can introduce bias if the data is not MCAR.
-
Imputation techniques: For a more robust approach, consider imputation methods. Simple methods include mean, median, or mode imputation. More advanced techniques like multiple imputation can provide more accurate estimates and are generally preferred.
-
Sensitivity analysis: It is crucial to perform a sensitivity analysis to assess the impact of different missing data handling methods on the final results.
Q2: The diagnostic criteria and terminology for adverse events in the this compound trial records are outdated and inconsistent with current standards. How can we standardize this information for our analysis?
A2: The evolution of medical terminology and diagnostic criteria presents a significant hurdle in retrospective analysis.[3]
-
Develop a mapping dictionary: Create a comprehensive dictionary that maps the historical terms and diagnostic criteria to their modern equivalents (e.g., using MedDRA - Medical Dictionary for Regulatory Activities). This requires collaboration with clinical experts familiar with the historical context.
-
Expert review: Have a panel of clinicians review a sample of the re-coded data to ensure accuracy and consistency.
-
Document everything: Meticulously document the mapping process and the rationale behind each decision. This transparency is crucial for the validity and reproducibility of your research.
Q3: We are concerned about the potential for bias in the historical control groups used in the this compound trials. How can we assess and mitigate this?
A3: The lack of randomization and differences in baseline characteristics between treatment and control groups in historical trials are major sources of potential bias.[3][4]
-
Propensity Score Matching (PSM): This statistical method can be used to create a synthetic control group that is more comparable to the treatment group based on observed baseline characteristics.
-
Stratification: Analyze the data in subgroups based on key baseline characteristics to see if the treatment effect is consistent across different strata.
-
Sensitivity Analyses: Conduct sensitivity analyses to evaluate how the results might change under different assumptions about the potential biases. For example, you could simulate the effect of an unmeasured confounder.
Q4: The original this compound trial protocols are not available. How can we reconstruct the likely experimental design and endpoints?
A4: While challenging, it is often possible to infer the key aspects of the original study design.
-
Review published literature: Scrutinize any available publications or reports from the original trials. These documents often provide clues about the study design, patient population, and endpoints.
-
Examine the data structure: The structure of the collected data itself can reveal information about the intended endpoints and follow-up schedules.
-
Consult historical context: Research the common clinical trial practices and regulatory requirements of the era in which the this compound trials were conducted. This can provide insights into the likely methodologies used.
Data Presentation
Due to the historical nature of the data, quantitative summaries should be presented with caution, acknowledging the potential for inconsistencies. Below are example tables summarizing hypothetical data from a retrospective analysis of this compound.
Table 1: Baseline Characteristics of Hypothetical Patient Cohorts
| Characteristic | This compound Group (N=500) | Historical Control Group (N=300) | p-value |
| Age (mean ± SD) | 28.5 ± 5.2 | 30.1 ± 6.1 | 0.08 |
| BMI (mean ± SD) | 24.1 ± 3.5 | 25.5 ± 4.0 | <0.01 |
| Smokers (%) | 35% | 45% | 0.02 |
| History of VTE (%) | 2% | 5% | 0.03 |
Table 2: Hypothetical Efficacy and Safety Outcomes
| Outcome | This compound Group | Historical Control Group | Relative Risk (95% CI) |
| Unintended Pregnancy Rate (per 100 woman-years) | 1.5 | 8.2 | 0.18 (0.12 - 0.27) |
| Incidence of Venous Thromboembolism (VTE) (%) | 2.0% | 0.7% | 2.86 (1.10 - 7.44) |
| Incidence of Migraine with Aura (%) | 5.0% | 3.0% | 1.67 (0.85 - 3.28) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant in the analysis of a hormonal contraceptive like this compound.
Methodology 1: Assessment of Ovulation Inhibition
-
Objective: To determine the effectiveness of this compound in suppressing ovulation.
-
Procedure:
-
Collect daily urine samples from participants for one full menstrual cycle before and during three consecutive cycles of this compound treatment.
-
Measure urinary levels of luteinizing hormone (LH) and pregnanediol-3-glucuronide (B129214) (PdG) using enzyme-linked immunosorbent assays (ELISA).
-
An ovulatory cycle is defined by a clear LH surge followed by a sustained rise in PdG levels in the luteal phase.
-
Ovulation inhibition is confirmed by the absence of an LH surge and a sustained low level of PdG throughout the treatment cycles.
-
Methodology 2: Evaluation of Endometrial Effects
-
Objective: To assess the impact of this compound on the endometrium, a secondary mechanism of contraceptive action.
-
Procedure:
-
Perform endometrial biopsies on a subset of participants on day 21 of a baseline cycle and on day 21 of the third treatment cycle.
-
Process the biopsy tissue for histological examination.
-
A pathologist, blinded to the treatment status, will evaluate the endometrial tissue for signs of progestational effect, such as stromal decidualization and glandular atrophy, which are indicative of an endometrium non-receptive to implantation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the retrospective analysis of this compound.
Caption: Workflow for the retrospective analysis of historical clinical data.
References
- 1. How Historical Data And Controls Improve Clinical Trials [clinicalleader.com]
- 2. opensimplify.com [opensimplify.com]
- 3. Challenges of using historical data in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to using historical controls in clinical trials – by Drug Information Association Adaptive Design Scientific Working Group (DIA-ADSWG) | springermedizin.de [springermedizin.de]
Technical Support Center: Overcoming Data Gaps in Historical Pharmaceutical Research
This support center provides troubleshooting guides, frequently asked questions (FAQs), and technical protocols for researchers, scientists, and drug development professionals facing challenges with incomplete historical data.
Frequently Asked Questions (FAQs)
A high-level overview of the common challenges and concepts related to historical data gaps.
Q: What are the most common types of data gaps in historical pharmaceutical research?
A: Historical pharmaceutical data is often plagued by incompleteness. Common gaps include missing clinical trial data (e.g., patient demographics, adverse events), poorly documented or outdated assay and instrumentation details, fragmented preclinical data scattered across different sources, and a lack of published negative or inconclusive results. This situation arises from less stringent reporting standards in the past and data being siloed in disconnected systems.
Q: Why can't I just ignore missing data points and run my analysis on the complete cases?
Q: What is the difference between data imputation and data extrapolation?
A: Data imputation is a statistical technique used to estimate and fill in missing values within a dataset. The goal is to create a complete dataset that can be analyzed using standard methods, with the estimates being based on the available data within that same dataset. Extrapolation, on the other hand, involves estimating values that fall outside the original range of observation. When using historical data, extrapolation might be used to apply findings from one population (e.g., adults) to another (e.g., children), which is a common but complex objective.
Q: How are modern technologies like AI and Machine Learning helping to address these data gaps?
Troubleshooting Guides
Practical, problem-oriented guidance for specific issues encountered during research.
Q: My historical dataset has missing values for a key clinical endpoint. How do I choose an imputation method?
A: The choice of imputation method depends on several factors, including the percentage of missing data and the mechanism of missingness (i.e., why the data is missing).
-
For small amounts of missing data (<5%) : Simple methods like mean, median, or mode imputation can be effective.
-
For moderate amounts (5-20%) : More sophisticated approaches are recommended. Multiple Imputation (MI) is a robust technique where missing values are filled in multiple times to create several complete datasets. The analyses performed on these datasets are then pooled to provide a final result that accounts for the uncertainty of the imputation.
-
If data is missing for a reason related to other observed data : This is known as Missing at Random (MAR). Methods like Multiple Imputation are well-suited for this scenario.
-
If data is missing for unobserved reasons (Missing Not at Random, MNAR) : This is the most challenging scenario. For example, a patient stops reporting their pain score because the pain became too severe. In this case, sensitivity analyses are crucial to test how different assumptions about the missingness affect the results.
See the decision tree diagram below for a visual guide to selecting an imputation method.
Q: Data from an old assay is in a non-standardized, inconsistent format. How can I make it usable?
A: This requires a process of data rescue and standardization. The goal is to convert the legacy data into a clean, structured format.
-
Digitize : If the data is in paper form (e.g., lab notebooks), the first step is to scan or transcribe it into a digital format.
-
Extract : Use automated data extraction tools or manual curation to pull the relevant data points from the digitized records.
-
Harmonize : Standardize units of measurement, terminology, and data formats. For example, convert all dosage information to mg/day. This step is critical for making data from different sources comparable.
-
Validate : Cross-check the extracted and standardized data against original sources to ensure accuracy and integrity.
Modern automation and AI tools can significantly streamline this process.
Q: I need to reconstruct a signaling pathway, but the historical literature provides only fragmented information. What is the best approach?
A: Reconstructing pathways from incomplete data involves integrating known information with computational prediction.
-
Curate Known Components : Start by building a graph of the known proteins and interactions from your historical sources.
-
Define Start and End Points : Identify the key receptors (start points) and transcription factors (end points) of the pathway.
-
Use Pathfinding Algorithms : Employ algorithms like PathLinker or RegLinker, which compute the most likely paths between your start and end points through a larger background interaction network (compiled from modern databases). These tools can help identify missing intermediate proteins or interactions.
-
Validate Predictions : The computationally proposed pathway components must then be validated through literature review or, ideally, new experiments to confirm their biological relevance.
Data Presentation & Experimental Protocols
Comparison of Common Data Imputation Techniques
This table summarizes and compares common methods for handling missing quantitative data.
| Imputation Method | Principle | Best For | Advantages | Limitations |
| Mean/Median/Mode Imputation | Replaces missing values with the central tendency (mean, median, or mode) of the available data for that variable. | Small proportions (<5%) of missing data that are assumed to be missing completely at random (MCAR). | Simple and fast to implement. | Can distort the data's natural distribution and underestimates variance. Not suitable for complex missingness patterns. |
| Last Observation Carried Forward (LOCF) | In longitudinal studies, the last recorded value for a subject is used to fill in subsequent missing values. | Datasets where it's reasonable to assume a subject's state remains stable after they drop out. | Simple to apply and has been historically popular in clinical trials. | Often produces biased estimates, especially if subjects drop out due to lack of efficacy. Can lead to conservative results. |
| Multiple Imputation (MI) | Creates multiple complete datasets by imputing missing values using a predictive model that incorporates random variation. Analyses are pooled across datasets. | The gold standard for data that is Missing at Random (MAR), where missingness depends on other observed variables. | Produces valid, unbiased estimates that reflect the uncertainty of the missing data. | Computationally more intensive than simple methods. Relies on the correctness of the imputation model. |
| Machine Learning (e.g., k-NN, Deep Learning) | Uses algorithms to learn the relationships between variables in the data and predict the most likely values for the missing points. | Complex datasets with non-linear relationships between variables. | Can capture intricate patterns in the data, potentially leading to more accurate imputations. | Requires larger datasets for training. Can be a "black box," making the imputation logic difficult to interpret. |
Experimental Protocol: Data Rescue and Standardization from Historical Documents
This protocol outlines a systematic workflow for extracting and preparing data from legacy sources, such as scanned lab notebooks or older publications.
Objective: To convert unstructured historical data into a standardized, analysis-ready format.
Methodology:
-
Phase 1: Digitization & Optical Character Recognition (OCR) 1.1. Scan all physical documents at a high resolution (minimum 300 dpi). 1.2. Use OCR software to convert scanned images into machine-readable text files. 1.3. Manually review and correct OCR outputs, paying close attention to numerical data, symbols, and scientific terminology.
-
Phase 2: Data Extraction 2.1. Define a clear data schema: specify all variables to be extracted (e.g., Compound ID, Assay Name, Endpoint, Value, Unit, Date). 2.2. Employ a combination of automated scripts (e.g., using regular expressions in Python) and manual curation to populate the schema from the text files. 2.3. Extract not only the data but also the metadata (e.g., experimental conditions, instrument models, operator notes). This context is crucial for later analysis.
-
Phase 3: Standardization and Harmonization 3.1. Unit Conversion: Convert all measurements to a consistent set of units (e.g., all concentrations to µM). 3.2. Terminology Mapping: Create a dictionary to map legacy or ambiguous terms to a standard ontology (e.g., map "Compound A-23" and "Substance-23" to a single identifier). 3.3. Data Formatting: Ensure consistent formatting for dates, numbers, and identifiers.
-
Phase 4: Quality Control and Validation 4.1. Implement a double-data entry system for a random subset (e.g., 10%) of the data to check for consistency and accuracy. 4.2. Perform automated validation checks to identify outliers, impossible values (e.g., negative concentrations), or logical inconsistencies. 4.3. Document the entire process, including all assumptions made and corrections applied, to ensure reproducibility. This is a core principle of maintaining data integrity.
Mandatory Visualizations
Workflow for Processing Historical Pharmaceutical Data
A workflow for rescuing and preparing historical data for analysis.
Decision Tree for Selecting a Data Imputation Method
A decision tree to guide the selection of an imputation technique.
Reconstructing a Signaling Pathway from Fragmented Data
Conceptual model of filling a data gap in a signaling pathway.
Limitations of early clinical trial data for contraceptives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on early-stage clinical trials for contraceptives.
Frequently Asked Questions (FAQs)
FAQ 1: Why is it difficult to compare efficacy data across different early-stage contraceptive trials?
Direct comparison of efficacy data from different early-stage contraceptive trials is challenging due to significant variability in study design.[1][2] Key factors that can differ and impact outcomes include:
-
Inclusion/Exclusion Criteria: Trials may have different criteria for participant enrollment, such as varying body mass index (BMI) restrictions.[1]
-
Definition of "On-Treatment" Pregnancy: The time window for counting a pregnancy as "on-treatment" after the last dose of a contraceptive can vary, for example, up to 7 days in some trials versus 14 days in others.[1]
-
Rules for Qualifying Menstrual Cycles: The criteria for including a menstrual cycle in the efficacy analysis can differ.[1][2] Some studies may exclude cycles without documented intercourse or when a backup contraceptive method was used.[1][2] For non-hormonal methods, cycles that are too long or too short (e.g., <21 days or >35 days) might be excluded.[1]
-
Duration of the Trial: The length of a clinical trial can influence the calculated failure rates.[2] Longer trials, common for hormonal contraceptives (e.g., 13 cycles), may result in lower failure rates compared to shorter trials, which are more common for non-hormonal methods (e.g., 7 cycles).[2]
FAQ 2: What are the common limitations of preclinical data when translating to early clinical trials for contraceptives?
The transition from preclinical findings to clinical trials, often termed "bridging the gap," is a significant hurdle in contraceptive development.[3][4] Promising results in preclinical models often fail to translate into efficacy and safety in humans.[4][5] This discrepancy arises from several factors:
-
Species Differences: Physiological and genetic differences between animal models and humans can lead to different responses to a contraceptive candidate.[3]
-
Oversimplified Models: Preclinical models, both in vitro and in vivo, may not fully capture the complexity of the human reproductive system and the multifactorial nature of contraceptive action and side effects.[3]
-
Lack of Predictive Power: Animal studies may not accurately predict the safety profile in humans, leading to unexpected adverse events in early clinical trials.[4]
-
Reproducibility Issues: Inconsistent experimental designs, small sample sizes, and lack of standardization in preclinical studies can reduce the reliability of the findings.[3][5]
FAQ 3: What are the key biomarkers used in early clinical trials for contraceptives and what are their limitations?
Biomarkers are crucial in early contraceptive trials to assess pharmacodynamics and potential efficacy. However, their application has limitations.
-
For Male Contraceptives: Azoospermia (the absence of sperm in ejaculate) is a well-accepted biomarker of efficacy for hormonal male contraceptives that suppress androgen production.[6][7] However, for non-hormonal methods that target other mechanisms like sperm motility, established and validated biomarkers of clinical utility are lacking, which complicates early assessments of efficacy.[6][7]
-
For Female Contraceptives: Assessing the return to fertility (RTF) after discontinuing a contraceptive is a key aspect of development.[8] While pregnancy rates are the definitive measure, this is often challenging to assess in early trials due to small numbers of participants who wish to conceive immediately after the trial.[8] Biomarkers from the infertility field, such as anti-Müllerian hormone (AMH), follicle-stimulating hormone (FSH), and inhibin B, have been considered to predict the return of ovarian function.[8] However, their utility as reliable predictors of RTF following contraceptive use is not yet established.[8]
Troubleshooting Guides
Troubleshooting Issue 1: High rate of missing data in patient-reported outcomes (e.g., bleeding diaries).
Problem: Missing data in patient-reported outcomes (PROs), such as daily bleeding diaries, can introduce bias and reduce the statistical power of the study.[9][10]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Participant Burden | Simplify data entry forms and reduce the frequency of data collection if possible without compromising the study's objectives. Ensure compensation for participation is adequate for the time and effort required.[11] |
| Lack of Engagement | Implement electronic reminders for data entry.[12] Provide clear instructions and ongoing support to participants.[13] |
| Technical Issues with Data Collection Tools | Ensure electronic data capture (EDC) systems are user-friendly and reliable.[14] Provide technical support for participants experiencing issues with the data collection tools. |
| Forgetfulness | Utilize real-time monitoring of data entry and follow up with participants who have missing entries within a short timeframe.[12] |
Data Analysis Plan for Missing Data:
It is crucial to have a predefined statistical analysis plan for handling missing data.[15] Common methods include:
-
Multiple Imputation: This method creates several plausible replacements for the missing data, accounting for the uncertainty of the missing values.[15]
-
Mixed-Effects Model Repeated Measure (MMRM): This statistical model can handle missing data under the assumption that the data is missing at random.[10]
-
Last Observation Carried Forward (LOCF): This is a simpler method but is generally not recommended as it can introduce bias.[10]
Troubleshooting Issue 2: Difficulties in recruiting a representative study population.
Problem: Recruitment bias can limit the generalizability of the clinical trial findings to the broader population.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Implicit Bias in Recruitment Materials | Use inclusive and neutral language in job descriptions and recruitment materials.[16] Avoid gender-coded terms.[16] |
| Lack of Diversity in Recruitment Channels | Utilize a variety of recruitment strategies, including outreach through community services, professional networks, and social media, to reach a diverse population.[11][17] |
| Provider Bias in Counseling | Implement standardized contraceptive counseling programs to minimize the impact of implicit bias from healthcare providers involved in recruitment.[18][19] |
| High Burden of Participation | Clearly communicate study expectations in the informed consent process.[11] Ensure that the study design minimizes participant burden where possible.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from a phase 3 clinical trial of an estetrol/drospirenone combined oral contraceptive in an adolescent population.
Table 1: Common Treatment-Related Adverse Events
| Adverse Event | Percentage of Participants Reporting (%) |
| Nausea | 1.9 |
| Dysmenorrhea | 1.9 |
Table 2: Bleeding Patterns Over Six Cycles
| Bleeding Parameter | Cycle 1 | Cycle 5 |
| Participants with unscheduled bleeding/spotting (%) | 45.8 | 14.5 |
| Average number of days with unscheduled bleeding/spotting | 9 | 6 |
| Participants with scheduled bleeding/spotting (%) | 77.4 - 90.5 (range across cycles) | 77.4 - 90.5 (range across cycles) |
| Average duration of scheduled bleeding/spotting (days) | 6 | 4 |
| Absence of scheduled bleeding (%) | N/A | 22.6 |
Table 3: Impact on Dysmenorrhea
| Dysmenorrhea Parameter | Baseline | Cycle 6 |
| Proportion of participants reporting dysmenorrhea | 83.8% (history of) | Reduction of 34.8% from baseline |
| Median visual analogue scale (VAS) score for pain | 5.0 | 3.7 |
| Use of pain medication (%) | 63.9 | 31.6 |
Detailed Experimental Protocols
Protocol 1: Calculation of the Pearl Index
The Pearl Index is a common method for reporting the efficacy of a contraceptive method.[1][11] It calculates the number of unintended pregnancies per 100 woman-years of use.[1]
Steps:
-
Gather the following data from the clinical trial:
-
Total number of unintended pregnancies.
-
Total number of months or cycles of exposure to the contraceptive for all participants.
-
-
Use one of the following formulas to calculate the Pearl Index:
-
Based on months of exposure: Pearl Index = (Total number of pregnancies / Total months of exposure) * 1200
-
Based on menstrual cycles of exposure: Pearl Index = (Total number of pregnancies / Total number of menstrual cycles) * 1300
-
Example Calculation:
If a study has 200 participants who collectively have 2000 months of exposure to a contraceptive, and there are 5 pregnancies, the Pearl Index would be:
(5 / 2000) * 1200 = 3
This indicates an expected 3 pregnancies per 100 women using the method for one year.
Protocol 2: Time-to-Event Analysis (Kaplan-Meier Method)
Time-to-event analysis, also known as survival analysis, is another method to evaluate contraceptive efficacy.[2] It reports failure rates at different time points.[2]
Conceptual Steps:
-
Define the "event": In contraceptive trials, the event is typically pregnancy.
-
Define the "time": This is the duration from the start of contraceptive use until the event (pregnancy) occurs or the participant is no longer being observed (censored).
-
Handle Censored Data: Participants may leave the study for reasons other than pregnancy (e.g., desire to conceive, moving away). This is called censoring, and the analysis method accounts for this by using the information available up to the point of censoring.[20]
-
Calculate the Cumulative Failure Rate: The analysis calculates the probability of remaining pregnancy-free at different time intervals. The cumulative failure rate is the proportion of participants who have experienced a pregnancy up to a certain time point.[2] This is often visualized as a Kaplan-Meier curve, which shows the proportion of participants remaining event-free over time.[20]
Mandatory Visualizations
Caption: Mechanism of Action of Hormonal Contraceptives.
Caption: Signaling Pathway for Increased Thrombosis Risk.
Caption: Metabolic Signaling Pathways Affected by Oral Contraceptives.
References
- 1. drugs.com [drugs.com]
- 2. Variability in Contraceptive Clinical Trial Design and the Challenges in Making Comparisons Across Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gynraleigh.com [gynraleigh.com]
- 4. [Metabolic effects of oral contraceptives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral contraceptives on metabolic parameters in adult premenopausal women: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of hormonal contraceptives and intrauterine contraceptive devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omnicalculator.com [omnicalculator.com]
- 8. Hormonal Contraception and Thrombotic Risk: A Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intricacy of missing data in clinical trials: Deterrence and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pearl Index - Wikipedia [en.wikipedia.org]
- 12. Strategies to improve patient-reported outcome completion rates in longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kerionclinicals.com [kerionclinicals.com]
- 14. clinicalpursuit.com [clinicalpursuit.com]
- 15. quanticate.com [quanticate.com]
- 16. asaecenter.org [asaecenter.org]
- 17. mdpi.com [mdpi.com]
- 18. Implicit Bias in Counseling for Permanent Contraception: Historical Context and Recommendations for Counseling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hcdexchange.org [hcdexchange.org]
- 20. epidownload.i-med.ac.at [epidownload.i-med.ac.at]
Technical Support Center: Epidemiological Studies of First-Generation Oral Contraceptives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating confounding variables in epidemiological studies of first-generation oral contraceptive pills (OCPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in studies of first-generation OCPs and cardiovascular events?
A1: Early epidemiological studies investigating the link between first-generation OCPs and cardiovascular events, such as venous thromboembolism (VTE) and myocardial infarction (MI), must account for several key confounding variables. These include, but are not limited to:
-
Smoking: Cigarette smoking is a significant risk factor for cardiovascular disease and was also more prevalent among women in the era when first-generation OCPs were widely used. Smoking can interact with the effects of OCPs, potentially amplifying the risk of adverse events.
-
Age: The risk of cardiovascular disease naturally increases with age. Therefore, age must be carefully controlled for in any analysis.
-
Socioeconomic Status: Socioeconomic factors can influence a wide range of health behaviors and outcomes, including smoking, diet, and access to healthcare, all of which can confound the association between OCP use and health risks.
-
Pre-existing Medical Conditions: A history of conditions such as hypertension, diabetes, and obesity are independent risk factors for cardiovascular disease and must be accounted for.
-
New-User Bias: The risk of VTE is highest in the first few months of OCP use.[1] Studies that do not properly account for the duration of use may overestimate the risk associated with long-term use.
-
Prescriber Bias: In the past, physicians may have been less likely to prescribe OCPs to women they perceived as being at higher risk for cardiovascular issues, potentially introducing a selection bias.
Q2: How can I statistically control for confounding variables in my analysis?
A2: Several statistical methods can be employed to control for the effects of confounding variables in observational studies of OCPs. The choice of method will depend on the study design and the nature of the data. Common approaches include:
-
Stratification: This method involves analyzing the data in subgroups (strata) based on the levels of the confounding variable. For example, you could analyze the risk of VTE in smokers and non-smokers separately.
-
Multivariable Regression Analysis: This is a powerful technique that allows for the simultaneous adjustment of multiple confounding variables. Logistic regression is commonly used in case-control studies to calculate adjusted odds ratios, while Cox proportional hazards regression is often used in cohort studies to calculate adjusted hazard ratios.
-
Matching: In case-control studies, matching is a technique used to select controls who are similar to the cases with respect to one or more confounding variables, such as age. This helps to ensure that the groups are comparable.
Q3: Where can I find quantitative data on the risk of adverse events associated with first-generation OCPs?
A3: Several meta-analyses and large-scale epidemiological studies have quantified the risks associated with different generations of OCPs. The tables below summarize some of these findings.
Data Presentation
Table 1: Odds Ratios for Venous Thromboembolism (VTE) by Oral Contraceptive Generation
| Oral Contraceptive Generation | Pooled Odds Ratio (95% CI) vs. Non-Users |
| First-Generation | 3.48 (2.01–4.94)[2][3] |
| Second-Generation | 3.08 (2.43–3.74)[2][3] |
| Third-Generation | 4.35 (3.69–5.01)[2][3] |
Table 2: Relative Risk for Myocardial Infarction (MI) and Stroke with Combined Oral Contraceptive Use
| Outcome | Relative Risk (95% CI) vs. Non-Users | Notes |
| Myocardial Infarction | 1.6 (1.2–2.1)[4] | Risk increases with higher estrogen doses.[4] |
| Ischemic Stroke | 1.7 (1.5–1.9)[4] | First-generation pills may be associated with a higher risk compared to second and third-generation pills.[5] |
| Fatal Myocardial Infarction (with 50µg estrogen pills) | 4.2 (0.5–39.2)[6] | The confidence interval is wide due to the small number of cases. |
Experimental Protocols
Protocol 1: Case-Control Study to Assess Confounding
This protocol outlines a typical case-control study design to investigate the association between first-generation OCP use and a specific outcome (e.g., VTE), while controlling for confounding variables.
-
Case and Control Selection:
-
Cases: Identify a cohort of women who have experienced the outcome of interest (e.g., a first-time VTE). Diagnosis should be confirmed through standardized medical record review.
-
Controls: Select a group of women who have not experienced the outcome. Controls should be drawn from the same population as the cases. Matching on key demographic variables like age is often performed at this stage.
-
-
Data Collection:
-
Utilize structured interviews and questionnaires to gather detailed information from both cases and controls.
-
Collect data on lifetime OCP use, including the specific formulations (to identify first-generation pills), duration of use, and time since last use.
-
Obtain comprehensive information on potential confounding variables, including smoking history, body mass index (BMI), history of hypertension and diabetes, and family history of the outcome.
-
-
Statistical Analysis:
-
Use unconditional logistic regression to calculate the odds ratio (OR) for the association between first-generation OCP use and the outcome.
-
Initially, calculate a crude OR without adjusting for confounders.
-
Subsequently, build a multivariable logistic regression model that includes the primary exposure (first-generation OCP use) and the identified potential confounding variables.
-
The adjusted OR from the multivariable model provides an estimate of the association between OCP use and the outcome, independent of the included confounders.
-
Assess for effect modification by including interaction terms in the model (e.g., an interaction between OCP use and smoking).
-
Protocol 2: Cohort Study with Propensity Score Matching
This protocol describes a retrospective cohort study design using propensity score matching to minimize confounding by indication.
-
Cohort Identification:
-
Using a large healthcare database, identify a cohort of women who initiated OCP use during the period when first-generation pills were available.
-
Identify a comparable cohort of women who did not use OCPs during the same period.
-
-
Propensity Score Development:
-
Develop a propensity score model to estimate the probability of a woman being an OCP user based on a wide range of baseline characteristics (potential confounders) available in the database. These can include age, calendar year, and proxies for socioeconomic status and health-seeking behavior.
-
-
Matching:
-
Match each OCP user to one or more non-users based on their propensity score. This creates two groups with a similar distribution of the measured baseline characteristics.
-
-
Follow-up and Outcome Ascertainment:
-
Follow both cohorts over time to identify the incidence of the outcome of interest (e.g., MI).
-
-
Statistical Analysis:
-
Use a Cox proportional hazards model to calculate the hazard ratio (HR) for the outcome in the OCP user group compared to the non-user group within the matched cohort. The HR provides an estimate of the relative risk, adjusted for the variables included in the propensity score.
-
Mandatory Visualizations
Here are diagrams to illustrate key concepts described in this technical support center.
Caption: A diagram illustrating the confounding effect of smoking.
Caption: Workflow of a typical case-control study design.
References
- 1. The venous thrombotic risk of oral contraceptives, effects of oestrogen dose and progestogen type: results of the MEGA case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Risk of Venous Thromboembolism with Different Generation of Oral Contraceptives; a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined oral contraceptives: the risk of myocardial infarction and ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case-control study of oral contraceptives and risk of thromboembolic stroke: results from International Study on Oral Contraceptives and Health of Young Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is oral contraceptive use still associated with an increased risk of fatal myocardial infarction? Report of a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing recall bias in studies of past contraceptive use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate recall bias in studies of past contraceptive use.
Frequently Asked Questions (FAQs)
Q1: What is recall bias in the context of studies on past contraceptive use?
A1: Recall bias is a systematic error that occurs in retrospective studies when participants' ability to accurately remember past events, such as contraceptive use, is flawed.[1] This can happen when there are differences in the accuracy or completeness of recollections between study groups. For instance, in a case-control study, individuals with a specific health outcome (cases) might remember their past exposures, like contraceptive use, differently than individuals without the outcome (controls) because the health outcome may prompt a more detailed search of their memory.[1][2][3] This differential recall can distort the measure of association between the exposure and the outcome.[2]
Q2: Why is self-reported contraceptive history a concern for recall bias?
A2: Self-reported data is often the standard and most practical way to gather information on contraceptive history, especially for long-term use.[4][5] However, it is prone to inaccuracies. Issues that can arise include:
-
Memory Decay: Memories fade over time, making it difficult to recall specific start and end dates, types of contraceptives used, and periods of inconsistent use.[1]
-
Social Desirability Bias: Participants may consciously or unconsciously report information they believe is more socially acceptable, potentially underreporting inconsistent use or certain types of methods.[4][5]
-
Telescoping: Participants may misremember when an event occurred, often recalling it as happening more recently than it did (forward telescoping) or further in the past (backward telescoping).[6]
Q3: In which study designs is recall bias most prevalent?
A3: Recall bias is a major concern in retrospective study designs, particularly case-control studies.[1][2][7] In these studies, exposure information is collected after the outcome has occurred, creating a high potential for differential recall between cases and controls.[2][7] While less common, recall bias can also be an issue in prospective cohort studies if the exposure is transient or measured infrequently, requiring participants to recall information over long intervals.[2]
Troubleshooting Guides
Issue 1: Designing a study to minimize recall bias from the outset.
Solution: Proactive study design is the most effective way to combat recall bias.
-
Use a Prospective Cohort Design: Whenever feasible, collecting exposure data before the outcome occurs is the best strategy to avoid recall bias.[2]
-
Select Appropriate Control Groups: In case-control studies, choose controls who are comparable to the cases. Some researchers have advocated for using "malformed controls" (controls with a different outcome) to balance the tendency for selective recall, though this can introduce other biases.[3]
-
Blinding: When possible, blind both the participants and the data collectors/interviewers to the study's primary hypotheses to prevent conscious or unconscious bias ing and responses.[2][8]
Issue 2: Poor accuracy in self-reported data on contraceptive use.
Solution: Employ robust data collection instruments and techniques.
-
Use Validated Questionnaires and Instruments: Utilize well-structured and validated questionnaires.[2] For example, the ASMA (Sexual Acceptability of Contraceptive Methods) questionnaire is a validated tool for assessing various factors influencing contraceptive choice.[9]
-
Incorporate Memory Aids: Use techniques like contraceptive calendars, which have been shown to generate more complete and accurate data on past use compared to standard questionnaires.[4] Using meaningful life events as "landmarks" can also help anchor recall.[6][10]
-
Standardize Data Collection: Apply standardized data collection protocols for all participants to ensure consistency.[2] This includes providing the same instructions and allowing adequate time for participants to reflect on their history.[2]
Issue 3: Verifying the accuracy of recalled contraceptive use.
Solution: Validate self-reported data against an objective source.
-
Comparison with Objective Records: When possible, compare self-reported histories with independent, objective sources like medical or pharmacy records.[2][8] This allows for the assessment of agreement and the identification of systematic errors.
-
Use of Biological Markers: For certain hormonal contraceptives, biological markers can potentially verify recent use, though this is often not feasible for past use.[2]
-
Test-Retest Reliability: Collect data from the same individuals at multiple time points to assess the consistency of their recall over time. High concordance between reports suggests good reliability.[11]
Issue 4: Quantifying and adjusting for the impact of recall bias in the analysis phase.
Solution: If recall bias is suspected, use analytical techniques to assess and potentially correct for its influence.
-
Sensitivity Analysis: Conduct a sensitivity analysis to explore how different assumptions about the magnitude and direction of recall bias might affect the study's results.
-
Quantitative Bias Analysis (QBA): This method uses information about the likely extent of recall error to estimate a corrected measure of association (e.g., an odds ratio). It helps quantify how much the results might have been skewed by the bias.[12]
Data Presentation
Table 1: Accuracy of Self-Reported Contraceptive and Reproductive History
| Recall Variable | Study Population/Method | Agreement/Accuracy Metric | Findings | Source |
| Oral Contraceptive Use | Women attending family planning clinics vs. clinic records | Simple measures (ever/never use, current use, total duration) | Concluded to be remembered with adequate accuracy. | [13] |
| Effective Contraception Use | Post-abortion participants; calendar data collected at 4 and 12 months | Agreement: 80-84%; Kappa statistic: 0.59-0.67 (Fair to Good) | Self-report shows fair to good reliability over time. | [4][5] |
| Age at First Oral Contraceptive Use | UK Biobank; test-retest over an average of 4.3 years | 52% identical responses; Mean Absolute Error (MAE): 0.95 years | Recall accuracy remained relatively constant with a small increase in reported age over time (36 days per decade). | [11] |
| Age at First Birth | UK Biobank; test-retest over an average of 4.3 years | 84% identical responses; Mean Absolute Error (MAE): 0.21 years | Higher concordance and accuracy compared to contraceptive use recall. | [11] |
Table 2: Illustrative Impact of Recall Error on Fecundability Odds Ratio (FOR)
This table is based on a study assessing recall error in retrospectively-reported time-to-pregnancy (TTP).
| TTP Measurement Method | FOR for Recent Oral Contraceptive Use | 95% Confidence Interval | Interpretation | Source |
| Prospective TTP (Gold Standard) | 0.82 | 0.67, 0.99 | The "true" association. | [12] |
| Retrospective TTP (Uncorrected) | 0.74 | 0.61, 0.90 | Recall error biased the FOR away from the null by 10%. | [12] |
| Retrospective TTP (Corrected via QBA) | 0.77 | 0.62, 0.96 | Quantitative bias analysis adjusted the estimate closer to the true value. | [12] |
Experimental Protocols
Protocol 1: Contraceptive Calendar History Method
Objective: To improve the accuracy and completeness of self-reported contraceptive use over a defined period.
Methodology:
-
Develop a Calendar Grid: Create a physical or digital calendar grid spanning the recall period (e.g., the last 24 months).
-
Anchor with Life Events: Begin the interview by asking the participant to mark significant life events on the calendar (e.g., birthdays, holidays, changes in relationship status, moves). This serves as a memory aid.[10]
-
Month-by-Month Recall: Guide the participant through the calendar month by month, asking about contraceptive methods used during each month.
-
Record Method Details: For each month, record the specific method used (e.g., pill brand, IUD type), consistency of use, and reasons for any gaps or method switching.
-
Data Entry: Transcribe the calendar data into a structured database for analysis. This method provides more granular data than a simple questionnaire.[4]
Protocol 2: Validation of Self-Reported Use Against Clinic Records
Objective: To assess the validity of self-reported contraceptive data by comparing it to an objective data source.
Methodology:
-
Informed Consent: Obtain explicit informed consent from participants to access their medical or pharmacy records for research purposes.
-
Data Collection: Administer the questionnaire or conduct the interview to collect self-reported contraceptive history (e.g., method type, start/end dates).
-
Record Abstraction: A trained researcher, blinded to the self-reported data, abstracts the corresponding information from the participant's official clinic or pharmacy records.
-
Data Comparison: Match the self-reported data with the record-abstracted data for each participant.
-
Calculate Validity Metrics: Compute measures of agreement such as:
Visualizations
Caption: Workflow for mitigating recall bias in contraceptive use studies.
Caption: Mechanism of recall bias in a case-control study.
Caption: Decision tree for selecting recall bias reduction strategies.
References
- 1. What Is Recall Bias? Overview, Examples, And Ways To Reduce It [dovetail.com]
- 2. researchgate.net [researchgate.net]
- 3. teachepi.org [teachepi.org]
- 4. Assessing the validity and reliability of self-report data on contraception use in the MObile Technology for Improved Family Planning (MOTIF) randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [2102.10537] Accounting for recall bias in case-control studies: a causal inference approach [arxiv.org]
- 8. Potential for bias in case-control studies of oral contraceptives and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A reliable and valid tool to assess the sexual acceptability of contraceptive methods [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Maternal recall error in retrospectively-reported time-to-pregnancy: an assessment and bias analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accuracy of recall of histories of oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodological Challenges in Historical Drug Formulation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique methodological challenges researchers, scientists, and drug development professionals face when studying historical drug formulations.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: What are the primary challenges when handling and preparing historical pharmaceutical samples for analysis?
When handling historical pharmaceutical samples, researchers often encounter challenges related to the limited quantity of the sample, its unknown composition and potential contamination, and the degradation of active pharmaceutical ingredients (APIs) and excipients over time.[1][2] Key considerations include preventing further degradation, avoiding contamination during handling, and choosing a preparation method that effectively isolates the components of interest without altering them.[3][4][5]
Q2: My historical sample is very small. What preparation techniques minimize sample loss?
For limited sample quantities, non-destructive or minimally invasive techniques are preferable.[6] Techniques such as Near-Infrared Spectroscopy (NIRS) can provide multi-component analysis with minimal sample preparation.[6][7] When extraction is necessary, Solid-Phase Extraction (SPE) is often favored over Liquid-Liquid Extraction (LLE) as it generally offers higher recoveries and requires less solvent.[4]
Q3: How can I prepare a solid dosage form (e.g., a tablet) of unknown composition for analysis?
A systematic approach is crucial. Start with non-destructive techniques like visual inspection and NIRS.[6][7] For further analysis, a portion of the sample may need to be dissolved.[5] Solubility testing in various solvents can provide initial clues about the formulation's components.[8] Careful solvent selection is critical to ensure all ingredients of interest are soluble for the intended analytical method.[8] A sequential extraction process with solvents of increasing polarity can help separate different components.
Analytical Techniques
Q4: Which analytical techniques are best suited for identifying the API and excipients in a historical formulation?
A combination of chromatographic and spectroscopic techniques is often most effective.[6][9] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating, identifying, and quantifying various components, including APIs, impurities, and degradation products.[9][10][11] Gas Chromatography (GC) is useful for analyzing volatile compounds and residual solvents.[10][11] Spectroscopic techniques like Infrared (IR) and Raman spectroscopy can help identify both organic and inorganic components.[2]
Q5: I am having trouble separating co-eluting peaks in my HPLC analysis of a historical sample. What should I do?
Co-elution is a common challenge when analyzing complex mixtures like historical drug formulations.[12] To address this, you can try optimizing the HPLC method by:
-
Adjusting the mobile phase composition: Modifying the solvent ratio, pH, or using gradient elution can improve separation.
-
Changing the stationary phase: Using a column with a different chemistry (e.g., C18, phenyl, cyano) can alter selectivity.
-
Modifying the temperature: Column temperature can influence retention times and peak shape.
-
Employing advanced detection: Using a Diode Array Detector (DAD) or a mass spectrometer can help to deconvolute co-eluting peaks based on their spectral or mass-to-charge ratio differences.
Q6: How can I quantify the concentration of a degraded API in a historical sample?
Quantitative analysis of degraded APIs requires a stability-indicating analytical method.[13] This is typically an HPLC method that can separate the intact API from its degradation products.[13][14] A reference standard for the API is necessary for accurate quantification. If a standard for a degradation product is available, it can also be quantified. Otherwise, its concentration can be estimated relative to the API.
Degradation and Stability
Q7: What are the common degradation pathways for historical drug formulations?
The primary degradation pathways include:
-
Hydrolysis: Reaction with water, often influenced by pH.[15][16]
-
Oxidation: Reaction with oxygen, which can be accelerated by light, heat, or metal ions.[15][17]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[15]
-
Thermal Degradation: Breakdown due to exposure to high temperatures.[15][16]
Q8: How can I determine the stability profile of a historical drug formulation?
Establishing a stability profile for a historical sample involves subjecting it to accelerated stability testing.[18][19] This process exposes the sample to elevated temperature and humidity to speed up degradation.[18][19] By analyzing the sample at specific time points, you can identify degradation products and determine the rate of degradation.[20] This data can be used to estimate the shelf life under normal storage conditions.[18]
Q9: My analysis shows several unknown peaks that I suspect are degradation products. How can I identify them?
Identifying unknown degradation products typically involves hyphenated techniques like LC-MS/MS or GC-MS.[7][10] These methods provide both chromatographic separation and mass spectrometric data, which can be used to determine the molecular weight and fragmentation pattern of the unknown compounds. This information, combined with knowledge of the API's structure and likely degradation pathways, can lead to the identification of the degradation products.[16]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Broad peaks | Column degradation | Replace the column with a new one of the same type. |
| High sample viscosity | Dilute the sample in the mobile phase. | |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Tailing peaks | Active sites on the stationary phase | Add a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload | Decrease the injection volume or sample concentration. | |
| Split peaks | Clogged frit or void in the column | Reverse-flush the column (if permissible by the manufacturer) or replace it. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
Guide 2: Inaccurate Quantification of APIs
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery | Incomplete sample extraction | Optimize the extraction procedure (e.g., change solvent, increase extraction time). |
| API degradation during sample preparation | Protect the sample from light and heat; use antioxidants if necessary. | |
| Inaccurate standard preparation | Prepare fresh standards and verify their concentration. | |
| High variability in results | Inconsistent injection volume | Use an autosampler for precise injections. |
| Non-homogenous sample | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. | |
| Instrument instability | Allow the instrument to equilibrate properly; check for leaks or pump issues. |
Experimental Protocols
Protocol 1: General Workflow for the Analysis of a Historical Solid Dosage Form
This protocol outlines a general approach to analyzing a historical solid dosage form.
Caption: Workflow for analyzing historical solid dosage forms.
Protocol 2: Forced Degradation Study
This protocol describes a typical forced degradation study to identify potential degradation products.
Caption: Forced degradation study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. organomation.com [organomation.com]
- 6. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Analytical techniques in pharmaceutical | PPTX [slideshare.net]
- 8. pharmtech.com [pharmtech.com]
- 9. arabjchem.org [arabjchem.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. iltusa.com [iltusa.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. www3.paho.org [www3.paho.org]
- 20. ema.europa.eu [ema.europa.eu]
Technical Support Center: Statistical Adjustments for Population Health Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in applying statistical adjustments for changes in population health over time.
Frequently Asked questions (FAQs)
Age Standardization
Q1: What is age standardization and why is it necessary?
A1: Age standardization, or age adjustment, is a statistical method used to compare health indicators between populations with different age structures.[1][2] Since the risk of many diseases is age-dependent, crude rates can be misleading when comparing populations or tracking changes over time.[2][3] For example, a population with a higher proportion of older individuals will likely have a higher crude death rate, even if the age-specific death rates are lower than in a younger population.[4][5] Age standardization removes the confounding effect of age, allowing for a more accurate comparison of underlying health risks.[6][7]
Q2: What is the difference between direct and indirect age standardization?
A2: Both are methods to control for age as a confounder.[8]
-
Direct Standardization: This method applies the age-specific rates of the study populations to a single, standard population's age structure.[6][8] This yields an "age-adjusted rate" that represents what the rate would be if the study populations had the same age distribution as the standard population.[9] Direct standardization requires that the age-specific rates for the study populations are known and stable.[8]
-
Indirect Standardization: This method is used when age-specific rates for the study population are unavailable or based on small numbers. It applies the age-specific rates of a standard population to the age structure of the study population to calculate the "expected" number of events.[8] The ratio of the observed number of events to the expected number is the Standardized Mortality Ratio (SMR) or Standardized Incidence Ratio (SIR).[8]
Q3: How do I choose a standard population for direct standardization?
A3: The choice of a standard population is somewhat arbitrary but should be done carefully as it can impact the magnitude of the age-adjusted rates and the comparison between groups.[4][6] It is crucial to use the same standard population when comparing different groups or time periods.[10] Commonly used standard populations include:
-
The World Health Organization (WHO) Standard Population: This is often used for international comparisons.[11]
-
National Populations: For comparisons within a country, a national standard population is often used (e.g., the U.S. 2000 projected population).[6][10]
-
Combined Population: The combined population of the groups being compared can also be used as the standard.[8]
Cohort Effects
Q4: What are age, period, and cohort effects?
A4: In longitudinal population health studies, changes over time can be attributed to three distinct factors:
-
Age Effects: These are variations associated with the biological and social processes of aging.[12]
-
Period Effects: These are influences that affect all age groups at a specific point in time, such as a new policy, a pandemic, or a new medical treatment.[12]
-
Cohort Effects: These are variations that result from the unique experiences of a group of people born in the same period (a birth cohort).[12][13] For instance, a cohort that experienced a famine in their formative years might have different health outcomes later in life compared to other cohorts.
Q5: What is the "identification problem" in Age-Period-Cohort (APC) analysis?
A5: The identification problem is a fundamental challenge in APC analysis that arises from the perfect linear dependency between age, period, and cohort (Cohort = Period - Age).[12][14] This collinearity makes it impossible to simultaneously estimate the independent effects of all three factors without imposing some constraints on the statistical model.[14] Different constraint choices can lead to different results, making the interpretation of APC models complex.[14]
Confounding
Q6: What is a confounding variable?
A6: A confounding variable is a factor that is associated with both the exposure and the outcome of interest and can distort the observed relationship between them.[15] For example, in a study examining the link between alcohol consumption and heart disease, smoking could be a confounder if smokers are also more likely to drink alcohol and smoking independently increases the risk of heart disease.
Q7: What is time-varying confounding?
A7: Time-varying confounders are variables that change over time and are affected by prior exposure, and in turn, influence future exposure and the outcome.[16][17] For example, in a long-term study of a new drug, a patient's biomarker levels (the confounder) might influence the doctor's decision to continue the treatment (the exposure), and the biomarker levels themselves might be affected by the previous doses of the drug. Standard regression methods can be biased in the presence of time-varying confounding.[17]
Troubleshooting Guides
Guide 1: Troubleshooting Age Standardization
| Issue | Possible Cause | Troubleshooting Steps |
| Age-adjusted rates are very different from crude rates. | This is expected, especially when the age structure of your study population is very different from the standard population.[7] | 1. Verify that your age-specific rates and population data are correct.2. Ensure you have applied the standard population weights correctly.3. Report both crude and age-adjusted rates and explain the reasons for the difference, highlighting the impact of the population's age structure. |
| Comparing age-adjusted rates from different studies yields conflicting results. | The studies may have used different standard populations. | 1. Identify the standard population used in each study.[10]2. If different, you cannot directly compare the age-adjusted rates.[10]3. If possible, re-calculate the age-adjusted rates for all studies using the same standard population. |
| Small numbers in some age groups lead to unstable age-specific rates. | Random fluctuation due to a small sample size. | 1. Consider using broader age categories to increase the number of events in each group.2. If direct standardization is not feasible due to unstable rates, use indirect standardization instead.[8] |
Guide 2: Addressing Time-Varying Confounding
| Symptom | Potential Problem | Recommended Action |
| You have a longitudinal dataset with exposures and confounders measured at multiple time points. | Standard regression models (e.g., Cox proportional hazards) may produce biased estimates.[17] | 1. Recognize that methods that adjust only for baseline confounding are insufficient.[17]2. Consider advanced methods like g-methods (e.g., inverse probability weighting of marginal structural models, g-computation) that are designed to handle time-varying confounding.[18] |
| A variable in your model is both a mediator and a confounder. | Adjusting for this variable in a standard regression model can lead to bias. | 1. Carefully map the causal relationships between your variables over time.2. Utilize methods like marginal structural models that can appropriately handle variables that are on the causal pathway between exposure and outcome. |
| You are unsure if your analytical approach is appropriate for time-varying confounding. | The complexity of the data structure and causal relationships requires specialized techniques. | 1. Consult with a biostatistician experienced in longitudinal data analysis.2. Clearly articulate the hypothesized causal relationships between exposures, confounders, and outcomes over time. |
Data Presentation
Table 1: Comparison of Crude and Age-Adjusted Mortality Rates (per 100,000) in Two Populations
| Population | Crude Mortality Rate | Age-Adjusted Mortality Rate* |
| Population A (Younger) | 450 | 620 |
| Population B (Older) | 600 | 580 |
*Rates are adjusted to the WHO World Standard Population.[11] This table illustrates how crude rates can be misleading. While Population B has a higher crude mortality rate, after adjusting for its older age structure, its mortality rate is actually lower than Population A's.
Experimental Protocols
Protocol 1: Prospective Cohort Study to Assess the Impact of a New Drug on a Chronic Disease
-
Objective: To determine the long-term efficacy and safety of "Drug X" compared to a standard treatment for "Disease Y".
-
Study Population: Recruit a cohort of individuals newly diagnosed with Disease Y who meet specific inclusion and exclusion criteria.[19]
-
Exposure: Assign participants to either the "Drug X" group or the "Standard Treatment" group based on their physician's prescription (observational).[19]
-
Data Collection:
-
Baseline: Collect data on demographics, lifestyle factors, disease severity, and relevant biomarkers for all participants.
-
Follow-up: Follow participants over a pre-defined period (e.g., 5 years).[19] At regular intervals (e.g., annually), collect data on:
-
Treatment adherence and changes in treatment (time-varying exposure).
-
Key biomarkers and clinical measurements (time-varying confounders).
-
Disease progression, adverse events, and quality of life (outcomes).
-
-
-
Statistical Analysis:
-
Describe baseline characteristics of the two treatment groups.
-
Use appropriate statistical methods to adjust for confounding. If there is evidence of time-varying confounding (e.g., treatment changes based on biomarker levels that are also affected by past treatment), use methods such as inverse probability weighting of marginal structural models.[18]
-
Mandatory Visualization
Caption: Workflow for a prospective cohort study with time-varying exposures and confounders.
Caption: The process of direct age standardization.
Caption: The relationship between Age, Period, and Cohort effects on a health outcome.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Age standardising data: What does this mean and why does it matter? | National Statistical [blog.ons.gov.uk]
- 4. aihw.gov.au [aihw.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. Age adjustment - Health, United States [cdc.gov]
- 7. Continuous NHANES Web Tutorial: Age Standardization: Key Concepts about Age Standardization [medbox.iiab.me]
- 8. Easy Way to Learn Standardization : Direct and Indirect Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-standardized Rates [statcan.gc.ca]
- 10. Age-Adjusted Rate Definitions [health.mo.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. Age-Period-Cohort Effect Analysis | Columbia Public Health | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 13. scribbr.com [scribbr.com]
- 14. Clarifying assumptions in age-period-cohort analyses and validating results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is a Cohort Study & Why are they Important? CASP [casp-uk.net]
- 16. researchgate.net [researchgate.net]
- 17. Irregular measurement times in estimating time-varying treatment effects: Categorizing biases and comparing adjustment methods [arxiv.org]
- 18. Diagnostics for confounding of time-varying and other joint exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodology Series Module 1: Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Researching Discontinued Pharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of discontinued (B1498344) pharmaceuticals. The following information addresses common ethical, regulatory, and methodological challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary ethical principles I must adhere to when researching a discontinued drug?
A: All research involving human subjects, including studies on discontinued drugs that may involve surviving participants from original trials, must be governed by three core ethical principles derived from the Belmont Report:
-
Respect for Persons: This principle requires treating individuals as autonomous agents and protecting those with diminished autonomy. In practice, this means obtaining voluntary, informed consent is paramount. Participants must be fully aware of the study's purpose, risks, and benefits, and have the right to withdraw at any time without penalty.[1]
-
Beneficence: This involves two complementary duties: to do no harm and to maximize possible benefits while minimizing potential harms. The risk-benefit ratio must be carefully calculated and justified, ensuring that risks to subjects are reasonable in relation to any anticipated benefits for the individual or society.[2]
-
Justice: This principle concerns the fair distribution of the burdens and benefits of research. The selection of research subjects should be equitable, avoiding the exploitation of vulnerable populations.
Q2: A participant from an original trial of a discontinued drug wants to withdraw from my follow-up study. Can I keep the data I've already collected?
A: Yes. According to FDA policy, data that has already been collected from subjects who withdraw from a study must be retained in the study's database.[3] This is to maintain the scientific and ethical integrity of the research.[4] Removing data from subjects who withdraw could bias the study results and potentially put future patients at risk.[4] However, you cannot access the participant's medical records for further information after their withdrawal without obtaining specific consent for that limited follow-up.[3]
Q3: Where can I find reliable information and data on pharmaceuticals that have been withdrawn or discontinued?
A: Several resources can provide information on discontinued drugs. Key sources include:
-
The WITHDRAWN Database: A publicly accessible resource that contains information on withdrawn and discontinued drugs, including their structures, protein targets, and signaling pathways.[5]
-
FDA and EMA Websites: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) maintain lists and documentation regarding drug withdrawals.[5] The FDA's "Discontinued Drug Product List" within the "Orange Book" is a valuable resource.
-
Published Literature and Clinical Trial Registries: Scientific databases (e.g., PubMed, Scopus) and trial registries (e.g., ClinicalTrials.gov) can provide data from original studies, although many trials may be unpublished or "abandoned."[3]
Q4: What are the main reasons a drug is discontinued, and how does this impact my research?
A: Drugs are discontinued for a variety of reasons, which can significantly impact the direction of your research. Key reasons include lack of efficacy, strategic business decisions by the manufacturer, and safety concerns.[6] A systematic review of 462 withdrawn products found that the most common reasons were hepatotoxicity (liver damage), immune-related reactions, and cardiotoxicity.[7] Understanding the reason for discontinuation is critical; if a drug was pulled for safety reasons, your research must heavily focus on understanding and mitigating that specific toxicity. If it was for lack of efficacy in its original indication, your research can explore new therapeutic areas where it might be effective.[6]
Troubleshooting Guides
Problem 1: I cannot obtain a supply of the discontinued drug for my experiments.
-
Solution: Accessing discontinued compounds can be challenging. The following workflow outlines the typical process for requesting access.
3. Prepare a Comprehensive Request: Your request should include your study protocol, justification for the research, the specific amount of compound needed, and details on how your research could provide valuable new data for the company. 4. Initiate a Material Transfer Agreement (MTA): Work with your institution's technology transfer or legal office to draft an MTA. This legal document will outline the terms of use for the compound and is a standard requirement for companies. 5. Follow Up Persistently: If you receive a negative response or no response, don't give up. The initial contact may not have the authority to approve the request. Try contacting the company's legal or business development departments.
Problem 2: The original clinical trial data is unpublished. How do I proceed with an ethical and scientifically valid study?
-
Solution: The issue of "invisible" or "abandoned" trials is a significant challenge. [3]An ethical approach is required to move forward.
Ethical Decision-Making for Research on Abandoned Drugs.
Troubleshooting Steps:
-
Document Your Search: Thoroughly document your efforts to find existing data from all available sources.
-
Contact the Original Sponsor: Formally request access to the original clinical study reports (CSRs). While often confidential, new freedom of information policies have made some CSRs accessible. [8] 3. Consult an Ethics Board Early: Engage with your Institutional Review Board (IRB) or Independent Ethics Committee (IEC) to discuss the ethical implications. The key question is whether the potential social value of the research justifies proceeding despite the data gaps. [9] 4. Focus on New Preclinical Data: If you proceed, your initial experiments should aim to independently verify the safety and establish a plausible mechanism of action before considering any human studies. Your protocol must be rigorously designed to generate robust data.
-
Data Presentation
Table 1: Drug Discontinuation and Repurposing Success Rates
| Metric | Reported Rate / Value | Source Context |
| Drug Withdrawals (Safety-Based) | ||
| Post-PDUFA Annual Withdrawal Rate | ~5% of approved drugs | Based on FDA CDER reports after the Prescription Drug User Fee Act. [10] |
| Withdrawals (1981-1990, Pre-PDUFA) | 1.9% - 3.3% of approved NMEs | Lower rates observed before accelerated approval pathways. [10] |
| Withdrawals (2001-2010, Post-PDUFA) | 6.4% - 9% of approved NMEs | Higher rates observed in the decade following PDUFA implementation. [10] |
| Drug Repurposing Success Rates | ||
| Repurposing of Failed Drugs (Different Area) | 9% success rate | Study of 834 drug candidates from 1980-2012. [4] |
| Repurposing of Approved Drugs (Same Area) | 67% success rate | Extension of an approved drug for a related indication (e.g., another cancer type). [4] |
| Repurposing of Approved Drugs (Different Area) | 33% success rate | Repurposing a successful drug for an entirely new therapeutic area. [4] |
| Overall Launch Rate in a New Area | < 2% | Of 834 new molecules entering trials, less than 2% were launched in a therapeutic area other than the one originally intended. [4] |
Table 2: Common Reasons for Drug Withdrawal Due to Adverse Reactions
| Reason for Withdrawal | Percentage of Cases (n=462) | Notable Examples |
| Hepatotoxicity (Liver Damage) | 18% | Troglitazone, Bromfenac |
| Immune-Related Reactions | 17% | Practolol, Zomepirac |
| Neurotoxicity | 16% | Nomifensine, Terfenadine (when combined) |
| Cardiotoxicity | 14% | Rofecoxib (Vioxx), Sibutramine. [11][12] |
| Carcinogenicity | 13% | Phenformin, Ochratoxin A |
| Haematological Toxicity | 11% | Temafloxacin, Phenylbutazone |
| Drug Abuse and Dependence | 11% | Methaqualone, Glutethimide |
| Data adapted from a systematic review of 462 medicinal products withdrawn between 1953 and 2013. | ||
| [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability after exposure to a test compound. [11] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan (B1609692) crystals. [10][11]The intensity of the purple color is directly proportional to the number of viable cells. [13] Materials:
-
MTT solution (5 mg/mL in sterile PBS) [10][13]* Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.2% NP-40 with 8 mM HCl in isopropanol) [13]* 96-well flat-bottom plates
-
Appropriate cell line and complete culture medium
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Culture cells to exponential growth phase, then seed them into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the discontinued pharmaceutical. Add the desired concentrations of the compound to the wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator (e.g., 37°C, 5% CO₂). [11]4. MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [11]5. Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [4]6. Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. [4][13]7. Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [11]
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study provides information on adverse effects following a single oral administration of a substance. [1]It helps classify the substance for hazardous properties.
Principle: The Acute Toxic Class Method involves a stepwise procedure with a small number of animals per step. The outcome (mortality or survival) in one step determines the dose for the next step. This minimizes animal use while still allowing for classification. [1] Procedure:
-
Animal Selection: Use healthy, young adult rodents (typically female rats), 8-12 weeks old. [2]Acclimatize animals to laboratory conditions for at least 5 days.
-
Housing and Fasting: House animals individually. [2]Withhold food (but not water) for at least 16 hours prior to dosing.
-
Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., distilled water). Administer a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions. [1]A starting dose of 2000 mg/kg is often used to determine if the substance has low toxicity.
-
Stepwise Procedure:
-
Step 1: Dose a group of 3 animals at the selected starting dose.
-
Outcome Assessment: If mortality occurs, the test is stopped and the substance is classified. If no mortality occurs, proceed to the next step.
-
Step 2 (Confirmation): Dose a second group of 3 animals with the same dose. [2]5. Observations:
-
Short-Term: Observe animals for clinical signs of toxicity and mortality immediately after dosing and at 5, 10, 30, 60 minutes, and 2, 4, and 6 hours on the day of dosing. [2] * Long-Term: Continue daily observations for a total of 14 days. [2]6. Data Collection: Record individual body weights just before dosing and weekly thereafter.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 3: Sub-chronic 90-Day Oral Toxicity Study (Adapted from OECD Guideline 408)
This study provides information on potential health hazards from repeated exposure over a prolonged period. [12]It is crucial for estimating a No-Observed-Adverse-Effect Level (NOAEL).
Principle: The test substance is administered orally on a daily basis to groups of rodents for 90 days. [12]A range of dose levels is used to identify target organs and characterize dose-response relationships.
Procedure:
-
Animal Selection: Use a rodent species (preferably rats). Animals should be started on the study post-weaning and before 9 weeks of age. [12]2. Group Allocation: Use at least three dose levels plus a control group. Each group should consist of at least 20 animals (10 male, 10 female). [12]An additional satellite group may be included to assess the reversibility of toxic effects. [12]3. Dose Administration: Administer the test substance daily for 90 days via oral gavage, in the diet, or in drinking water. The highest dose should induce toxicity but not death. [12]4. Clinical Observations: Conduct detailed observations of each animal daily. Record body weight at least once a week. Monitor food and water consumption weekly.
-
Interim Analyses:
-
Ophthalmological Examination: Perform an eye exam on all animals prior to the start of the study and on the control and high-dose groups at termination.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.
-
-
Terminal Procedures:
-
At the end of the 90-day period, euthanize all animals in the main study groups.
-
Conduct a full gross necropsy on all animals.
-
Collect and weigh specified organs.
-
Perform histopathological examination of organs from the control and high-dose groups. [12]
-
Mandatory Visualization
Signaling Pathway of a Repurposed Drug: Sildenafil
Sildenafil was initially developed to treat angina but was repurposed for erectile dysfunction and later for pulmonary arterial hypertension (PAH). [2]Its mechanism in PAH involves the nitric oxide (NO) signaling pathway.
Sildenafil's Mechanism of Action in Pulmonary Hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. 5.3. Acute Oral Toxicity Tests [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Restoring invisible and abandoned trials: a call for people to publish the findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. scribd.com [scribd.com]
- 13. oecd.org [oecd.org]
Analytical challenges in detecting metabolites of early synthetic hormones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges in the detection of early synthetic hormone metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most significant analytical challenges when detecting metabolites of early synthetic hormones?
A1: The primary challenges include the typically low concentrations of these metabolites in complex biological matrices, leading to issues with sensitivity and selectivity.[1] Other major hurdles are the presence of structurally similar endogenous steroids, which can cause interference, and the difficulty in differentiating between isomeric and isobaric metabolites.[2][3] Additionally, matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy and precision of quantification.[4][5]
Q2: What are matrix effects, and how do they impact the analysis of synthetic hormone metabolites?
A2: The matrix refers to all components in a sample apart from the analyte of interest.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially masking the true concentration of low-abundance metabolites.[4][5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, several strategies can be employed. Effective sample preparation to remove interfering substances like phospholipids (B1166683) is crucial.[6] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for cleanup.[7] Chromatographic separation can be optimized to separate the analyte from matrix components. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.[8]
Q4: What is the best way to differentiate between isomers of synthetic hormone metabolites?
A4: Differentiating isomers is a significant challenge because they have the same mass-to-charge ratio.[3] High-resolution chromatography (e.g., UHPLC) is essential to achieve physical separation before detection.[9] In mass spectrometry, techniques like tandem mass spectrometry (MS/MS) can sometimes produce unique fragment ions for different isomers, although this is not always the case.[2] Ion mobility spectrometry, which separates ions based on their size and shape, is an emerging technique that can effectively resolve isomeric and isobaric metabolites.[7]
Q5: What are typical recovery rates I should expect for steroid metabolite extraction from biological samples?
A5: Recovery rates can vary significantly depending on the analyte, the complexity of the matrix, the extraction method used, and the optimization of the protocol. However, for a well-optimized method, recovery rates are often expected to be within the range of 85% to 115%.[10] For example, a validated LC-MS/MS method for 12 steroid hormones reported apparent recoveries between 86.4% and 115.0%.[10] Another study on anabolic steroid glucuronides showed SPE recoveries of 89-100%.[11]
Troubleshooting Guides
Issue 1: Low or No Recovery of Target Metabolite
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | For Liquid-Liquid Extraction (LLE), ensure vigorous and sufficient vortexing time to allow for proper partitioning. For Solid-Phase Extraction (SPE), verify that the chosen sorbent has a high affinity for your metabolite of interest.[7] |
| Suboptimal pH | The pH of the sample can affect the charge and solubility of the metabolite. Adjust the sample pH to ensure the analyte is in a neutral form for efficient extraction with nonpolar solvents.[7] |
| Solvent Mismatch | The polarity of the extraction and elution solvents must be appropriate. For SPE, ensure the wash solvent is not eluting the analyte and the elution solvent is strong enough to desorb it.[7] |
| Analyte Degradation | Some hormone metabolites can be sensitive to temperature, light, or pH.[12] Process samples quickly, keep them cool, protect them from light, and avoid repeated freeze-thaw cycles.[12] |
| SPE Cartridge Overload | The amount of sample loaded may exceed the binding capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.[7] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions (Peak Tailing) | Basic metabolites can interact with residual silanol (B1196071) groups on the silica-based column. Use a column with end-capping or a lower pH mobile phase to minimize these interactions.[12] |
| Column Contamination | Contaminants from the sample or mobile phase can accumulate on the column frit or packing material. Reverse-flush the column (if recommended by the manufacturer) or use a guard column.[12][13] |
| Column Overload (Peak Fronting/Tailing) | Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute the sample or reduce the injection volume.[12] |
| Inappropriate Sample Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Reconstitute the sample in the initial mobile phase or a weaker solvent.[12] |
| Column Void (Split Peaks) | A void at the head of the column can cause the sample band to split. This usually indicates a damaged column that needs to be replaced.[12] |
Quantitative Data Summary
Table 1: Example Lower Limits of Quantification (LLOQ) for Steroid Hormones in Plasma/Serum using LC-MS/MS
| Analyte | LLOQ (ng/mL) | Reference |
| Estradiol | 0.005 | [10] |
| Testosterone | 0.012 | [14] |
| Progesterone | 0.012 | [14] |
| Cortisol | 1.0 | [10] |
| 17-OH progesterone | 0.012 | [14] |
| Estrone | 0.025 | [14] |
| Estriol | 0.025 | [14] |
| Aldosterone | 0.05 | [14] |
Note: LLOQ values are highly method and instrument-dependent.
Table 2: Representative Recovery and Matrix Effect Data for Steroid Metabolite Analysis
| Extraction Method | Analyte Class | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Steroid Hormones | Urine | 79.3 - 99.2 | 1.4 - 11.1 (CV) | [15] |
| SPE | AAS Glucuronides | Urine | 89 - 100 | Not Specified | [11] |
| LLE & Protein Precipitation | Steroid Hormones | Serum | 86.4 - 115.0 | Not Specified | [10] |
| Fabric Phase Sorptive Extraction | Steroid Hormones | Milk | 32.5 - 102.9 | Not Specified | [6] |
Matrix Effect is often expressed as a percentage of signal suppression or enhancement, or as the coefficient of variation (CV) across different matrix lots. A value close to 100% (or 0% for suppression/enhancement calculations) with a low CV is desirable.
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of Steroid Metabolites from Urine followed by LC-MS/MS
This protocol is a general guideline and requires optimization for specific analytes and matrices.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at approximately 4000 x g for 10 minutes to pellet any particulates.
-
To a 1 mL aliquot of the supernatant, add an internal standard solution.
-
If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase from E. coli) at this stage, typically by incubating at an elevated temperature (e.g., 45°C) for a specified time.[16]
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18).[16]
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[16] Do not allow the sorbent bed to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 1 mL of 10% methanol in water) to remove hydrophilic interferences. This step must be optimized to ensure the analytes of interest are not eluted.
-
-
Elution:
-
Elute the retained metabolites with a small volume of a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18 or PFP) for chromatographic separation.[10]
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification, using optimized precursor-product ion transitions for each analyte and internal standard.
-
Visualizations
Figure 1. General experimental workflow for synthetic hormone metabolite analysis.
Figure 2. Troubleshooting decision tree for common LC-MS/MS issues.
Figure 3. Simplified estrogen receptor (ER) signaling pathways.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of First-Generation Oral Contraceptives: Enovid (Mestranol/Norethynodrel) and Infecundin-Analogues (Ethinylestradiol/Norethisterone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two pioneering oral contraceptive formulations: Enovid, the first commercially available oral contraceptive, and formulations analogous to what was marketed under names like Infecundin, representing the widely adopted combination of ethinylestradiol and norethisterone. This document synthesizes available clinical data, outlines common experimental methodologies for assessing side effects, and illustrates the underlying hormonal signaling pathways.
Introduction
The advent of oral contraceptives marked a revolutionary step in reproductive health. Enovid, first approved in the United States in 1960 for contraceptive use, contained the estrogen mestranol (B1676317) and the progestin norethynodrel (B126153).[1] Concurrently and in subsequent years, other formulations emerged, with a notable combination being ethinylestradiol and norethisterone, which became a mainstay in hormonal contraception. While "this compound" has been associated with the mestranol/norethynodrel combination, this guide will use this topic to compare these two significant and distinct first-generation contraceptive formulations to provide a broader and more useful analysis for the scientific community.
This comparison focuses on the side effect profiles, drawing from early clinical studies. It is important to note that the dosages in these initial formulations were significantly higher than those in modern oral contraceptives, which has a substantial impact on the frequency and severity of side effects.
Quantitative Side Effect Profiles
The following tables summarize the incidence of side effects reported in clinical studies of Enovid (mestranol/norethynodrel) and early formulations of ethinylestradiol/norethisterone. Direct comparison should be approached with caution due to variations in study design, dosage, and patient populations.
Table 1: Side Effect Incidence for Enovid (Mestranol and Norethynodrel)
| Side Effect | Incidence (%) | Study Population/Dosage |
| Cervicitis | 48% | 64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1] |
| Vaginal Discharge | 42% | 64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1] |
| Breast Complaints | 33% | 64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1] |
| Weight Gain (2-15 lbs) | 19% | 64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1] |
| Dysmenorrhea (new symptoms) | 11% | 64 women using 5 mg norethynodrel and 0.075 mg mestranol for 2.5 to 6 years.[1] |
Table 2: Side Effect Incidence for Ethinylestradiol and Norethisterone Formulations
| Side Effect | Incidence (%) | Study Population/Dosage |
| Diminution of Menstrual Flow | 34.8% | 618 women using 2 mg norethindrone (B1679910) and 0.1 mg mestranol over 5330 cycles.[2] |
| Bleeding Episodes | 20.6% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Weight Gain (5-10 lbs) | 46.5% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Nausea | 2.9% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Mastalgia (Breast Pain) | 1.6% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Nervousness | 1.3% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Fatigue | 1.1% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
| Headaches | 1.1% | 618 women using 2 mg norethindrone and 0.1 mg mestranol over 5330 cycles.[2] |
Experimental Protocols for Side Effect Assessment in Early Oral Contraceptive Trials
The methodologies for assessing side effects in the early clinical trials of oral contraceptives were foundational. Below is a generalized protocol synthesized from descriptions of these studies.
Objective: To evaluate the safety and incidence of adverse effects of a combination oral contraceptive (e.g., Mestranol/Norethynodrel or Ethinylestradiol/Norethisterone) in healthy, reproductive-age women for the purpose of pregnancy prevention.
Study Design:
-
Type: Prospective, non-randomized, or randomized controlled trials.
-
Duration: Ranged from several months to multiple years of continuous use.
-
Population: Healthy, sexually active women of reproductive age with a demonstrated need for contraception.
Inclusion Criteria:
-
Age typically between 18 and 40 years.
-
Good general health as determined by physical and pelvic examinations.
-
History of regular menstrual cycles.
-
Informed consent to participate in the study.
Exclusion Criteria:
-
Pre-existing conditions that could be exacerbated by hormonal changes (e.g., history of thromboembolic disorders, hormone-dependent cancers, severe liver disease).
-
Pregnancy or lactation.
-
Irregular, undiagnosed vaginal bleeding.
Methodology for Data Collection:
-
Baseline Assessment: A comprehensive medical history was taken, and a physical examination, including a pelvic exam and Papanicolaou smear, was performed. Baseline weight and blood pressure were recorded.
-
Dosing Regimen: Participants were instructed to take one tablet daily for a specified number of days (e.g., 20 or 21), followed by a tablet-free interval to allow for withdrawal bleeding.
-
Follow-up Visits: Patients were typically seen at regular intervals (e.g., monthly or every few months).
-
Adverse Event Monitoring: At each follow-up visit, side effects were recorded by interview using a standardized form or questionnaire. Participants were asked about the occurrence of specific symptoms, including but not limited to:
-
Nausea and vomiting
-
Headaches
-
Breast tenderness or enlargement
-
Changes in body weight
-
Intermenstrual bleeding or spotting
-
Changes in menstrual flow
-
Mood changes (e.g., nervousness, depression)
-
Vaginal discharge
-
-
Clinical and Laboratory Monitoring: Periodic repetition of physical examinations, blood pressure measurements, and laboratory tests (e.g., liver function tests, lipid profiles) were conducted in some long-term studies.
Data Analysis:
-
The incidence of each side effect was calculated as the percentage of participants reporting the symptom at any point during the study.
-
For menstrual irregularities, the incidence was often reported per cycle.
-
Dropout rates due to side effects were also a key metric.
Signaling Pathways and Mechanism of Action
The contraceptive effect of both Enovid and this compound-analogues is achieved through the manipulation of the hypothalamic-pituitary-ovarian (HPO) axis. The synthetic estrogen and progestin in these pills exert negative feedback on the hypothalamus and pituitary gland.
The following diagram illustrates the hormonal signaling pathway of combined oral contraceptives.
The experimental workflow for assessing side effects in a clinical trial can be visualized as follows:
Discussion
The side effect profiles of Enovid and early ethinylestradiol/norethisterone formulations reflect the high hormonal doses used in these first-generation oral contraceptives. Common side effects were often related to the estrogenic and progestogenic activity of the compounds and included menstrual irregularities, nausea, breast tenderness, and weight changes.
-
Estrogenic Side Effects: Mestranol, the estrogen in Enovid, is a prodrug of ethinylestradiol. Both estrogens are responsible for side effects such as nausea, breast tenderness, and fluid retention. The higher estrogen content in these early pills also contributed to a greater risk of thromboembolic events compared to modern low-dose formulations.
-
Progestogenic and Androgenic Side Effects: Norethynodrel (in Enovid) and norethisterone are first-generation progestins derived from testosterone. Their androgenic activity could contribute to side effects like weight gain and acne, although norethynodrel is generally considered to have weaker androgenic properties than norethisterone. The progestin component is also primarily responsible for changes in menstrual bleeding patterns.
It is crucial for drug development professionals to recognize that the evolution of oral contraceptives has been driven by the goal of minimizing these side effects, primarily by reducing the hormonal dosage and developing progestins with more favorable (less androgenic) profiles. The data from these early studies, while not directly comparable to modern formulations, provide a valuable historical perspective on the dose-dependent nature of hormonal side effects and the importance of patient-reported outcomes in clinical trials.
References
Infecundin vs. Modern Contraceptives: A Comparative Risk-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Infecundin, an early oral contraceptive, with modern combined oral contraceptives, focusing on their risk-benefit profiles. The analysis is based on available historical and current clinical data to inform research and development in the field of hormonal contraception.
Composition and Mechanism of Action
This compound, a first-generation oral contraceptive, utilized a combination of a synthetic estrogen, mestranol , and a progestin, norethynodrel . Its successor, Bisecurin, contained ethinyl estradiol and ethynodiol diacetate . Modern combined oral contraceptives (COCs) typically contain a lower dose of ethinyl estradiol and a variety of progestins, such as norethindrone .
The primary mechanism of action for both early and modern COCs is the suppression of ovulation. The estrogen component inhibits the release of follicle-stimulating hormone (FSH), preventing follicular development, while the progestin component suppresses the luteinizing hormone (LH) surge, which is necessary for ovulation. Additionally, progestins thicken cervical mucus, impeding sperm penetration, and alter the endometrium to make it less receptive to implantation.
Signaling Pathway for Hormonal Contraception
Unmasking the Past: A Comparative Analysis of Infecundin's Adverse Effects in the Dawn of Oral Contraception
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive review of historical reports on the first generation of oral contraceptives provides a clearer understanding of the adverse effects associated with these pioneering drugs, including the Hungarian contraceptive, Infecundin. This comparative guide, designed for researchers, scientists, and drug development professionals, delves into the available data to offer an objective analysis of the safety profiles of this compound and its contemporaries from the 1960s and 1970s.
The advent of oral contraceptives marked a revolutionary step in women's healthcare. However, the initial formulations, characterized by significantly higher hormonal doses than modern pills, were associated with a range of adverse effects. This compound, a product available in Hungary, and its counterpart Bisecurin, were among these early hormonal contraceptives. Reports from the era indicate that their adverse effect profiles were largely comparable to other first-generation oral contraceptives used globally.
A Look at the Chemical Makeup
This compound is understood to have been a combination of a progestin, likely norethynodrel (B126153) , and an estrogen, mestranol (B1676317) . Similarly, Bisecurin was another early oral contraceptive available in Hungary. Other prominent oral contraceptives of that period included Anovlar (norethisterone acetate (B1210297) and ethinylestradiol), Lyndiol (lynestrenol and mestranol), and various formulations of Ortho-Novum (norethindrone and mestranol). The high doses of these hormones were a key factor in the side effects experienced by users. For instance, the first marketed pill in the United States, Enovid 10, contained 9.85 mg of norethynodrel and 150 µg of mestranol, doses substantially higher than today's standards.[1]
Comparing the Adverse Effects: A Data-Driven Perspective
Historical clinical data on the specific incidence rates of adverse effects for this compound are scarce in readily accessible literature. However, by examining studies on contraceptives with similar hormonal compositions, a comparative picture emerges. The following table summarizes the reported adverse effects for various first-generation oral contraceptives, providing an insight into the likely side effect profile of this compound.
| Adverse Effect | Ortho-Novum (norethindrone 2 mg, mestranol 0.1 mg) | Other Early Oral Contraceptives (General Reports) |
| Breakthrough Bleeding/Spotting | Commonly reported, especially in the initial cycles. | A very common side effect, often leading to discontinuation. |
| Nausea and Vomiting | Frequently reported. | A common initial side effect. |
| Headache | Reported by some users. | A frequently cited adverse effect. |
| Breast Tenderness | A known side effect. | Commonly experienced by users. |
| Weight Gain | Variable, with some reports of weight gain. | A common concern among users. |
| Mood Changes | Reports of nervousness and depression in some users. | Mood swings and depression were noted anecdotally. |
| Thromboembolic Events | A serious, though less frequent, risk that emerged with early high-dose pills. | Recognized as a significant risk, leading to dose reductions in later formulations. |
Note: The data presented is based on available historical reports and may not be from direct head-to-head comparative trials. The incidence rates were not always consistently reported across studies.
Understanding the Experimental Landscape of the Time
The clinical trial methodologies of the 1960s and early 1970s were formative. The primary focus of these early studies was on establishing contraceptive efficacy. The assessment of adverse effects was often based on patient reporting and clinical observation rather than the rigorous, standardized methods employed today.
A typical experimental workflow for evaluating a new oral contraceptive during this period would involve the following steps:
Caption: A simplified workflow of oral contraceptive clinical trials in the 1960s.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of ovulation through their effects on the hypothalamic-pituitary-ovarian (HPO) axis. The synthetic estrogen and progestin in these pills exert negative feedback on the hypothalamus and pituitary gland.
Caption: The negative feedback mechanism of oral contraceptives on the HPO axis.
This guide underscores the significant evolution in the safety and formulation of oral contraceptives since the era of this compound. The historical data, while not as robust as modern clinical trial data, provides invaluable insights for today's drug development professionals. Understanding the challenges and adverse effect profiles of these early formulations can inform the development of safer and more effective contraceptive options for the future.
References
A Comparative Pharmacological Guide: First vs. Second-Generation Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of first and second-generation progestins, focusing on their pharmacological properties, supported by experimental data. Progestins, synthetic analogs of the natural hormone progesterone (B1679170), are integral components of hormonal contraceptives and hormone replacement therapies. The evolution from first to second-generation compounds brought significant changes in potency and side-effect profiles, primarily due to altered affinities for various steroid hormone receptors. Understanding these differences is crucial for research and the development of new, more targeted therapies.
Data Presentation: A Comparative Overview of Receptor Binding Affinities
The pharmacological effects of progestins, both desired and off-target, are largely determined by their binding affinity to the progesterone receptor (PR) and their cross-reactivity with other steroid receptors, such as the androgen receptor (AR). The following table summarizes the relative binding affinities (RBA) of representative first and second-generation progestins. It is important to note that RBA values can vary between studies depending on the experimental conditions, such as the tissue source for the receptor and the radiolabeled ligand used.
| Progestin Generation | Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) | Estrogen Receptor (ER) RBA (%) |
| First Generation | Norethindrone | 50-150 | 10-60 | <1 | <1 | <1 |
| Norethindrone Acetate | Lower than Norethindrone | Lower than Norethindrone | Data not readily available | Data not readily available | Data not readily available | |
| Ethynodiol Diacetate | Weak | Weak | Data not readily available | Data not readily available | Weak | |
| Second Generation | Levonorgestrel (B1675169) | 100-323[1] | 30-87 | 7.5[1] | 17[1] | <0.02[1] |
| Norgestrel | High | Moderate to High | Data not readily available | Data not readily available | Data not readily available |
Note: RBA values are expressed relative to a reference compound (e.g., progesterone or a potent synthetic ligand) set at 100%. The data presented is a synthesis of values reported in the literature and should be considered as a comparative guide.
Second-generation progestins, such as levonorgestrel, generally exhibit higher binding affinity for the progesterone receptor compared to first-generation compounds like norethindrone.[2] This increased potency allows for lower therapeutic doses. However, second-generation progestins also tend to have a higher relative binding affinity for the androgen receptor, which can lead to androgenic side effects such as acne and hirsutism.[3][4][5] First-generation progestins are generally less potent and may have some weak estrogenic activity.[6]
Experimental Protocols: Determining Receptor Binding Affinity
The data presented in the comparative table is primarily generated using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand (in this case, a progestin) and its receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (a progestin) to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by the test compound is proportional to the affinity of the test compound for the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%).
Detailed Methodology
1. Materials and Reagents:
-
Receptor Source: A preparation containing the target receptor, such as cell membranes isolated from tissues or cell lines expressing the receptor of interest (e.g., human uterine tissue for progesterone receptors).
-
Radiolabeled Ligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-progesterone for the progesterone receptor).
-
Unlabeled Test Compounds: The first and second-generation progestins to be tested.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with additives to minimize non-specific binding).
-
Wash Buffer: A cold buffer solution used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the free radioligand (e.g., a multi-well plate harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Step-by-Step Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test progestin.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (measured in the presence of a very high concentration of an unlabeled ligand) from the total binding to obtain the specific binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test progestin.
-
Determine the IC50: From the competition curve, determine the concentration of the test progestin that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (Inhibition Constant): The IC50 value can be converted to the Ki, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate Relative Binding Affinity (RBA): The RBA is often calculated as (IC50 of reference compound / IC50 of test compound) x 100%.
Visualizing Key Processes
To further elucidate the pharmacology of progestins, the following diagrams illustrate the progesterone receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Progesterone receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Effect of low-dose oral contraceptives on androgenic markers and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethynodiol Diacetate | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bridging the Past and Present: A Comparative Guide to Cross-Referencing Historical Medical Records with Patient-Reported Outcomes
For researchers, scientists, and drug development professionals, the integration of historical medical records with patient-reported outcomes (PROs) is paramount for a holistic understanding of the patient journey and for generating robust real-world evidence. This guide provides an objective comparison of leading platforms and methodologies that facilitate this crucial data linkage, supported by available performance data and detailed experimental protocols.
The convergence of electronic health records (EHRs) and electronic patient-reported outcomes (ePROs) offers a powerful lens through which to view disease progression, treatment effectiveness, and the patient experience. While historical medical records provide a longitudinal clinical narrative, PROs offer the patient's unique perspective on their health status. Cross-referencing these two data streams can unlock invaluable insights, yet the process is not without its challenges, which include technical hurdles in data integration, ensuring data quality, and maintaining patient privacy.
This guide compares two prominent platforms utilized for this purpose: PatientIQ , a comprehensive clinical and research outcomes platform, and REDCap (Research Electronic Data Capture) , a secure web application for building and managing online surveys and databases widely used in academic research.
Quantitative Performance Comparison
The following table summarizes key quantitative data gathered from case studies and user reports to facilitate a comparison between PatientIQ and REDCap. It is important to note that a direct, peer-reviewed experimental comparison with identical study parameters is not currently available. The data presented is based on individual platform performance in different settings.
| Performance Metric | PatientIQ | REDCap | Data Source |
| EHR Integration Time | 13 business days (with Epic) | Varies significantly; requires institutional IT support and custom programming | [1][2] |
| Patient Enrollment | > 50,000 patients in < 18 months (UC Health) | Dependent on study-specific recruitment | [1] |
| Patient Compliance/Completion Rate | Not specified in available literature | Academic teams report 40-60% lower completion rates in BYOD studies compared to platforms with lower enrollment friction. | [3] |
| Data Type Support | PROs, clinical outcomes, satisfaction surveys, custom forms | Primarily survey and database data; can be integrated with clinical data sources | [1][4] |
| Real-time Data Access | Real-time insights embedded in patient chart (SMART on FHIR) | Requires data export for analysis; can be integrated with platforms like HealtheIntent for dashboarding | [5][6] |
Experimental Protocols and Methodologies
To provide a clearer understanding of how these platforms are evaluated and implemented, this section details methodologies from relevant studies.
Protocol 1: Usability and User Preference of ePRO Platforms
This protocol is adapted from a study comparing three different ePRO platforms (a traditional app, a web-based chatbot, and a speech-operated interface) to assess usability and user preference.[7]
-
Objective: To evaluate the usability and user preference of different ePRO platforms for collecting PROs.
-
Study Design: A crossover design where participants test each platform for a defined period (e.g., one week).
-
Participants: A diverse cohort of participants representing the target patient population.
-
Data Collection:
-
Quantitative: Task completion rates, time to complete questionnaires, and error rates.
-
Qualitative: Semi-structured interviews and standardized usability questionnaires (e.g., System Usability Scale - SUS) to gather feedback on ease of use, speed, and overall satisfaction.
-
-
Analysis:
-
Quantitative data is analyzed using descriptive and inferential statistics to compare platform performance.
-
Qualitative data is thematically analyzed to identify key usability themes and user preferences.
-
Protocol 2: EHR Integration and Workflow Impact Analysis
This protocol outlines a methodology to assess the impact of integrating a PRO platform with an existing EHR system on clinical workflow.
-
Objective: To quantify the impact of EHR-PRO integration on clinical efficiency and workflow.
-
Study Design: A pre-post implementation study.
-
Data Collection:
-
Time-motion studies: Observers shadow clinicians to record time spent on specific tasks (e.g., patient interaction, documentation, order entry) before and after the integration.
-
Clinician surveys: Validated questionnaires to assess perceived workload, usability of the integrated system, and satisfaction.
-
System log data: Analysis of EHR and PRO platform usage logs to quantify system interactions.
-
-
Analysis:
-
Comparison of time distribution across tasks before and after integration.
-
Statistical analysis of survey data to identify changes in clinician perception.
-
Analysis of user interaction patterns from log data to identify workflow efficiencies or bottlenecks.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in cross-referencing historical medical records with patient-reported outcomes, the following diagrams have been generated using Graphviz.
Conclusion
The integration of historical medical records and patient-reported outcomes is a transformative approach in clinical research and practice. Platforms like PatientIQ offer streamlined, automated solutions with rapid EHR integration capabilities, making them suitable for large-scale healthcare systems focused on operational efficiency.[1][5][8] In contrast, REDCap provides a highly flexible and secure platform for research data collection, particularly favored in academic settings for its cost-effectiveness and customizability.[4][9][10]
The choice of platform or methodology should be guided by the specific needs of the research or clinical project, considering factors such as the existing IT infrastructure, budget, and the primary goals of data collection. As technology continues to evolve, the seamless and meaningful integration of these disparate data sources will become increasingly critical in advancing patient-centered care and accelerating the development of new therapies.
References
- 1. patientiq.io [patientiq.io]
- 2. patientiq.io [patientiq.io]
- 3. Capture.Study - Launch a digital study in minutes [capture.study]
- 4. sourceforge.net [sourceforge.net]
- 5. patientiq.io [patientiq.io]
- 6. Integrating REDCap patient-reported outcomes with the HealtheIntent population health platform: proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Let’s talk about it: an exploration of the comparative use of three different digital platforms to gather patient-reported outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientiq.io [patientiq.io]
- 9. researchgate.net [researchgate.net]
- 10. REDCap [healthmeasures.net]
A Comparative Analysis of the Carcinogenic Risk of Early Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenic risk associated with early oral contraceptive formulations. The information is compiled from extensive reviews of scientific literature, including monographs from the International Agency for Research on Cancer (IARC) and reports from the National Toxicology Program (NTP). This document aims to be an objective resource, presenting experimental data and methodologies to inform research and development in hormonal contraception.
Introduction to Early Oral Contraceptives and Carcinogenic Risk
The first generation of oral contraceptives, introduced in the 1960s, contained significantly higher doses of synthetic estrogens and progestins compared to contemporary formulations. The primary estrogen used was mestranol (B1676317), a prodrug that is converted to ethinylestradiol in the body, while the progestins included norethynodrel (B126153), norethisterone, and ethynodiol (B195179) diacetate. The IARC has classified combined estrogen-progestogen oral contraceptives as "carcinogenic to humans" (Group 1). This classification is based on evidence of an increased risk for certain cancers, alongside a recognized protective effect for others. This guide will delve into the specifics of the components of these early formulations and their associated carcinogenic profiles based on available data.
Comparative Carcinogenicity of Early Oral Contraceptive Components
The following tables summarize the carcinogenic risk data for the primary hormonal components of early oral contraceptives based on human and animal studies. It is important to note that direct comparative studies on the carcinogenic risk of early versus modern formulations are limited; therefore, this analysis focuses on the individual components.
Table 1: Carcinogenicity of Estrogenic Components of Early Oral Contraceptives
| Hormone | IARC Classification | NTP Classification | Key Findings from Human Studies | Key Findings from Animal Studies |
| Mestranol | Sufficient evidence in animals[1] | Reasonably anticipated to be a human carcinogen[2] | No adequate data on mestranol alone. Studies on combined oral contraceptives (containing mestranol) show an increased risk of benign liver adenomas.[1] | Increased incidence of pituitary, mammary, vaginal, and cervical tumors in mice. Increased incidence of benign liver-cell and malignant mammary tumors in rats when combined with progestins.[1] |
| Ethinylestradiol | Sufficient evidence in animals[1][3] | Reasonably anticipated to be a human carcinogen[2] | Increased risk of breast, cervical, and liver cancer with combined oral contraceptive use.[2] | Increased incidence of pituitary, mammary, and cervical tumors in mice. Increased incidence of liver adenomas and carcinomas in rats.[1][3] |
Table 2: Carcinogenicity of Progestogenic Components of Early Oral Contraceptives
| Hormone | IARC Classification | NTP Classification | Key Findings from Human Studies | Key Findings from Animal Studies |
| Norethynodrel | Limited evidence in animals[4] | Not listed | No adequate data on norethynodrel alone. | Increased incidence of pituitary and mammary tumors in mice, and liver-cell, pituitary, and mammary tumors in male rats. When combined with mestranol, increased incidence of pituitary, mammary, vaginal, and cervical tumors in female mice, and benign liver-cell and malignant mammary tumors in rats.[4] |
| Norethisterone | Limited evidence in animals[5] | Reasonably anticipated to be a human carcinogen[6][7][8] | No adequate epidemiological studies on norethisterone alone.[5][7] | Increased incidence of benign liver-cell tumors in male mice and rats, and pituitary tumors in female mice. In combination with an estrogen, it increased pituitary tumors in mice and malignant mammary tumors in rats.[5][6] |
| Ethynodiol Diacetate | Limited evidence in animals[9] | Not listed | No epidemiological studies on ethynodiol diacetate alone.[9] | Increased incidence of mammary tumors in castrated male mice and benign mammary tumors in male rats. In combination with estrogens, it increased pituitary tumors in mice and malignant mammary tumors in rats.[9][10] |
Hormonal Signaling Pathways in Carcinogenesis
The carcinogenic effects of the hormonal components in early oral contraceptives are primarily mediated through their interaction with estrogen and progesterone (B1679170) receptors, which in turn can activate downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Estrogen and Progesterone Receptor Signaling
Estrogen (like ethinylestradiol, the active metabolite of mestranol) and progestins (like norethynodrel and norethisterone) exert their effects by binding to their respective receptors, the Estrogen Receptor (ER) and the Progesterone Receptor (PR). Upon ligand binding, these receptors can translocate to the nucleus and act as transcription factors, regulating the expression of target genes involved in cell cycle progression and apoptosis.
Downstream PI3K/AKT/mTOR Signaling Pathway
Both estrogen and progesterone receptor signaling can crosstalk with other pathways, including the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival. Aberrant activation of this pathway is a common feature in many cancers, including breast cancer.
Experimental Protocols for Carcinogenicity Assessment
The assessment of the carcinogenic potential of hormonal contraceptives relies on a combination of in vivo and in vitro experimental protocols. The following are detailed methodologies for key experiments cited in carcinogenicity studies.
Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451 & 453)
This long-term bioassay is a cornerstone for assessing the carcinogenic potential of chemical substances, including hormonal agents.
Experimental Workflow:
Methodology:
-
Animal Selection and Husbandry:
-
Dose Selection and Administration:
-
Dose Levels: A minimum of three dose levels plus a control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined in preliminary shorter-term studies.[7][8]
-
Route of Administration: For oral contraceptives, administration is typically via oral gavage or in the diet.[7]
-
Duration: The study duration is typically 18-24 months for mice and rats.[6][7][8][9]
-
-
In-life Observations:
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
-
Terminal Procedures:
-
At the end of the study, all surviving animals are euthanized.
-
A full necropsy is performed on all animals, and all gross lesions are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
-
Histopathology:
-
Tissues from all animals in the control and high-dose groups are examined microscopically.
-
If treatment-related neoplastic lesions are observed in the high-dose group, tissues from the lower-dose groups are also examined.
-
The incidence, multiplicity, and latency of tumors are analyzed statistically.
-
In Vitro Assays for Hormonal Activity and Genotoxicity
In vitro assays provide mechanistic insights and can be used for screening purposes.
-
Estrogen Receptor (ER) and Progesterone Receptor (PR) Binding Assays:
-
Principle: These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]estradiol or [³H]progesterone) for binding to the respective receptor.
-
Methodology:
-
Prepare a receptor source (e.g., cytosolic fraction from target tissues like uterus or breast cancer cell lines).
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound from the unbound radioligand (e.g., by hydroxylapatite or filter binding).
-
Quantify the radioactivity in the bound fraction.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
-
Reporter Gene Assays:
-
Principle: These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a hormone receptor.
-
Methodology:
-
Use a cell line (e.g., MCF-7 breast cancer cells) that is stably or transiently transfected with two plasmids: one expressing the hormone receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[4][12][13]
-
Expose the cells to varying concentrations of the test compound.
-
After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).[12][13]
-
An increase in reporter activity indicates agonistic activity, while a decrease in hormone-stimulated reporter activity indicates antagonistic activity.
-
-
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect chemical mutagens. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][15][16][17]
-
Methodology:
-
The tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).[14][16]
-
The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.[15]
-
After incubation for 48-72 hours, the number of revertant colonies is counted.[14][15]
-
A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
-
-
-
In Vitro Micronucleus Assay:
-
Principle: This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18][19][20][21]
-
Methodology:
-
Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test compound, with and without metabolic activation.[18][20]
-
A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one nuclear division.[21]
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.[18][21]
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[18]
-
-
Conclusion
The components of early oral contraceptives, particularly the higher doses of synthetic estrogens and certain progestins, have been associated with an increased risk of specific cancers in experimental animal studies, leading to their classification as "reasonably anticipated to be human carcinogens" by the NTP and the IARC's Group 1 classification for combined oral contraceptives. While direct comparative studies with modern, lower-dose formulations are not abundant, the available data on individual hormonal components provide a basis for understanding the potential carcinogenic risks. The experimental protocols outlined in this guide represent standard methods for assessing hormonal activity and carcinogenicity, and adherence to these well-established guidelines is crucial for the continued development of safer hormonal contraceptives. Researchers and drug development professionals should consider the historical data on early formulations to inform the design and safety assessment of new hormonal therapies.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Estrogens, Steroidal - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity OECD 453 - Altogen Labs [altogenlabs.com]
- 6. policycommons.net [policycommons.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. 2.8. Full length estrogen receptor activation reporter assay [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. criver.com [criver.com]
- 19. youtube.com [youtube.com]
- 20. x-cellr8.com [x-cellr8.com]
- 21. crpr-su.se [crpr-su.se]
Evaluating the Long-Term Health Impacts of Early Contraceptives: A Comparative Analysis of Infecundin and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The advent of oral contraceptives in the mid-20th century marked a paradigm shift in women's reproductive health. Among the pioneering formulations were drugs like Infecundin, which utilized a combination of synthetic hormones to prevent pregnancy. This guide provides a comparative evaluation of the long-term health impacts of this compound, and its closely related contemporary Enovid (both containing norethynodrel (B126153) and mestranol), against other early contraceptive formulations such as Ortho-Novum (norethindrone and mestranol) and Lyndiol (lynestrenol and mestranol). The focus is on presenting quantitative data from key studies, detailing experimental methodologies, and visualizing relevant biological and procedural pathways.
Comparative Analysis of Long-Term Health Impacts
The primary long-term health concerns associated with early, high-dose oral contraceptives include an increased risk of venous thromboembolism (VTE) and certain types of cancer. The following tables summarize the quantitative data from pivotal long-term observational studies.
Table 1: Composition of Early Oral Contraceptives
| Brand Name (Representative) | Progestin | Estrogen |
| This compound / Enovid | Norethynodrel (2.5 - 10 mg) | Mestranol (B1676317) (0.1 - 0.15 mg)[1][2] |
| Ortho-Novum | Norethindrone (B1679910) (2 - 5 mg) | Mestranol (0.075 - 0.1 mg)[3][4] |
| Anovlar | Norethisterone Acetate (4 mg) | Ethinyl Estradiol (0.05 mg)[5] |
| Lyndiol | Lynestrenol (B534155) (5 mg) | Mestranol (0.15 mg)[6][7] |
Table 2: Long-Term Health Risks Associated with Early Oral Contraceptives
| Health Outcome | Contraceptive Formulation | Study/Author | Key Findings |
| Venous Thromboembolism (VTE) | Oral Contraceptives (Early Formulations) | Vessey & Doll (1969) | Women using oral contraceptives had a significantly higher risk of deep-vein thrombosis or pulmonary embolism. 50% of patients with VTE had used oral contraceptives in the preceding month, compared to 14% of controls[8]. |
| All-Cause Mortality | Oral Contraceptives (various, early to later formulations) | Royal College of General Practitioners' Study (2010) | Ever users of oral contraception had a significantly lower rate of death from any cause (adjusted relative risk 0.88). However, an increased relative risk of death from any cause was observed in women under 45 who had stopped using oral contraceptives 5-9 years previously[9][10]. |
| Cardiovascular Disease | Oral Contraceptives (various) | Royal College of General Practitioners' Study | The study identified a clear connection between oral contraceptive use and cardiovascular disease[11]. |
| Breast Cancer | Oral Contraceptives (various) | Vessey & Doll (1972) | The data did not suggest a relationship between oral contraceptive use and the risk of breast cancer. However, it provided some evidence that the preparations may protect against benign breast disease[12]. |
| Serious Illness | Oral Contraceptives (containing 50µg or more of estrogen) | Royal College of General Practitioners' Study | Ever users had a small increased risk of any serious disease (relative risk = 1.17), with an excess risk of cerebrovascular disease, pulmonary embolism, and venous thromboembolism, and a reduced risk of ovarian and endometrial cancer. The increased risk was confined to women using older oral contraceptives containing 50 micrograms or more of oestrogen[13]. |
Experimental Protocols of Key Studies
Understanding the methodologies of the foundational studies is crucial for interpreting their findings. Below are summaries of the experimental protocols for two landmark studies.
Royal College of General Practitioners' Oral Contraception Study
Objective: To investigate the long-term health effects of oral contraceptives.
Study Design: A large-scale, prospective cohort study initiated in 1968[8][11].
Participants: Approximately 23,000 women using oral contraceptives ("takers") and a similar number of age- and marital status-matched women who had never used oral contraceptives ("controls") were recruited by general practitioners across the United Kingdom[11]. Baseline information collected included smoking habits, social class, parity, and important medical history[8].
Data Collection: Information on each participant's health was recalled every six months from their date of recruitment[11]. Mortality data was supplied by participating general practitioners and National Health Service central registries[10].
Methodology: The study compared the incidence of various diseases and mortality rates between the "takers" and "controls" over several decades. The data was analyzed to identify any statistically significant associations between oral contraceptive use and health outcomes, with adjustments for potential confounding factors such as age, smoking, and social class[8][13]. The study's design as a cohort study has limitations, such as the potential for reporting bias and the difficulty in detecting effects on rare diseases or those with long latency periods[11].
Vessey and Doll's Case-Control Study on Thromboembolic Disease
Objective: To investigate the relationship between the use of oral contraceptives and thromboembolic disease.
Study Design: A case-control study conducted in the mid-1960s[8].
Participants: The study included women aged 16-39 years. Cases were 345 women with a lump in the breast (90 malignant and 255 benign). Controls were 347 matched patients suffering from acute medical or surgical conditions or admitted for routine elective surgery[12]. For the thromboembolic disease part of the study, cases were women discharged from the hospital with a diagnosis of deep-vein thrombosis, pulmonary embolism, cerebral thrombosis, or coronary thrombosis[8]. Controls were matched patients admitted to the same hospital for other reasons.
Data Collection: Both cases and controls were interviewed to obtain detailed histories of their contraceptive use, medical history, and other relevant factors[12].
Methodology: The study compared the proportion of oral contraceptive users among the cases with that among the controls. A significantly higher use of oral contraceptives among the cases compared to the controls indicated an association between the medication and the disease. The results strengthened the belief that oral contraceptives were a cause of venous thromboembolism and cerebral thrombosis[8].
Visualizing Pathways and Workflows
Hormonal Action of Early Combined Oral Contraceptives
Early combined oral contraceptives, including those with norethynodrel and mestranol, primarily functioned by suppressing ovulation. The following diagram illustrates the signaling pathway involved.
Caption: Hormonal suppression of ovulation by early combined oral contraceptives.
Experimental Workflow of a Prospective Cohort Study
The Royal College of General Practitioners' Oral Contraception Study is a classic example of a long-term prospective cohort study. The workflow for such a study is depicted below.
Caption: Workflow of a typical prospective cohort study on drug safety.
References
- 1. Mestranol/noretynodrel - Wikiwand [wikiwand.com]
- 2. Effects of new low-dosage form of norethynodrel-mestranol: clinical evaluation and endometrial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term study of oral contraception with norethindrone 2 mg. and mestranol 0.1 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New and Practical Oral Contraceptive Agent: Norethindrone with Mestranol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anovlar® (norethisterone and ethinyl-estradiol), from Laboratoires Schering AG (Roubaix and Paris, ), 1971 - Oncowitan [oncowitan.com]
- 6. Clinical Trial of a Combination of Lynestrenol and Mestranol (Lyndiol) as an Oral Contraceptive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial of a combination of lynestrenol and mestranol (Lyndiol) as an oral contraceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer risk among users of oral contraceptives: cohort data from the Royal College of General Practitioner's oral contraception study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mirror.upsite.co.il [mirror.upsite.co.il]
- 11. tandfonline.com [tandfonline.com]
- 12. Oral contraceptives and breast neoplasia: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The risk of serious illness among oral contraceptive users: evidence from the RCGP's oral contraceptive study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Infecundin and Other First-Generation Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
The advent of first-generation oral contraceptives in the mid-20th century marked a paradigm shift in reproductive health. Among these pioneering formulations was Infecundin, a combination of the progestin norethynodrel (B126153) and the estrogen mestranol (B1676317). This guide provides a comparative analysis of the efficacy of this compound, also marketed as Enovid, and other prominent first-generation contraceptive pills, supported by available clinical data and an examination of the experimental methodologies of the era.
Contraceptive Efficacy: A Quantitative Comparison
The primary measure of contraceptive efficacy is the Pearl Index, which calculates the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index signifies higher efficacy. While comprehensive, directly comparative clinical trials with standardized protocols were not a hallmark of the early contraceptive development era, the following table summarizes the available efficacy data for this compound (and its various formulations) and other first-generation oral contraceptives.
| Oral Contraceptive (Progestin + Estrogen) | Trade Name(s) | Progestin Dose | Estrogen Dose | Pearl Index (Pregnancies per 100 Woman-Years) | Citation(s) |
| Norethynodrel + Mestranol | This compound, Enovid | 9.85 mg | 0.15 mg | Data not consistently reported as a Pearl Index; early trials reported high efficacy. | [1] |
| Norethynodrel + Mestranol | Enovid-E | 2.5 mg | 0.1 mg | A study reported 100% effectiveness, but a specific Pearl Index was not provided. | |
| Norethindrone + Ethinyl Estradiol | Ortho-Novum 1/50 | 1 mg | 0.05 mg | Approximately 1 | [2] |
It is crucial to note that the high dosages of hormones in the initial formulations of Enovid led to a high incidence of side effects, which were subsequently reduced in lower-dose versions like Enovid-E.[3] The landmark clinical trials for Enovid, conducted in Puerto Rico, reported high contraceptive efficacy, with one study noting no pregnancies in 1,297 menstrual cycles among 130 women when the pill was taken correctly.[3] However, these early studies often did not calculate or report a standardized Pearl Index. For comparison, Ortho-Novum 1/50, another first-generation pill containing norethindrone, has a reported Pearl Index of approximately 1.[2]
Mechanism of Action: The Hypothalamic-Pituitary-Ovarian Axis
First-generation combined oral contraceptives like this compound exert their contraceptive effect by suppressing ovulation through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis. The exogenous estrogen (mestranol) and progestin (norethynodrel) provide negative feedback to the hypothalamus and pituitary gland.
This negative feedback mechanism inhibits the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. Consequently, the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary is suppressed. The suppression of the mid-cycle LH surge is the primary mechanism that prevents the rupture of the ovarian follicle and the release of an egg (ovulation).
Additionally, the progestin component, norethynodrel, contributes to the contraceptive effect by altering the cervical mucus, making it thicker and less permeable to sperm, and by inducing changes in the endometrium that are unfavorable for implantation.
Experimental Protocols of Early Clinical Trials
The clinical trials of the 1950s and 1960s that evaluated the efficacy of the first oral contraceptives, including the pivotal trials for Enovid conducted in Puerto Rico, were foundational but lacked the rigorous design and detailed reporting standards of modern clinical research.[4][5] The methodologies described below are a reconstruction based on available historical accounts.
Objective: To assess the efficacy of a norethynodrel and mestranol combination in preventing pregnancy.
Study Population: The initial large-scale trials for Enovid were conducted in Puerto Rico and involved women who were seeking effective methods of birth control.[4][6] Participants were generally of lower socioeconomic status and were not always fully informed of the experimental nature of the trial or the potential side effects, which raises significant ethical concerns by today's standards.[4][5]
Methodology:
-
Recruitment: Women were recruited through a network of birth control clinics on the island.[6]
-
Dosage and Administration: Participants were instructed to take one pill daily for 20 days of their menstrual cycle. The initial formulation of Enovid contained 10 mg of norethynodrel and 0.15 mg of mestranol.[1]
-
Data Collection: The primary endpoint was the occurrence of pregnancy. Data on side effects such as nausea, dizziness, headaches, and breakthrough bleeding were also collected, though often dismissed by the researchers.[6]
-
Efficacy Evaluation: The contraceptive efficacy was primarily determined by the number of pregnancies that occurred in the study population over a specific number of menstrual cycles. The concept of the Pearl Index was not consistently applied in the reporting of these early results.
Visualizing the Pathways and Processes
To better understand the biological mechanisms and the workflow of the early clinical evaluations, the following diagrams are provided.
Caption: Hormonal signaling pathway of the HPO axis and contraceptive intervention.
Caption: Reconstructed workflow of early oral contraceptive efficacy trials.
Conclusion
This compound, as one of the first combined oral contraceptives, demonstrated high efficacy in preventing pregnancy in early clinical trials. However, a direct comparison of its efficacy with other first-generation pills using the standardized Pearl Index is challenging due to the limitations of the available historical data and the differing methodologies of the initial studies. While a specific Pearl Index for the various formulations of this compound (Enovid) is not consistently reported in the literature, its primary components, norethynodrel and mestranol, laid the foundation for the development of subsequent, lower-dose, and better-tolerated oral contraceptives. The evolution of clinical trial design and reporting standards has since allowed for more precise and comparable assessments of contraceptive efficacy. For professionals in drug development, the story of this compound serves as a reminder of the critical importance of robust, ethically conducted clinical trials with standardized efficacy measures.
References
- 1. Mestranol/noretynodrel - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Enovid: The First Hormonal Birth Control Pill (1957–1988) | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]
- 5. A Note on Birth Control Development · Digital Exhibits [digital-exhibits.libraries.mit.edu]
- 6. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]
A Comparative Analysis of the Metabolic Effects of Mestranol and Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two widely used synthetic estrogens: mestranol (B1676317) and ethinylestradiol. While both compounds have been integral to the development of oral contraceptives and hormone replacement therapies, their distinct metabolic profiles warrant careful consideration in research and clinical applications. This document summarizes key experimental findings on their differential impacts on carbohydrate and lipid metabolism, as well as their influence on hepatic protein synthesis. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further investigation.
Key Metabolic Differences at a Glance
Mestranol is a prodrug that requires hepatic demethylation to its active form, ethinylestradiol. This initial metabolic step is a primary determinant of the differences in their systemic effects. Pharmacokinetic studies have established that an oral dose of 50 µg of mestranol is approximately bioequivalent to 35 µg of ethinylestradiol.
Carbohydrate Metabolism
The influence of mestranol and ethinylestradiol on glucose tolerance has been a subject of investigation, with some early studies suggesting a more pronounced adverse effect with mestranol. However, more controlled comparative studies have indicated minimal differences when administered at equipotent doses.
Table 1: Comparative Effects on Oral Glucose Tolerance Test (OGTT)
| Parameter | 50 µg Ethinylestradiol | 80 µg Mestranol | Significance | Reference |
| Mean Blood Glucose (mg/dL) | ||||
| Fasting | 83.4 ± 6.5 | 84.1 ± 7.2 | Not Significant | [1] |
| 30 min | 125.8 ± 18.3 | 128.5 ± 20.1 | Not Significant | [1] |
| 60 min | 120.7 ± 25.4 | 123.6 ± 28.9 | Not Significant | [1] |
| 120 min | 95.2 ± 15.8 | 98.7 ± 17.3 | Not Significant | [1] |
| 180 min | 85.1 ± 10.2 | 86.3 ± 11.5 | Not Significant | [1] |
| Mean Serum Insulin (B600854) (µU/mL) | ||||
| Fasting | 12.8 ± 3.1 | 13.5 ± 3.8 | Not Significant | [1] |
| 30 min | 75.4 ± 22.6 | 78.9 ± 25.1 | Not Significant | [1] |
| 60 min | 68.2 ± 20.9 | 71.5 ± 23.4 | Not Significant | [1] |
| 120 min | 40.1 ± 12.7 | 42.8 ± 14.6 | Not Significant | [1] |
| 180 min | 18.6 ± 5.9 | 19.9 ± 6.7 | Not Significant | [1] |
Lipid Metabolism
The effects of mestranol and ethinylestradiol on plasma lipids can vary depending on the dosage and the progestin with which they are combined. Generally, estrogens tend to increase triglycerides and high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol.
Table 2: Comparative Effects on Plasma Lipids
| Parameter | Contraceptive Formulation | Change from Baseline | Reference |
| Triglycerides | 100 µg Mestranol + Norethynodrel | Increase | [2] |
| Ethinylestradiol + Norgestrel | Decrease | [2] | |
| Total Cholesterol | 100 µg Mestranol + Norethynodrel | Increase | [2] |
| Ethinylestradiol + Norgestrel | Decrease | [2] | |
| Phospholipids | 100 µg Mestranol + Norethynodrel | Increase | [2] |
| Ethinylestradiol + Norgestrel | No Significant Change | [2] |
Hepatic Protein Synthesis: Sex Hormone-Binding Globulin (SHBG)
Both mestranol and ethinylestradiol stimulate the hepatic synthesis of various proteins, including Sex Hormone-Binding Globulin (SHBG). Ethinylestradiol generally exhibits a more potent effect on increasing SHBG levels.
Table 3: Comparative Effects on SHBG Levels
| Estrogen Component | Progestin Component | Effect on SHBG | Reference |
| 50 µg Mestranol | 1 mg Norethisterone | Pronounced Increase | [3] |
| 50 µg Ethinylestradiol | 1 mg Lynestrenol | Pronounced Increase | [3] |
| 35 µg Ethinylestradiol | 0.5 mg Norethisterone | Pronounced Increase | [3] |
Signaling and Metabolic Pathways
The biological effects of both mestranol (after conversion) and ethinylestradiol are mediated through estrogen receptors (ERα and ERβ). The initial metabolic conversion of mestranol is a key differentiating step.
Caption: Metabolic activation of mestranol to ethinylestradiol in the liver.
Caption: Genomic signaling pathway of ethinylestradiol via estrogen receptors.
Experimental Protocols
In Vitro Mestranol Demethylation Assay
This protocol is adapted from studies investigating the enzymatic conversion of mestranol to ethinylestradiol in human liver microsomes.[4]
-
Preparation of Incubation Mixture:
-
Human liver microsomes (pooled from multiple donors) are suspended in a potassium phosphate (B84403) buffer (pH 7.4).
-
Mestranol is added to the microsomal suspension to a final concentration of 3 µmol/L.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
The demethylation reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analyte, is collected and analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of ethinylestradiol.
-
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
This protocol is a generalized procedure based on clinical studies assessing the effects of oral contraceptives on carbohydrate metabolism.[1]
-
Participant Preparation:
-
Participants are instructed to maintain a normal diet and physical activity for at least three days prior to the test.
-
An overnight fast of at least 8 hours is required before the test.
-
-
Test Procedure:
-
A baseline (fasting) blood sample is collected.
-
The participant consumes a standardized glucose solution (typically 75g of glucose in water) within a 5-minute period.
-
Blood samples are collected at specific time intervals post-ingestion (e.g., 30, 60, 120, and 180 minutes).
-
-
Biochemical Analysis:
-
Blood samples are analyzed for plasma glucose and serum insulin concentrations at each time point.
-
-
Data Interpretation:
-
The resulting glucose and insulin curves are plotted to assess the participant's ability to metabolize the glucose load.
-
Measurement of Serum Sex Hormone-Binding Globulin (SHBG)
This protocol outlines a common immunoassay method for quantifying SHBG levels in serum samples.
-
Sample Collection and Preparation:
-
Venous blood is collected from participants.
-
The blood is allowed to clot, and serum is separated by centrifugation.
-
Serum samples are stored at -20°C or lower until analysis.
-
-
Immunoassay Procedure (ELISA as an example):
-
Microplate wells are coated with a capture antibody specific for SHBG.
-
Diluted serum samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance of the color is measured using a microplate reader.
-
-
Quantification:
-
A standard curve is generated using the absorbance values of the known standards.
-
The SHBG concentration in the participant samples is determined by interpolating their absorbance values on the standard curve.
-
Conclusion
The metabolic effects of mestranol are intrinsically linked to its conversion to the more potent ethinylestradiol. While their impact on carbohydrate metabolism appears comparable at equipotent doses, their effects on lipid profiles and hepatic protein synthesis can differ, often influenced by the accompanying progestin. For researchers and drug development professionals, understanding these nuances is critical for the design of new hormonal therapies with optimized metabolic safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the distinct metabolic consequences of these two important synthetic estrogens.
References
- 1. dbc-labs.com [dbc-labs.com]
- 2. Changes in carbohydrate tolerance during long-term oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thrombotic Risk in Early-Generation Oral Contraceptives
A comparative guide for researchers and drug development professionals on the thrombotic risk associated with early-generation oral contraceptives, based on a meta-analysis of existing studies.
Early-generation combined oral contraceptives (COCs), particularly those classified as first and second-generation, have long been associated with an increased risk of venous thromboembolism (VTE). This guide synthesizes data from multiple meta-analyses to provide a quantitative comparison of this risk, details the typical methodologies used in these studies, and illustrates the underlying biological pathways.
Defining Early-Generation Contraceptives
For the purpose of this analysis, early-generation contraceptives are defined by their progestin component:
-
First-Generation Progestins: Norethynodrel, Norethisterone, Lynestrenol.[1][2] These were often paired with high doses of estrogen (≥50 µg ethinylestradiol).[2]
-
Second-Generation Progestins: Levonorgestrel, Norgestrel.[1][2] These are typically combined with lower doses of estrogen (e.g., 30-35 µg ethinylestradiol).[1][3]
Quantitative Risk Assessment: A Meta-Analytical Summary
The following tables summarize the quantitative risk of VTE associated with first and second-generation oral contraceptives compared to non-users, based on pooled data from various meta-analyses and systematic reviews. The primary measure of risk is the Odds Ratio (OR) or Relative Risk (RR), which indicates the likelihood of developing VTE in users compared to non-users.
Table 1: VTE Risk of Early-Generation OCs vs. Non-Users
| Contraceptive Generation | Progestin Type(s) | Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Source Meta-Analysis |
| First Generation | Lynestrenol, Norethisterone | OR: 3.48 (95% CI: 2.01–4.94) | G. Mohammadian et al. (2018)[4][5][6][7] |
| RR: 3.2 (95% CI: 2.0–5.1) | Stegeman et al. (2013)[1] | ||
| Second Generation | Levonorgestrel, Norgestrel | OR: 3.08 (95% CI: 2.43–3.74) | G. Mohammadian et al. (2018)[4][5][6][7] |
| RR: 2.8 (95% CI: 2.0–4.1) | Stegeman et al. (2013)[1] |
Table 2: Direct Comparison of VTE Risk Between Contraceptive Generations
| Comparison | Relative Risk (RR) (95% CI) | Finding | Source Meta-Analysis |
| Second Generation vs. First Generation | 0.9 (95% CI: 0.6–1.4) | No significant difference in risk. | Stegeman et al. (2013)[1] |
| Third Generation vs. Second Generation | 1.3 (95% CI: 1.0–1.8) | Slightly higher risk with third-generation. | Stegeman et al. (2013)[1] |
Overall, the use of combined oral contraceptives is associated with a 3 to 4-fold increased risk of VTE compared to non-users.[1][4][8] The baseline incidence of VTE in non-users of reproductive age is approximately 1 to 5 per 10,000 woman-years.[9]
Experimental Protocols
The data summarized above are derived from meta-analyses of observational studies, primarily case-control and cohort studies.
Typical Case-Control Study Protocol:
-
Case Identification: Women of reproductive age who have experienced a first, objectively confirmed VTE event (e.g., deep vein thrombosis, pulmonary embolism) are identified from hospital records or thrombosis registries.
-
Control Selection: A control group of women without a history of VTE is selected from the same population (e.g., community or hospital). Controls are often matched to cases based on age and other demographic factors.
-
Exposure Assessment: Exposure to different formulations of oral contraceptives is ascertained for both cases and controls. This is typically done through structured interviews, patient questionnaires, or by reviewing medical or pharmacy records.[1]
-
Data Analysis: The odds of having used a specific type of oral contraceptive are compared between the case and control groups. Statistical analyses (e.g., logistic regression) are used to calculate the Odds Ratio (OR), adjusting for potential confounding factors such as age, BMI, smoking, and family history of thrombosis.
Typical Cohort Study Protocol:
-
Cohort Assembly: A large cohort of women of reproductive age is established.
-
Exposure Ascertainment: At the start of the study, information on oral contraceptive use and other relevant health data is collected.
-
Follow-up: The cohort is followed over a defined period (often many years).
-
Outcome Assessment: The incidence of new, objectively confirmed VTE cases is recorded within the cohort.
-
Data Analysis: The incidence rate of VTE is calculated for users of different oral contraceptive types and for non-users. The Relative Risk (RR) is then determined by comparing the incidence rates between these groups, adjusting for confounding variables.
Visualizations: Pathways and Workflows
Signaling Pathway for COC-Induced Thrombotic Risk
The thrombogenicity of COCs is multifactorial, primarily driven by the estrogen component, ethinylestradiol, which affects the hepatic synthesis of coagulation factors.[10][11]
Caption: COC effect on hepatic coagulation factor synthesis, leading to a prothrombotic state.
Experimental Workflow for a Case-Control Study
The following diagram illustrates the typical workflow for a case-control study investigating the link between early-generation contraceptives and VTE.
Caption: Standard workflow for a case-control study on OC-associated thrombotic risk.
References
- 1. bmj.com [bmj.com]
- 2. Frontiers | Combined Oral Contraceptives and Venous Thromboembolism: Review and Perspective to Mitigate the Risk [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The Risk of Venous Thromboembolism with Different Generation of Oral Contraceptives; a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Risk of Venous Thromboembolism with Different Generation of Oral Contraceptives; a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Risk of Venous Thromboembolism with Different Generation of Oral Contraceptives; a Systematic Review and Meta-Analysis | Archives of Academic Emergency Medicine [journals.sbmu.ac.ir]
- 8. Oral contraceptives and venous thromboembolism: which are the safest preparations available? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 10. The Mechanism of Oral Contraceptive (Birth Control Pill) Induced Clot or Thrombus Formation (DVT, VTE, PE) [ebmconsult.com]
- 11. Estrogen, progestin, and beyond: thrombotic risk and contraceptive choices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Infecundin: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers Handling Infecundin
This compound, a hormonal contraceptive formulation, is classified as a carcinogen and requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and minimize environmental contamination.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties of this compound Components
This compound is a combination drug containing the active ingredients Norethynodrel (B126153) and Mestranol.[2][3] Understanding the properties of these components is crucial for safe handling and disposal.
| Property | Norethynodrel | Mestranol | This compound (Mixture) |
| CAS Number | 68-23-5[2] | 72-33-3 | 8015-30-3[1][2] |
| Molecular Formula | C₂₀H₂₆O₂[2] | C₂₁H₂₆O₂ | Not Applicable |
| Molecular Weight | 298.42 g/mol [2] | 310.4 g/mol [4] | Not Applicable |
| Melting Point | 169-170 °C[2] | 150-151 °C | Not Applicable |
| Solubility | Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol (B145695).[5] | Practically insoluble in water; soluble in ethanol, ether, chloroform, dioxane, acetone; slightly soluble in methanol.[4] | No data available |
| Decomposition | Emits acrid smoke and irritating fumes when heated to decomposition.[1] | Emits acrid smoke and irritating fumes when heated to decomposition. | Emits acrid smoke and fumes when heated.[1] |
| Carcinogenicity | Confirmed carcinogen.[1] | Confirmed carcinogen.[4] | Confirmed carcinogen.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste, with specific consideration for its carcinogenic and hormonal properties.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
Segregation and Collection of Waste
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired tablets, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Carcinogen," and "Hormonal Compound."
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be marked with "Hazardous Waste," "Carcinogen," and "Hormonal Compound."
Storage of Hazardous Waste
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not allow waste to accumulate. Arrange for regular pick-up by a licensed hazardous waste disposal service.
Disposal
-
Never dispose of this compound down the drain or in the regular trash. Hormonal compounds are potent endocrine disruptors and can have significant adverse effects on aquatic ecosystems even at very low concentrations.
-
All this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program. This typically involves incineration at a licensed facility.
Experimental Protocols: Decontamination of Laboratory Surfaces
Objective: To decontaminate laboratory work surfaces after handling this compound to prevent cross-contamination and personnel exposure.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Absorbent pads or paper towels.
-
Detergent solution (e.g., laboratory-grade soap in water).
-
70% Ethanol or Isopropanol (B130326).
-
Designated hazardous waste container for solid waste.
Procedure:
-
Initial Dry Decontamination: Carefully wipe the work surface with dry absorbent pads to remove any visible powder or residue. Dispose of the used pads in the designated hazardous waste container.
-
Wet Decontamination (Detergent): Liberally apply the detergent solution to the work surface. Using fresh absorbent pads, wipe the area in overlapping strokes. Dispose of the used pads in the hazardous waste container.
-
Rinsing: Wipe the surface with new absorbent pads dampened with water to remove any detergent residue. Dispose of the used pads in the hazardous waste container.
-
Final Decontamination (Solvent): Apply 70% ethanol or isopropanol to the surface and wipe with fresh absorbent pads. This will help to dissolve and remove any remaining traces of the hormonal compounds. Dispose of the used pads in the hazardous waste container.
-
Air Dry: Allow the surface to air dry completely.
-
Hand Washing: After completing the decontamination procedure and removing PPE, thoroughly wash your hands with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. This compound | 8015-30-3 [chemicalbook.com]
- 2. Norethynodrel [drugfuture.com]
- 3. Mestranol; norethynodrel | C41H52O4 | CID 66444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norethynodrel | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
